Horsfiline
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-5-methoxy-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-15-6-5-13(8-15)10-7-9(17-2)3-4-11(10)14-12(13)16/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOLLKGLJIUGLG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2(C1)C3=C(C=CC(=C3)OC)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453071 | |
| Record name | Horsfiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136247-72-8 | |
| Record name | (3R)-5-Methoxy-1′-methylspiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136247-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Horsfiline, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136247728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Horsfiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Horsfiline, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5HUZ2HBF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Enigmatic Mechanism of Action of Horsfiline
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Horsfiline, a spirooxindole alkaloid isolated from the Malaysian plant Horsfieldia superba, presents a compelling case study in the exploration of natural product pharmacology. While traditional use and preliminary observations suggest analgesic and psychoactive properties, the precise molecular mechanisms underpinning these effects remain largely unelucidated. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, critically evaluates the limited available data, and proposes a structured, multi-faceted research program to systematically unravel its mechanism of action. By contextualizing this compound within the broader family of spirooxindole alkaloids and psychoactive compounds, this document aims to serve as a foundational resource for researchers seeking to investigate its therapeutic potential and novel pharmacology.
Introduction: The Emergence of a Novel Spirooxindole Alkaloid
This compound is an oxindole alkaloid first isolated in 1991 from Horsfieldia superba, a plant with a history of use in traditional medicine.[1][2] The compound is structurally characterized by a spiro[indole-3,3'-pyrrolidine] core, a feature that has garnered considerable interest from the synthetic chemistry community, leading to multiple total syntheses.[3][4] Despite this chemical intrigue, the biological activity of this compound remains a frontier with significant unanswered questions.
The primary reported biological effects associated with this compound are its analgesic properties and its use as an intoxicating snuff substance.[1][5] This dual activity suggests a complex interaction with the central nervous system, potentially involving multiple receptor systems. However, a thorough investigation into its molecular targets and signaling pathways is conspicuously absent from the current scientific literature.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to any investigation into its biological activity. These properties influence its solubility, membrane permeability, and potential for oral bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [2] |
| Molecular Weight | 232.28 g/mol | [2] |
| Melting Point | 125-126 °C | [2] |
| Optical Activity | [α]D²⁰ -7.2° (MeOH) | [2] |
| Core Structure | Spiro[indole-3,3'-pyrrolidine] | [3] |
Unraveling the Mechanism of Action: A Landscape of Hypotheses
The spirooxindole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide array of biological activities, including potent anticancer and antimicrobial effects.[6][7][8] For instance, some synthetic spirooxindoles are known to inhibit the p53-MDM2 interaction, a key target in oncology.[8] However, the analgesic and psychoactive profile of this compound suggests a departure from these cytotoxic mechanisms, pointing towards neuromodulatory targets.
Given the current void of direct experimental evidence, a logical starting point for investigation is to formulate hypotheses based on the known pharmacology of structurally related compounds and the reported effects of this compound.
Hypothetical Target: Opioid Receptors
The reported analgesic effects of this compound make opioid receptors a prime candidate for investigation. The sensation of pain is modulated by a complex network of signaling pathways, with opioid receptors playing a central role in analgesia.
-
Rationale: Many alkaloids with analgesic properties exert their effects through direct or indirect modulation of the endogenous opioid system.
-
Proposed Mechanism: this compound may act as an agonist or a positive allosteric modulator at one or more opioid receptor subtypes (μ, δ, or κ). Activation of these G-protein coupled receptors (GPCRs) would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and nociceptive signaling.
Hypothetical Target: Serotonergic and Dopaminergic Systems
The use of Horsfieldia superba as an "intoxicating snuff" points towards a psychoactive mechanism.[5] Many psychoactive substances interact with monoamine neurotransmitter systems, such as the serotonergic (5-HT) and dopaminergic (DA) pathways.
-
Rationale: The indole nucleus within this compound's structure is a common feature in many serotonergic compounds, including classic psychedelics and other psychoactive drugs.
-
Proposed Mechanism: this compound could potentially bind to 5-HT receptors (e.g., 5-HT₂A) or dopamine receptors (e.g., D₂), or it could inhibit the reuptake of these neurotransmitters, leading to altered mood, perception, and cognitive function.
The following diagram illustrates a hypothetical signaling pathway for this compound, assuming it acts as an agonist at a G-protein coupled receptor, such as an opioid or serotonin receptor.
Figure 1: A hypothetical signaling pathway for this compound.
A Proposed Research Workflow for Elucidating the Mechanism of Action
To move beyond speculation, a systematic and multi-pronged experimental approach is required. The following workflow outlines a logical progression of studies to definitively characterize the mechanism of action of this compound.
Figure 2: A proposed research workflow for this compound.
Detailed Experimental Protocols
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a panel of G-protein coupled receptors, including opioid and serotonin receptors.
Objective: To determine the binding affinity (Ki) of this compound for specific CNS receptors.
Materials:
-
Purified this compound
-
Radioligands specific for each receptor of interest (e.g., [³H]DAMGO for μ-opioid, [³H]Ketanserin for 5-HT₂A)
-
Cell membranes expressing the receptor of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or a known competing ligand (for positive control).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Data Analysis: The data will be plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis will be used to determine the IC₅₀.
This protocol outlines an in vivo assay to evaluate the analgesic efficacy of this compound in a rodent model.
Objective: To assess the analgesic effect of this compound and its potential reversal by opioid antagonists.
Materials:
-
This compound dissolved in a suitable vehicle
-
Naloxone (opioid antagonist)
-
Saline (vehicle control)
-
Mice or rats
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
Procedure:
-
Acclimate the animals to the testing room and handling procedures.
-
Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) for each animal on the hot plate. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Administer this compound (at various doses), vehicle, or a positive control (e.g., morphine) via a specific route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animals on the hot plate and record the latency to the nociceptive response.
-
To investigate the mechanism, a separate cohort of animals can be pre-treated with naloxone before the administration of this compound.
-
Calculate the maximum possible effect (%MPE) for each animal at each time point.
Data Analysis: The latency data will be analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments.
Future Directions and Conclusion
The study of this compound is currently at an inflection point. While its synthesis is well-documented, its biological soul remains largely a mystery. The proposed research program provides a clear and logical path forward to bridge this knowledge gap. Elucidating the mechanism of action of this compound will not only shed light on the pharmacology of this intriguing natural product but also has the potential to uncover novel molecular targets and signaling pathways relevant to pain and neuropsychiatric disorders. The spirooxindole core of this compound may represent a novel scaffold for the development of a new class of CNS-acting therapeutics. It is imperative that the scientific community moves beyond the synthesis of this molecule and begins to explore its biological promise in earnest.
References
- Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. The Journal of Organic Chemistry, 56(23), 6527–6530.
- Grokipedia. (2026, January 7). This compound.
- ResearchGate. (n.d.). Coerulescine and this compound.
- Horizon IRD. (n.d.).
- Angewandte Chemie (International ed. in English). (2020). Spirooxindol‐1,3‐oxazine Alkaloide: Hochpotente und selektive Antitumor-Wirkstoffe, die aus iterativer Strukturoptimierung hervorgegangen sind. 59(36), 15419-15424.
- Molecules (Basel, Switzerland). (2018). Total synthesis of (±)-coerulescine and (±)-horsfiline. 23(10), 2485.
- Natural Product Reports. (2026, January 5). Discovery, bioactivities and biosynthesis of spirooxindole alkaloids.
- Expert Opinion on Drug Discovery. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. 15(5), 603-625.
- Molecules (Basel, Switzerland). (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. 27(19), 6649.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. grokipedia.com [grokipedia.com]
- 4. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spirooxindol‐1,3‐oxazine Alkaloids: Highly Potent and Selective Antitumor Agents Evolved from Iterative Structure Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Horsfiline: A Guide to its Natural Sourcing, Isolation, and Characterization
An In-depth Technical Guide for Drug Development Professionals and Researchers
This document provides a comprehensive technical overview of the oxindole alkaloid horsfiline, focusing on its botanical origin and the established methodologies for its extraction, isolation, and purification. This guide is intended for researchers, natural product chemists, and drug development professionals interested in the scientific and practical aspects of working with this unique spirocyclic compound.
Introduction: The Significance of this compound
This compound is a naturally occurring spiro-oxindole alkaloid that has captured the attention of the scientific community for two primary reasons. First, its complex and challenging spirocyclic architecture serves as a benchmark for the development of new synthetic methodologies in organic chemistry.[1] Second, it is a constituent of Horsfieldia superba, a plant utilized in traditional herbal medicine, and has been investigated for its potential analgesic effects.[2]
First isolated in 1991, this compound's structure features a spiro[indole-3,3'-pyrrolidine] core, a unique arrangement that distinguishes it from many other alkaloids.[1][3] Understanding its natural source and the principles behind its isolation is the foundational step for any further research, be it pharmacological evaluation or synthetic analogue development.
Botanical Source and Distribution
Primary Natural Source: Horsfieldia superba
The exclusive identified natural source of this compound is the plant Horsfieldia superba (Hk. f. et Th.) Warb.[2][4] This species belongs to the Myristicaceae family, commonly known as the nutmeg family.
-
Taxonomy :
-
Kingdom: Plantae
-
Order: Magnoliales
-
Family: Myristicaceae
-
Genus: Horsfieldia
-
Species: H. superba
-
Horsfieldia superba is a tree native to the tropical rainforests of Southeast Asia, with its presence documented in Sumatra, Peninsular Malaysia, and Singapore.[5] It is noteworthy that the species is considered threatened due to habitat loss, which has implications for the sustainable sourcing of its constituent compounds.[5]
Distribution within the Plant
Phytochemical investigations have conclusively identified the leaves of Horsfieldia superba as the primary repository of this compound.[1][4] While other parts of the plant, such as the stem bark, have been analyzed and found to contain other classes of compounds like flavans and lactones, the leaves remain the targeted material for this compound isolation.[6] The original isolation work was performed on leaves collected in Sandakan, Sabah, Malaysia.[4]
The alkaloid fraction of the leaves contains not only this compound but also other known alkaloids, including 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[4] The presence of these co-occurring alkaloids necessitates the robust purification strategy detailed in Section 4.0.
Proposed Biosynthesis: A Rationale for Isolation Strategy
Understanding the likely biosynthetic origin of this compound provides critical context for its chemical properties and co-constituents. It is hypothesized that this compound is formed via an oxidative rearrangement of the co-occurring β-carboline alkaloid, 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline.[4] This proposed transformation from a β-carboline to a 3,3-disubstituted-2-oxindole is a known rearrangement pattern in alkaloid chemistry and was successfully demonstrated through a partial synthesis to confirm the structure of this compound.[4][7]
Caption: Hypothesized biosynthetic pathway of this compound.
This relationship explains the co-isolation of these compounds and underscores the need for chromatographic methods capable of separating structurally related alkaloids with differing polarity and functional groups.
Isolation and Purification: A Step-by-Step Technical Protocol
The isolation of this compound is a multi-step process reliant on classic natural product chemistry principles. The protocol described here is a synthesis of the methodology reported in the original discovery literature.[4]
Phase 1: Preparation of Plant Material
-
Collection & Drying : Harvest fresh, healthy leaves of Horsfieldia superba. The leaves should be thoroughly dried, typically in a shaded, well-ventilated area or a temperature-controlled oven (e.g., 40-50°C) to prevent enzymatic degradation of the alkaloids.
-
Grinding : The dried leaves are ground into a fine powder.
-
Causality : This step is crucial as it dramatically increases the surface area of the plant material, facilitating efficient penetration of the extraction solvent and maximizing the yield of the target alkaloids.
-
Phase 2: Solvent Extraction and Acid-Base Partitioning
This phase is designed to selectively separate the basic alkaloids from the vast majority of other neutral, acidic, and non-polar plant metabolites.
-
Defatting (Optional but Recommended) : The powdered leaf material is first extracted with a non-polar solvent like petroleum ether or hexane in a Soxhlet apparatus.[8]
-
Causality : This removes lipids, waxes, and chlorophyll, which can interfere with subsequent extraction and chromatographic steps, improving the purity of the crude alkaloid extract.
-
-
Alkaloid Extraction : The defatted plant material is then extracted with a polar solvent, such as methanol or ethanol.[8] The solvent is subsequently removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude ethanolic/methanolic extract.
-
Acidification : The crude extract is dissolved in a dilute aqueous acid, such as 0.5 N HCl.[8]
-
Causality : In the acidic solution, the basic nitrogen atoms of the alkaloids become protonated, forming their corresponding salts (e.g., this compound hydrochloride). These alkaloid salts are soluble in the aqueous phase.
-
-
Washing : The acidic aqueous solution is washed several times with an immiscible organic solvent like chloroform or diethyl ether.
-
Causality : Neutral and weakly acidic compounds, which are not soluble in the acidic water, are partitioned into the organic layer and discarded. This is a key purification step.
-
-
Basification : The pH of the washed aqueous layer is carefully raised by adding a base (e.g., ammonia solution or NaOH) until it is strongly alkaline (pH 9-11).
-
Causality : The addition of a base deprotonates the alkaloid salts, converting them back to their free-base form. In this state, they are no longer soluble in water but become soluble in organic solvents.
-
-
Final Extraction : The now-basic aqueous solution is repeatedly extracted with an organic solvent (e.g., chloroform or dichloromethane). The organic layers are combined.
-
Drying and Concentration : The combined organic extracts are dried over an anhydrous salt (e.g., anhydrous sodium sulfate) and then concentrated in vacuo to yield the crude alkaloid fraction.
Caption: Workflow for acid-base extraction of this compound.
Phase 3: Chromatographic Purification
The crude alkaloid fraction is a mixture of this compound and other bases. High-resolution separation is achieved through chromatography.
-
Column Chromatography (CC) : This is the primary technique for separating the major alkaloids.[4]
-
Stationary Phase : Silica gel is typically used.
-
Mobile Phase : A gradient elution system is employed. The column is first eluted with a solvent of low polarity, such as 100% chloroform, and the polarity is gradually increased by adding increments of methanol (e.g., chloroform-methanol mixtures).
-
Fraction Collection : Eluent is collected in numerous small fractions.
-
Causality : Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase. The less polar alkaloids elute first, while more polar ones are retained longer.
-
-
Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation from the column.
-
Analysis : Aliquots from each fraction are spotted on a TLC plate (silica gel), developed in an appropriate solvent system, and visualized.
-
Visualization : Alkaloids can be visualized under UV light or by spraying with an alkaloid-specific chromogenic agent like Dragendorff's reagent or potassium iodoplatinate.[8]
-
Pooling : Fractions containing the same compound (as determined by identical Rf values on TLC) are combined.
-
-
Final Purification : Fractions containing this compound may require further purification. This can be achieved by:
-
Preparative TLC : Scaling up the analytical TLC to a thicker plate to isolate the pure compound.[4]
-
Crystallization : The purified this compound is dissolved in a minimal amount of a suitable solvent (acetone is reported to be effective) and allowed to crystallize slowly.[4] This final step yields pure, crystalline this compound.
-
Physicochemical and Spectroscopic Characterization
Once isolated, the identity and purity of this compound are confirmed using a suite of analytical techniques.[9][10]
| Property | Value | Source |
| Appearance | Colorless crystals | [4] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [1] |
| Molecular Weight | 232.28 g/mol | [1] |
| Melting Point | 125-126 °C | [1][2][4] |
| Optical Rotation | [α]D²⁰ -7.2° (c, MeOH) | [4] |
Key Spectroscopic Data:
-
¹H and ¹³C NMR : These techniques provide the detailed structural map of the molecule, confirming the connectivity of all atoms in the spiro-oxindole framework.
-
Mass Spectrometry (MS) : Confirms the molecular weight and provides fragmentation patterns that are characteristic of the this compound structure.
-
UV-Vis Spectroscopy : Shows characteristic absorbance maxima related to the oxindole chromophore.
-
Infrared (IR) Spectroscopy : Identifies key functional groups, such as the amide carbonyl (C=O) and N-H bonds of the oxindole ring.
Conclusion
The isolation of this compound from its natural source, Horsfieldia superba, is a classic yet elegant example of natural product chemistry. The process hinges on a logical application of acid-base chemistry to selectively extract the alkaloid fraction, followed by meticulous chromatographic separation to resolve the target compound from its structural relatives. The protocols outlined in this guide, derived from the primary literature, provide a robust framework for obtaining high-purity this compound suitable for advanced pharmacological studies and further chemical derivatization. For any researcher entering this field, a firm grasp of these foundational techniques is indispensable.
References
- This compound - Grokipedia. (2026). Vertex AI Search.
-
This compound - Wikipedia. Wikipedia. Available at: [Link]
-
Horsfieldia superba - Wikipedia. Wikipedia. Available at: [Link]
-
Chemical composition of three Malaysian Horsfieldia essential oils. (2020). Taylor & Francis Online. Available at: [Link]
-
Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Horizon IRD. Available at: [Link]
-
Coerulescine and this compound | Request PDF. ResearchGate. Available at: [Link]
-
On the synthesis of the oxindole alkaloid: (±)-horsfiline. Semantic Scholar. Available at: [Link]
-
Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2). ResearchGate. Available at: [Link]
-
Dandia, A. P., et al. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Dandia, A. P., et al. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. PMC - NIH. Available at: [Link]
-
Jossang, A., et al. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. The Journal of Organic Chemistry. Available at: [Link]
-
Horsfieldia superba - Uses, Benefits & Common Names. Selina Wamucii. Available at: [Link]
-
Al-Mekhlafi, N. A., et al. (2013). New Flavan and Alkyl alpha,beta-Lactones from the Stem Bark of Horsfieldia superba. Natural Product Communications. Available at: [Link]
-
Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. ResearchGate. Available at: [Link]
-
Different extraction techniques on plant alkaloids. (2009). IJPSR. Available at: [Link]
-
Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. (2016). ACS Catalysis. Available at: [Link]
-
Antioxidant and Antibacterial Properties Derived from Horsfieldia Spicata (Roxb.) J. Sinclair Stem Bark Extract and Its. Atlantis Press. Available at: [Link]
-
Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Publications. Available at: [Link]
-
Alkaloids: Isolation and purification. ResearchGate. Available at: [Link]
-
Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry. PubMed. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. Available at: [Link]
-
Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). MDPI. Available at: [Link]
-
Isolation, purification, and partial characterization of prunellin, an anti-HIV component from aqueous extracts of Prunella vulgaris. PubMed. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. Horsfieldia superba - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. On the synthesis of the oxindole alkaloid: (±)-horsfiline | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Architecture of an Analgesic: A Technical Guide to the Biosynthesis of Horsfiline in Horsfieldia superba
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a detailed exploration of the proposed biosynthetic pathway of horsfiline, a spiro-oxindole alkaloid with recognized analgesic properties, isolated from the plant Horsfieldia superba. As Senior Application Scientists, our goal is to present a synthesis of established chemical principles and plausible enzymatic logic, offering a robust framework for future research and potential biotechnological applications.
Introduction: The Significance of this compound
Horsfieldia superba, a tree native to Southeast Asia, has a history of use in traditional medicine.[1] Phytochemical investigations have led to the isolation of several bioactive compounds, most notably the oxindole alkaloid, this compound.[2][3] Its unique spiro[indole-3,3'-pyrrolidine] core structure has attracted considerable interest from synthetic chemists.[4][5][6] Beyond its structural complexity, this compound exhibits analgesic effects, making its biosynthesis a subject of significant interest for potential therapeutic applications.[2] Understanding the natural production of this molecule is the first step towards harnessing its potential through biocatalysis or metabolic engineering.
The Proposed Biosynthetic Pathway of this compound
While the complete enzymatic cascade for this compound biosynthesis in Horsfieldia superba has yet to be fully elucidated, compelling evidence from co-isolated compounds and established principles of alkaloid biosynthesis allows for the formulation of a highly probable pathway. The biosynthesis is believed to proceed from the precursor 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline, which was isolated alongside this compound.[3][7] The key transformation is a proposed oxidative rearrangement to form the characteristic spiro-oxindole scaffold.
Precursor Synthesis: Formation of the β-Carboline Core
The journey to this compound begins with the formation of its β-carboline precursor. This process is a well-established route in alkaloid biosynthesis, typically involving a Pictet-Spengler reaction between a tryptamine derivative and an aldehyde or pyruvate. For this compound's precursor, the specific substrates are likely 5-methoxytryptamine and a two-carbon unit, followed by N-methylation.
The Key Transformation: Oxidative Rearrangement
The central and most defining step in this compound biosynthesis is the conversion of the 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline ring system into the spiro-oxindole structure. This is hypothesized to be an enzyme-catalyzed oxidative rearrangement.[3] Drawing parallels from the biosynthesis of other spiro-oxindole alkaloids, this transformation is likely mediated by a cytochrome P450 monooxygenase or a flavin-dependent monooxygenase.[8][9]
The proposed mechanism involves the following key steps:
-
Oxidation of the Indole Ring: An oxygenase enzyme, likely a cytochrome P450, hydroxylates the C2 position of the indole nucleus of the β-carboline precursor.
-
Ring Opening and Tautomerization: The resulting intermediate is unstable and undergoes ring opening of the indole's pyrrole ring, followed by tautomerization to form a keto-amine intermediate.
-
Spirocyclization: An intramolecular nucleophilic attack from the nitrogen of the piperidine ring onto the ketone carbonyl carbon leads to the formation of the spirocyclic junction.
-
Rearrangement and Re-aromatization: A subsequent rearrangement and dehydration would lead to the stable spiro-oxindole structure of this compound.
The diagram below illustrates this proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Experimental Validation: A Roadmap for Elucidation
To confirm this proposed pathway, a series of targeted experiments are necessary. The following protocol outlines a logical workflow for researchers to investigate and validate the biosynthesis of this compound in Horsfieldia superba.
Isotope Labeling Studies
Objective: To trace the incorporation of precursors into this compound.
Methodology:
-
Plant Material: Young, healthy Horsfieldia superba plantlets or cell suspension cultures.
-
Labeled Precursors: Synthesize ¹³C or ¹⁴C labeled 5-methoxytryptamine and 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline.
-
Feeding: Administer the labeled precursors to the plant material through the growth medium or by direct injection.
-
Incubation: Allow sufficient time for metabolism and incorporation of the labeled compounds.
-
Extraction and Analysis:
-
Extract the alkaloids from the plant material.
-
Purify this compound using chromatographic techniques (HPLC).
-
Analyze the purified this compound for the presence and position of the isotope label using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Expected Outcome: Detection of the isotopic label in the this compound molecule, confirming the precursor-product relationship.
Enzyme Assays
Objective: To identify and characterize the enzymes responsible for the oxidative rearrangement.
Methodology:
-
Protein Extraction: Prepare a crude protein extract from Horsfieldia superba tissues known to produce this compound.
-
In Vitro Assay:
-
Incubate the protein extract with the precursor (6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline) and necessary co-factors (e.g., NADPH for cytochrome P450 enzymes, FAD/FMN for FMOs).
-
Monitor the reaction mixture for the formation of this compound using LC-MS.
-
-
Enzyme Purification: If enzymatic activity is detected, proceed with protein purification techniques (e.g., ammonium sulfate precipitation, column chromatography) to isolate the active enzyme.
-
Characterization: Determine the kinetic parameters (Km, Vmax) and substrate specificity of the purified enzyme.
Transcriptome Analysis and Gene Discovery
Objective: To identify candidate genes encoding the biosynthetic enzymes.
Methodology:
-
RNA Sequencing: Extract RNA from this compound-producing and non-producing tissues of Horsfieldia superba and perform transcriptome sequencing (RNA-Seq).
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated in the producing tissues.
-
Candidate Gene Selection: Search for genes annotated as cytochrome P450s, flavin-dependent monooxygenases, or other relevant enzyme classes among the upregulated genes.
-
Functional Characterization:
-
Clone the candidate genes.
-
Express the genes in a heterologous host (e.g., E. coli, yeast).
-
Perform enzyme assays with the recombinant proteins to confirm their activity.
-
The following diagram outlines the experimental workflow for pathway elucidation.
Caption: A systematic workflow for the elucidation of the this compound biosynthetic pathway.
Quantitative Data Summary
While specific quantitative data for the biosynthesis in Horsfieldia superba is not yet available, the following table provides a template for organizing data that would be generated during the proposed experimental validation.
| Experiment | Parameter | Expected Value/Outcome |
| Isotope Labeling | % Incorporation of ¹³C-precursor | > 1% |
| Enzyme Assay | Specific Activity (nmol/mg/min) | To be determined |
| Km (µM) | To be determined | |
| Vmax (nmol/mg/min) | To be determined | |
| Transcriptomics | Fold Change of Candidate Gene | > 2-fold upregulation |
Conclusion and Future Perspectives
The proposed biosynthetic pathway of this compound provides a solid foundation for future research into this medicinally relevant alkaloid. The outlined experimental workflow offers a clear and systematic approach to validate this hypothesis and to identify the specific enzymes involved. The elucidation of the complete biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open up avenues for the sustainable production of this compound and its derivatives through metabolic engineering and synthetic biology approaches. This could ultimately lead to the development of novel analgesic drugs with improved efficacy and safety profiles.
References
- Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). An oxindole alkaloid from Horsfieldia superba. Journal of Organic Chemistry, 56(23), 6527–6530.
-
ResearchGate. (n.d.). (A) Proposed biosynthesis of spirooxindole alkaloids from monoterpenoid indole alkaloid precursors in kratom (Mitragyna speciosa)... Retrieved from [Link]
-
PubMed. (2025). Collective Biosynthesis of Plant Spirooxindole Alkaloids through Enzyme Discovery and Engineering. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering. Retrieved from [Link]
-
Horizon IRD. (n.d.). This compound, an oxindole alkaloid from Horsfieldia superba. Retrieved from [Link]
-
ResearchGate. (n.d.). Coerulescine and this compound. Retrieved from [Link]
-
RSC Publishing. (2026). Discovery, bioactivities and biosynthesis of spirooxindole alkaloids. Retrieved from [Link]
-
Grokipedia. (2026). This compound. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). Collective Biosynthesis of Plant Spirooxindole Alkaloids through Enzyme Discovery and Engineering. Retrieved from [Link]
-
bioRxiv. (2025). Collective biosynthesis of plant spirooxindole alkaloids through enzyme discovery and engineering. Retrieved from [Link]
-
Wikipedia. (n.d.). Horsfieldia superba. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Chemical composition of three Malaysian Horsfieldia essential oils. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Unnatural spirocyclic oxindole alkaloids biosynthesis in Uncaria guianensis. Retrieved from [Link]
-
ResearchGate. (n.d.). Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2). Retrieved from [Link]
-
PMC - NIH. (n.d.). Total synthesis of (±)-coerulescine and (±)-horsfiline. Retrieved from [Link]
-
Semantic Scholar. (n.d.). On the synthesis of the oxindole alkaloid: (±)-horsfiline. Retrieved from [Link]
Sources
- 1. Horsfieldia superba - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. grokipedia.com [grokipedia.com]
- 5. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the synthesis of the oxindole alkaloid: (±)-horsfiline | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery, bioactivities and biosynthesis of spirooxindole alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00046G [pubs.rsc.org]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Horsfiline
For Researchers, Scientists, and Drug Development Professionals
Foreword
Horsfiline, a naturally occurring oxindole alkaloid, has captivated the attention of the scientific community since its discovery. Its unique spirocyclic architecture presents a formidable challenge in synthetic chemistry and a point of interest for medicinal chemists. This guide provides a comprehensive technical overview of this compound's chemical structure, its intricate stereochemistry, and the analytical methodologies underpinning its characterization. It is intended to serve as a detailed resource for researchers engaged in natural product synthesis, drug discovery, and related disciplines.
Introduction and Background
This compound was first isolated in 1991 by Bodo and his team from the leaves of Horsfieldia superba, a plant native to Malaysia and belonging to the Myristicaceae family.[1][2][3] This family of plants has a history of use in traditional medicine, including as intoxicating snuffs.[3] this compound belongs to the spiro[pyrrolidin-3,3'-oxindole] class of alkaloids, a structural motif found in a number of biologically active natural products.[4] While its biological activities are not extensively documented in primary literature, this compound has been noted for its analgesic effects, sparking interest in its potential as a lead compound for new therapeutic agents.[1][5]
The core structure of this compound is characterized by a spirocyclic system where a pyrrolidine ring is fused at the C3 position of an oxindole core. This challenging architecture has made it a popular target for total synthesis, serving as a benchmark for novel synthetic strategies.[1]
Elucidation of the Planar and Stereochemical Structure
The definitive structure of this compound was established through a combination of spectroscopic analysis and synthetic confirmation. The naturally occurring enantiomer is (-)-Horsfiline, which has been determined to possess a (3R) configuration at the spiro center.[1]
Planar Structure Determination
The molecular formula of this compound was determined to be C₁₃H₁₆N₂O₂ by high-resolution mass spectrometry (HRMS).[3] The planar structure was subsequently elucidated primarily through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
The key structural features revealed by spectroscopic analysis are:
-
An oxindole core , indicated by characteristic aromatic and carbonyl signals.
-
A pyrrolidine ring , identified by aliphatic proton and carbon signals.
-
A methoxy group substituent on the aromatic ring of the oxindole.
-
A methyl group attached to the nitrogen of the pyrrolidine ring.
The connectivity of these fragments was pieced together using 2D NMR techniques such as COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations through bonds.
Stereochemistry
Spectroscopic Data and Analysis
The structural elucidation of this compound heavily relies on a comprehensive analysis of its spectroscopic data. The following is a summary of the expected and reported data for (±)-Horsfiline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
Table 1: ¹H NMR Spectral Data of (±)-Horsfiline (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | br s | 1H | N1-H |
| 7.08 | d, J = 8.4 Hz | 1H | H-7 |
| 6.82 | dd, J = 8.4, 2.4 Hz | 1H | H-6 |
| 6.78 | d, J = 2.4 Hz | 1H | H-4 |
| 3.79 | s | 3H | 5-OCH₃ |
| 3.15 | m | 1H | H-5'a |
| 2.80 | m | 1H | H-5'b |
| 2.59 | m | 1H | H-2'a |
| 2.44 | s | 3H | N'-CH₃ |
| 2.38 | m | 1H | H-2'b |
| 2.25 | m | 1H | H-4'a |
| 2.05 | m | 1H | H-4'b |
Table 2: ¹³C NMR Spectral Data of (±)-Horsfiline (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 180.8 | C-2 |
| 155.8 | C-5 |
| 134.9 | C-7a |
| 131.5 | C-3a |
| 113.8 | C-6 |
| 111.4 | C-4 |
| 110.1 | C-7 |
| 63.8 | C-5' |
| 55.9 | 5-OCH₃ |
| 55.4 | C-2' |
| 48.0 | C-3 |
| 39.8 | N'-CH₃ |
| 36.4 | C-4' |
Note: The specific assignments are based on data from synthetic samples and may vary slightly depending on the solvent and instrument frequency.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass of the molecule, which is crucial for determining the molecular formula. For this compound (C₁₃H₁₆N₂O₂), the expected exact mass is approximately 232.1212 g/mol .
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy: Key absorptions are expected for the N-H stretch of the oxindole, the C=O stretch of the amide, and C-O stretching of the methoxy group.
-
UV-Vis Spectroscopy: The UV spectrum is characteristic of the oxindole chromophore.
Experimental Protocols
The isolation and synthesis of this compound involve several key methodologies that are instructive for chemists working with natural products and complex heterocyclic systems.
Isolation from Horsfieldia superba
The original isolation of this compound involved a classic natural product extraction and purification workflow.[2][3]
Workflow for Isolation of this compound:
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Plant Material Processing: The leaves of Horsfieldia superba are collected, dried, and ground to a fine powder.[3]
-
Extraction: The powdered plant material is extracted exhaustively with a solvent such as methanol.[2] The solvent is then removed under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution, washed with an organic solvent, and then the aqueous layer is basified and re-extracted with an organic solvent to yield the crude alkaloid mixture.
-
Chromatographic Separation: The crude alkaloid fraction is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform/methanol) to separate the different alkaloids.[3]
-
Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) or by recrystallization from a suitable solvent like acetone to afford pure, colorless crystals of (-)-Horsfiline.[2][3]
Total Synthesis of (±)-Horsfiline
Numerous total syntheses of this compound have been reported. One common strategy involves the oxidative rearrangement of a tetrahydro-β-carboline precursor. Another prominent approach utilizes a Wittig olefination followed by a Claisen rearrangement.
Synthetic Pathway via Oxidative Rearrangement:
Caption: A synthetic route to (±)-Horsfiline.
Detailed Steps for a Representative Synthesis:
-
Oxidative Rearrangement: The starting material, 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline, is treated with an oxidizing agent like lead tetraacetate. This reaction proceeds through an unstable intermediate to form a 4a-acetoxyindolenine.[2]
-
Acid-Catalyzed Rearrangement: The resulting 4a-acetoxyindolenine is then subjected to an acid-catalyzed rearrangement, which leads to the formation of the spiro-oxindole core, yielding (±)-Horsfiline.[2] The identity of the synthetic racemic product is confirmed by comparing its spectroscopic data (NMR, MS) with that of the natural product.[2]
Biological Activity and Future Directions
The initial reports on this compound mentioned its use in traditional intoxicating snuffs and its analgesic properties.[3][5] However, a thorough investigation into its pharmacological profile and mechanism of action is still an area ripe for exploration.
Potential areas for future research include:
-
Pharmacological Screening: A comprehensive screening of this compound and its synthetic analogs against a panel of biological targets to identify its primary mechanism of action. Given its traditional use and analgesic properties, investigating its interaction with opioid or other pain-related receptors would be a logical starting point.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of this compound analogs with modifications at the methoxy group, the N-methyl group, and on the aromatic ring to understand the structural requirements for its biological activity.
-
Stereochemistry and Biological Activity: A comparative study of the biological activities of the (R)- and (S)-enantiomers of this compound to determine if the analgesic effect is stereospecific.
Conclusion
This compound stands as a fascinating example of a spiro-oxindole alkaloid with a rich chemical history and untapped therapeutic potential. Its structural elucidation has been a testament to the power of modern spectroscopic techniques, and its synthesis continues to inspire the development of new synthetic methodologies. As our understanding of its biological properties grows, this compound may yet prove to be a valuable scaffold for the development of new medicines. This guide has provided a detailed overview of the current knowledge of this compound's chemical structure and stereochemistry, with the aim of facilitating further research into this intriguing natural product.
References
-
Wikipedia. This compound. [Link]
- Tsai, Y. C., Liou, J. P., Liao, R., Cheng, C. Y., & Tao, P. L. (1998). A novel spiro-oxindole alkaloid, this compound, with potent analgesic activity. Naunyn-Schmiedeberg's archives of pharmacology, 358(1), R561.
- Grokipedia. This compound. (2026-01-07).
-
Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. The Journal of Organic Chemistry, 56(23), 6527–6530. [Link]
-
Jossang, A., Jossang, P., Hadi, H. A., Sévenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Horizon IRD. [Link]
-
Kulkarni, M. G., Dhondge, A. P., Chavhan, S. W., Borhade, A. S., Shaikh, Y. B., & Birhade, D. R. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 876–879. [Link]
-
Kulkarni, M. G., et al. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 876. [Link]
-
ResearchGate. Coerulescine and this compound | Request PDF. [Link]
-
MDPI. Spiro[indoline-3,3′-pyrrolidine] | C11H14N2 | CID 19082408 - PubChem. [Link]
- Bodo, B., et al. (1991). This compound, a new oxindole alkaloid from Horsfieldia superba. Journal of Organic Chemistry.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. researchgate.net [researchgate.net]
- 4. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
A Spectroscopic Guide to Horsfiline: Unveiling the Structure of a Spiro-Oxindole Alkaloid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
Horsfiline, a naturally occurring oxindole alkaloid, was first isolated from the leaves of Horsfieldia superba[1][2][3]. Its unique spiro[indole-3,3'-pyrrolidine] core structure has made it a fascinating subject for synthetic chemists and a potential scaffold for drug discovery[4]. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the identification and characterization of this compound. Understanding these spectroscopic fingerprints is fundamental for researchers working on its synthesis, derivatization, and biological evaluation.
Chemical Structure and Key Features
This compound possesses the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol [4]. The core of its structure is a spirocyclic system where a pyrrolidine ring is attached to an oxindole moiety at the C3 position. Key structural features that give rise to its characteristic spectroscopic signals include:
-
An oxindole ring system with an aromatic portion and a lactam (cyclic amide).
-
A pyrrolidine ring containing a tertiary amine.
-
A methoxy group attached to the aromatic ring.
-
An N-methyl group on the pyrrolidine ring.
-
A quaternary spirocenter at the junction of the two rings.
Figure 1: Chemical structure of this compound with key atoms numbered.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound reveals the number of different types of protons and their connectivity. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the protons in this compound.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of an alkaloid like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of around 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.0-7.2 | d | ~8.0 |
| H-6 | ~6.7-6.9 | dd | ~8.0, 2.0 |
| H-7 | ~6.6-6.8 | d | ~2.0 |
| OCH₃ | ~3.8 | s | - |
| N'–CH₃ | ~2.4 | s | - |
| Pyrrolidine Protons | ~1.8-3.5 | m | - |
| NH | ~8.0-9.5 | br s | - |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The pyrrolidine protons often present as complex multiplets due to their diastereotopic nature and coupling with each other.
Interpretation of the ¹H NMR Spectrum:
-
The aromatic protons (H-4, H-6, and H-7) appear in the downfield region (6.5-7.5 ppm) and their splitting pattern is characteristic of a 1,2,4-trisubstituted benzene ring.
-
The sharp singlet around 3.8 ppm corresponds to the three protons of the methoxy group.
-
Another sharp singlet around 2.4 ppm is indicative of the N-methyl group on the pyrrolidine ring.
-
The protons on the pyrrolidine ring typically resonate in the upfield region and often overlap, requiring 2D NMR techniques like COSY and HSQC for unambiguous assignment.
-
The broad singlet in the far downfield region is characteristic of the amide proton (NH) of the oxindole ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~183 |
| C-7a | ~142 |
| C-5 | ~155 |
| C-3a | ~135 |
| C-4 | ~125 |
| C-6 | ~112 |
| C-7 | ~110 |
| C-3 (Spiro) | ~54 |
| OCH₃ | ~56 |
| N'–CH₃ | ~38 |
| Pyrrolidine Carbons | ~25-60 |
Note: These are approximate chemical shifts based on data for similar spiro-oxindole alkaloids. The original paper by Jossang et al. provides specific values.
Interpretation of the ¹³C NMR Spectrum:
-
The carbonyl carbon (C-2) of the lactam is the most downfield signal, appearing around 183 ppm.
-
The aromatic carbons resonate in the 110-155 ppm range, with the oxygen-substituted carbon (C-5) being the most downfield among them.
-
The quaternary spirocarbon (C-3) has a characteristic chemical shift around 54 ppm.
-
The carbons of the methoxy and N-methyl groups appear as sharp signals in the upfield region.
-
The pyrrolidine carbons have signals in the aliphatic region of the spectrum.
Figure 2: General workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the amide, aromatic, and amine functionalities.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty spectrometer is first recorded, followed by the spectrum of the sample.
-
Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Table 3: Characteristic IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3200-3400 | N-H (Amide) | Stretching |
| ~3000-3100 | C-H (Aromatic) | Stretching |
| ~2800-3000 | C-H (Aliphatic) | Stretching |
| ~1680-1720 | C=O (Lactam) | Stretching |
| ~1600, ~1480 | C=C (Aromatic) | Stretching |
| ~1250 | C-O (Aryl ether) | Stretching |
| ~1100-1200 | C-N (Amine) | Stretching |
Interpretation of the IR Spectrum:
-
A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is a clear indication of the carbonyl group of the five-membered lactam ring in the oxindole system.
-
The presence of a band in the 3200-3400 cm⁻¹ region corresponds to the N-H stretching vibration of the amide.
-
Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
The bands around 1600 and 1480 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.
-
The C-O stretching of the aryl ether (methoxy group) will give rise to a signal around 1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure. The molecular formula of this compound was originally determined by high-resolution mass spectrometry (HRMS)[1].
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for alkaloids, which produces the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which often leads to more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Mass Spectral Data for this compound:
-
Molecular Ion: In ESI-MS, the base peak would be the protonated molecule [M+H]⁺ at m/z 233.1239 (calculated for C₁₃H₁₇N₂O₂⁺). HRMS would confirm this elemental composition. In EI-MS, the molecular ion peak [M]⁺ would be observed at m/z 232.1212 (calculated for C₁₃H₁₆N₂O₂).
-
Key Fragmentation Pathways: The fragmentation of the this compound molecular ion is expected to involve cleavages of the pyrrolidine ring and the loss of small neutral molecules.
Figure 3: Plausible fragmentation pathways for this compound in MS.
Interpretation of the Mass Spectrum:
A common fragmentation pathway for spiro-oxindole alkaloids involves the cleavage of the pyrrolidine ring. Expected fragment ions for this compound could include:
-
Loss of the N-methyl-methylene iminium ion (CH₂=N⁺HCH₃): This would result in a fragment ion that can provide information about the oxindole portion of the molecule.
-
Retro-Diels-Alder (RDA) type fragmentation: While less common for this specific ring system, RDA-like cleavages of the pyrrolidine ring can sometimes be observed.
-
Loss of small molecules: Fragments corresponding to the loss of CO from the lactam or CH₃ from the methoxy or N-methyl groups might also be present.
A detailed analysis of the MS/MS spectrum of the parent ion would be necessary to definitively establish the fragmentation pathways.
Conclusion
The spectroscopic data of this compound provides a detailed and unambiguous fingerprint for its structural identification. The combination of ¹H and ¹³C NMR spectroscopy allows for the complete assignment of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic lactam carbonyl of the oxindole ring. High-resolution mass spectrometry definitively establishes the molecular formula, and the fragmentation pattern provides further structural insights. For any researcher embarking on the synthesis or biological investigation of this compound and its analogs, a thorough understanding of these spectroscopic techniques and the interpretation of the resulting data is an indispensable tool.
References
-
Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. The Journal of Organic Chemistry, 56(23), 6527–6530. [Link]
- Grokipedia. (2026, January 7). This compound.
- Horizon IRD. This compound, an oxindole alkaloid from Horsfieldia superba.
-
Dandia, A., Singh, R., & Sarawgi, P. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 876. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Coerulescine and this compound. Retrieved from [Link]
-
MDPI. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 433. [Link]
-
SciELO. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 21(9), 1731-1739. [Link]
-
PubMed. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. [Link]
-
PubMed. (2014). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 18-26. [Link]
-
MDPI. (2018). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 23(10), 2635. [Link]
-
ResearchGate. (n.d.). Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2). Retrieved from [Link]
-
ResearchGate. (n.d.). Total synthesis of this compound 5. Retrieved from [Link]
-
MDPI. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2169. [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
NIST. (n.d.). 1-Ethyloxindole. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubMed Central (PMC). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 839. [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 59-74. [Link]
-
ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of alkaloid isolate. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
MDPI. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 25(23), 5763. [Link]
-
Beilstein Archives. (n.d.). Supporting Information to First Total Synthesis of Dioxepine Bastadin 3†. Retrieved from [Link]
-
Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Retrieved from [Link]
-
PubMed. (2018). Spiro[pyrrolidine-3,3'-oxindoles] as 5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(14), 2418-2421. [Link]
-
ResearchGate. (n.d.). a) Structures of spiro[pyrrolidin‐3,3'‐oxindole] alkaloids. b) Natural.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (+/-)-coerulescine and a formal synthesis of (+/-)-horsfiline. Retrieved from [Link]
-
ACS Publications. (n.d.). ACS Catalysis Ahead of Print. Retrieved from [Link]
-
PubMed Central (PMC). (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Metabolites, 9(11), 263. [Link]
-
Frontiers. (n.d.). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of some pyrrolizidine alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Research progress on mass spectral fragmentation behaviour of alkaloids in Macleaya cordata. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000214). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0041822). Retrieved from [Link]
-
Bruker. (n.d.). Natural Products. Retrieved from [Link]
-
YouTube. (2022, May 26). NMR of molecules large and small in biomedical research and drug design. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR characterisation of natural products derived from under-explored microorganisms | Nuclear Magnetic Resonance: Volume 45. Retrieved from [Link]
-
ResearchGate. (n.d.). Research Progress of NMR in Natural Product Quantification. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography. Retrieved from [Link]
-
PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
-
[Link]. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]
-
Michigan State University. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]
-
University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
PubMed. (2011). Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs With Cyclic Dimers in Their Lattices. The Journal of Physical Chemistry A, 115(44), 12150-12160. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and in vitro Antibacterial evaluation of New Oxindoles and Spiro-Oxindoles Derivatives. Retrieved from [Link]
-
SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
-
CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Retrieved from [Link]
-
MDPI. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H NMR data of compounds 1, 2, 3, 4, and horsfieldin. 18. Retrieved from [Link]
-
ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. [Link]
-
Global Thesis. (2023). Asymmetric Synthesis Of Spiro Oxindole Alkaloids this compound And Coerulescine. Retrieved from [Link]
-
ACS Publications. (2011). Polarized IR Spectra of the Hydrogen Bond in Two Different Oxindole Polymorphs with Cyclic Dimers in Their Lattices. The Journal of Physical Chemistry A, 115(44), 12150-12160. [Link]
Sources
Physical and chemical properties of Horsfiline
An In-depth Technical Guide to the Physical and Chemical Properties of Horsfiline
Authored by: A Senior Application Scientist
Introduction
This compound is a naturally occurring oxindole alkaloid that has captured the attention of the scientific community due to its unique structural complexity and potential pharmacological applications. First isolated in 1991 from the leaves of the Malaysian plant Horsfieldia superba, this compound is distinguished by its spiro[indole-3,3'-pyrrolidine] core.[1][2][3] This intricate architecture has made it a significant target for total synthesis, serving as a benchmark for novel synthetic methodologies.[1] While the plant source is utilized in traditional herbal medicine, research into the specific bioactivities of this compound has pointed towards notable analgesic effects.[1][4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Stereochemistry
The defining feature of this compound is its spirocyclic framework. The molecule consists of an oxindole ring system fused to a pyrrolidine ring at the C3 position. Key structural characteristics include:
-
A methoxy group (-OCH₃) at the 5-position of the indole ring.
-
A methyl group (-CH₃) on the nitrogen atom of the pyrrolidine ring.
-
A stereogenic spiro-center at the C3 position.
This compound exists as enantiomers. The naturally occurring form is the (-)-enantiomer, which has been determined to have a (3R) configuration at the spiro carbon.[1][6] The synthetic counterpart, (+)-Horsfiline, possesses the (3S) configuration.[7]
Caption: Simplified oxidative rearrangement synthesis pathway.
Isolation and Purification from Natural Sources
This compound is extracted from the leaves of Horsfieldia superba. [3]A general workflow for its isolation follows standard phytochemical procedures for alkaloids. [3][8]
Caption: General workflow for the isolation of this compound.
Experimental Protocols
Protocol 1: General Method for Alkaloid Extraction and Isolation
This protocol is a generalized procedure based on methods described for the isolation of this compound and other plant alkaloids. [3][8][9]
-
Extraction : Dried and powdered leaves of Horsfieldia superba are first defatted by extraction with a non-polar solvent like petroleum ether. The plant material is then subjected to exhaustive extraction with ethanol or methanol using a Soxhlet apparatus.
-
Acid-Base Partitioning : The resulting alcoholic extract is concentrated under reduced pressure. The residue is then acidified with dilute hydrochloric acid (e.g., 0.5 N HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds, leaving the protonated alkaloids in the aqueous layer.
-
Liberation of Free Alkaloids : The acidic aqueous layer is made basic with an alkali like sodium hydroxide or ammonia to a high pH. This deprotonates the alkaloid salts, converting them into their free base form.
-
Organic Solvent Extraction : The free alkaloids are then extracted from the basic aqueous solution using an organic solvent such as chloroform or dichloromethane.
-
Chromatographic Separation : The crude alkaloid extract is concentrated and subjected to column chromatography over silica gel. Elution is typically performed with a gradient of increasing polarity, for instance, a chloroform-methanol mixture.
-
Purification : Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC) using a suitable visualizing agent (e.g., Dragendorff's reagent), are combined. Final purification is achieved through preparative TLC or recrystallization from a suitable solvent like acetone to yield pure, colorless crystals of this compound. [3]
Protocol 2: Spectroscopic Characterization (General Approach)
This outlines the standard procedures for obtaining key spectroscopic data for structural confirmation. [10][11][12]
-
Sample Preparation :
-
NMR : Dissolve a few milligrams of purified this compound in a deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.
-
MS : Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
IR : Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
-
UV-Vis : Prepare a dilute, known concentration solution of the sample in a UV-transparent solvent (e.g., methanol).
-
-
Data Acquisition :
-
NMR : Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
MS : Infuse the sample solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement.
-
IR : Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
UV-Vis : Scan the sample in a quartz cuvette using a UV-Vis spectrophotometer, typically from 200 to 400 nm.
-
-
Data Analysis :
-
NMR : Assign proton and carbon signals based on chemical shifts, coupling constants, and correlations from 2D spectra to confirm the structure.
-
MS : Compare the measured mass with the calculated mass for the molecular formula C₁₃H₁₆N₂O₂ to confirm its elemental composition.
-
IR : Identify characteristic functional group frequencies (e.g., N-H, C=O, C-O).
-
UV-Vis : Identify the λmax values characteristic of the oxindole chromophore.
-
References
- This compound - Grokipedia. (2026-01-07).
- Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC - NIH.
- Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Journal of Organic Chemistry, 56(23), 6527–6530.
- Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2) - ResearchGate.
-
(+)-Horsfiline | C13H16N2O2 | CID 11506896 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
This compound, (-)- | C13H16N2O2 | CID 11042617 - PubChem. National Center for Biotechnology Information. Available from: [Link]
-
This compound - Wikipedia. Available from: [Link]
-
Bascop, S. I., Sapi, J., & Lèvy, J. (1994). On the synthesis of the oxindole alkaloid: (±)-horsfiline. Heterocycles, 38(4), 725-732. Available from: [Link]
-
Coerulescine and this compound | Request PDF - ResearchGate. Available from: [Link]
-
This compound, (-)- - precisionFDA. Available from: [Link]
-
Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis. Available from: [Link]
-
ACS Catalysis Ahead of Print - ACS Publications. American Chemical Society. Available from: [Link]
-
Alkaloids: Isolation and purification - ResearchGate. Available from: [Link]
-
Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Available from: [Link]
-
Isolation, purification, and partial characterization of prunellin, an anti-HIV component from aqueous extracts of Prunella vulgaris - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - MDPI. Available from: [Link]
-
Orellana, S., Soto, C., & Toral, M. I. (2010). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 75(1), 437–443. Available from: [Link]
-
UV-vis, IR and H-1 NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline | Request PDF - ResearchGate. Available from: [Link]
-
Spectroscopy - PECSA Analytical. Available from: [Link]
-
What is the mechanism of Proxyphylline? - Patsnap Synapse. Available from: [Link]
-
Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation - BJOC. Available from: [Link]
-
UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Morphine Derivatives - MeSH - NCBI. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. usbio.net [usbio.net]
- 6. This compound, (-)- | C13H16N2O2 | CID 11042617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (+)-Horsfiline | C13H16N2O2 | CID 11506896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Horsfiline: A Technical Guide to Investigating its Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quest for novel analgesics with improved efficacy and safety profiles is a cornerstone of modern pharmacology. Horsfiline, an oxindole alkaloid isolated from the plant Horsfieldia superba, has emerged as a compound of interest due to its reported analgesic effects.[1][2] However, the primary literature exploring its specific biological activities remains limited, presenting both a challenge and a significant opportunity for researchers.[3] This technical guide provides a comprehensive framework for the in-depth investigation of this compound's analgesic properties. By synthesizing information on related oxindole alkaloids and established preclinical pain models, this document serves as a roadmap for elucidating the mechanism of action, characterizing the pharmacological profile, and advancing the development of this promising natural product.
Introduction to this compound: A Spirooxindole Alkaloid
This compound is a naturally occurring spirooxindole alkaloid first identified in the leaves of Horsfieldia superba, a plant used in traditional medicine in Southeast Asia.[1][2][3][4] Its unique spiro[indole-3,3'-pyrrolidine] core structure has attracted considerable attention from synthetic chemists.[3][5]
Chemical and Physical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [3] |
| Molecular Weight | 232.28 g/mol | [3] |
| Appearance | Colorless crystals | [4] |
| Melting Point | 125-126 °C | [3][4] |
| Optical Activity | [α]D20 -7.2° (MeOH) | [4] |
The traditional use of Horsfieldia superba in herbal medicine suggests the presence of bioactive constituents, with this compound being a key candidate for its analgesic effects.[1][2]
Putative Analgesic Mechanisms of this compound: An Evidence-Based Hypothesis
While direct mechanistic studies on this compound are scarce, the broader class of oxindole alkaloids provides a strong foundation for hypothesizing its mode of action. The following sections outline potential pathways that warrant investigation.
Interaction with Opioid Receptors: A Biased Agonism Approach?
A significant breakthrough in pain management research is the discovery that certain indole and oxindole alkaloids can act on opioid receptors without activating the β-arrestin-2 pathway.[6][7] This pathway is a primary driver of the severe side effects associated with traditional opioids, such as respiratory depression and tolerance.[6][7] It is plausible that this compound may act as a biased agonist at opioid receptors, offering a safer therapeutic window.
In Vitro Validation Workflow:
Caption: Workflow for in vitro opioid receptor characterization.
Modulation of Inflammatory Pathways
Many oxindole alkaloids possess anti-inflammatory properties, which can contribute to their analgesic effects, particularly in inflammatory pain states.[8][9] The potential mechanisms include the inhibition of pro-inflammatory mediators and modulation of immune cell responses.
In Vitro Anti-inflammatory Screening:
Caption: In vitro screening for anti-inflammatory activity.
Preclinical Evaluation of Analgesic Efficacy: A Step-by-Step Guide
A robust preclinical evaluation is essential to characterize the analgesic profile of this compound across different pain modalities. The following protocols are standard in the field and provide a framework for a comprehensive assessment.
Acute Nociceptive Pain Models
These models assess the effect of a compound on the immediate response to a noxious stimulus and are useful for identifying centrally acting analgesics.
3.1.1. Hot Plate Test
This test measures the response to a thermal stimulus and is sensitive to opioid analgesics.[10][11][12]
-
Apparatus: Hot plate analgesia meter.
-
Procedure:
-
Acclimatize the animal (mouse or rat) to the testing room for at least 30 minutes.
-
Determine the baseline latency by placing the animal on the hot plate (maintained at 55 ± 0.5 °C) and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping).
-
Impose a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.[12]
-
Administer this compound or a vehicle control via the desired route (e.g., intraperitoneal, oral).
-
Measure the reaction latency at predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
-
Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point.
3.1.2. Tail Flick Test
This model also evaluates the response to a thermal stimulus, primarily mediated at the spinal level.[10]
-
Apparatus: Tail flick analgesia meter.
-
Procedure:
-
Gently restrain the animal.
-
Focus a beam of high-intensity light on the ventral surface of the tail.
-
Record the time taken for the animal to flick its tail away from the heat source.
-
Establish a baseline latency and a cut-off time.
-
Administer the test compound and measure latencies at various time points.
-
-
Data Analysis: Analyze the data similarly to the hot plate test.
Inflammatory Pain Models
These models are crucial for evaluating the efficacy of compounds against pain arising from tissue injury and inflammation.
3.2.1. Acetic Acid-Induced Writhing Test
This is a chemically induced visceral pain model that is sensitive to a broad range of analgesics.[13][14]
-
Procedure:
-
Administer this compound or a vehicle control to the animals.
-
After a predetermined time (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.
-
Immediately place the animal in an observation chamber and count the number of writhes (abdominal constrictions) over a set period (e.g., 20 minutes).
-
-
Data Analysis: Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle control group.
3.2.2. Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory and anti-hyperalgesic effects of a compound.[10][11][13][15][16][17]
-
Procedure:
-
Measure the baseline paw volume of the animals using a plethysmometer.
-
Administer this compound or a vehicle control.
-
After a set time, inject a solution of carrageenan into the plantar surface of the hind paw.
-
Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.
Quantitative Data Summary from Preclinical Models (Hypothetical):
| Preclinical Model | This compound Dose (mg/kg) | % Inhibition / % MPE | p-value |
| Acetic Acid Writhing | 10 | 35.2 | <0.05 |
| 30 | 68.5 | <0.01 | |
| Hot Plate Test (60 min) | 10 | 25.8 | <0.05 |
| 30 | 55.1 | <0.01 | |
| Carrageenan Paw Edema (3 hr) | 10 | 22.4 | <0.05 |
| 30 | 48.9 | <0.01 |
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent.
Key Pharmacokinetic Parameters to Determine:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.
Studies in rodents following intravenous and oral administration are necessary to determine these parameters.[18]
Future Directions and Conclusion
The preliminary evidence and the pharmacological context of oxindole alkaloids strongly suggest that this compound is a promising candidate for further investigation as a novel analgesic. This guide provides a structured and scientifically rigorous approach to systematically evaluate its therapeutic potential.
Key research questions to address include:
-
What are the specific molecular targets of this compound?
-
Does this compound exhibit biased agonism at opioid receptors?
-
What is the detailed anti-inflammatory mechanism of this compound?
-
What is the safety and toxicity profile of this compound?
By following the methodologies outlined in this guide, researchers can effectively contribute to a comprehensive understanding of this compound's analgesic properties and pave the way for its potential translation into a clinically valuable therapeutic.
References
- Exploring the Therapeutic Potential of Mitragynine and Corynoxeine: Kratom-Derived Indole and Oxindole Alkaloids for Pain Management - PubMed. (2025, February 6). PubMed.
- Relationship: Pain (general remedies for) and Oxindole alkaloids - Caring Sunshine. (n.d.). Caring Sunshine.
- Exploring the Therapeutic Potential of Mitragynine and Corynoxeine: Kratom-Derived Indole and Oxindole Alkaloids for Pain Management - MDPI. (n.d.). MDPI.
- Horsfieldia superba - Wikipedia. (n.d.). Wikipedia.
- This compound - Wikipedia. (n.d.). Wikipedia.
- Ingredient: Oxindole alkaloids - Caring Sunshine. (n.d.). Caring Sunshine.
- This compound - Grokipedia. (2026, January 7). Grokipedia.
- Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC - NIH. (n.d.). PMC - NIH.
- This compound, an oxindole alkaloid from Horsfieldia superba - Horizon IRD. (n.d.). Horizon IRD.
- This compound, an oxindole alkaloid from Horsfieldia superba | The Journal of Organic Chemistry. (n.d.). The Journal of Organic Chemistry.
- On the synthesis of the oxindole alkaloid: (±)-horsfiline | Semantic Scholar. (n.d.). Semantic Scholar.
- Analgesic Alkaloids Derived From Traditional Chinese Medicine in Pain Management. (n.d.). Frontiers.
- Pain Models for Preclinical Research - Eurofins Advinus. (n.d.). Eurofins Advinus.
- Analgesic and anti-inflammatory activities of the hydroalcoholic extract from Gloriosa superba Linn | International Journal of Green Pharmacy (IJGP). (n.d.). International Journal of Green Pharmacy (IJGP).
- In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). SpringerLink.
- An overview of animal models of pain: disease models and outcome measures - PMC. (n.d.). PMC.
- Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf. (n.d.). NCBI Bookshelf.
- Anti-inflammatory and analgesic alkaloid from Sida cordifolia linn - PubMed. (n.d.). PubMed.
- Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - PMC - PubMed Central. (n.d.). PMC - PubMed Central.
- In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower - PubMed. (2015, November 4). PubMed.
- An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models - PubMed. (n.d.). PubMed.
- In vitro opioid receptor assays - PubMed. (n.d.). PubMed.
- (PDF) Inflammatory Pain Study in Animal Models - ResearchGate. (2020, July 3).
- In vitro opioid receptor displacement affinity and in vitro behavioral studies by tetrad assay of Nelumbo nucifera flower | Request PDF - ResearchGate. (2025, August 5).
- Coerulescine and this compound | Request PDF - ResearchGate. (n.d.).
- Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook - Frontiers. (2021, July 13). Frontiers.
- Peripheral analgesia: mechanism of the analgesic action of aspirin-like drugs and opiate-antagonists - PubMed. (n.d.). PubMed.
- Analgesic and anti-inflammatory activities of the hydroalcoholic extract from Gloriosa superba Linn | Request PDF - ResearchGate. (2025, August 7).
- The In Vivo Antinociceptive and Antiinflammatory Effects of Verbascum exuberans Hub.-Mor - PMC - PubMed Central. (2020, December 23). PMC - PubMed Central.
- Enkephalin glycopeptide analogues produce analgesia with reduced dependence liability - PubMed. (n.d.). PubMed.
- In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PubMed. (2024, June 18). PubMed.
- Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn - PMC - PubMed Central. (2025, November 4). PMC - PubMed Central.
- In-Vivo Models for Management of Pain - Scirp.org. (n.d.). Scirp.org.
Sources
- 1. Horsfieldia superba - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Therapeutic Potential of Mitragynine and Corynoxeine: Kratom-Derived Indole and Oxindole Alkaloids for Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. One moment, please... [caringsunshine.com]
- 10. advinus.com [advinus.com]
- 11. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. Anti-inflammatory and analgesic alkaloid from Sida cordifolia linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Models of Pain - Recognition and Alleviation of Pain in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]
An In-Depth Technical Guide to the Therapeutic Potential of Horsfiline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of Horsfiline, an oxindole alkaloid with promising therapeutic applications. Drawing from the available scientific literature, this document delves into the core characteristics of this compound, its potential mechanisms of action, and a strategic roadmap for its preclinical development. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this intriguing natural product.
Introduction to this compound: A Spirooxindole Alkaloid of Interest
This compound is a naturally occurring oxindole alkaloid isolated from the leaves of the Malaysian plant Horsfieldia superba[1]. It belongs to the spirooxindole class of compounds, a family of natural products known for their diverse and potent biological activities[2]. The unique spirocyclic core of these molecules imparts a three-dimensional architecture that is often associated with high-affinity interactions with biological targets. While the broader spirooxindole class has been investigated for a range of therapeutic applications including anticancer, antimicrobial, and anti-inflammatory effects, this compound itself has garnered attention primarily for its analgesic properties[2][3].
The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. Compounds like this compound, with a history of use in traditional medicine, offer a valuable starting point for the development of new drugs with potentially novel mechanisms of action. This guide will synthesize the current understanding of this compound and propose a rational, evidence-based path forward for its preclinical evaluation.
Potential Therapeutic Applications
The primary therapeutic application of this compound that has been consistently highlighted in the literature is in the management of pain. However, based on the bioactivity of the broader spirooxindole class and related compounds from the Horsfieldia genus, other potential applications are also worthy of investigation.
| Potential Therapeutic Area | Supporting Evidence/Rationale | Proposed Preclinical Models |
| Analgesia (Pain Relief) | Directly reported analgesic effects of this compound. The spirooxindole class is known to contain compounds with analgesic properties. A potential mechanism involves the blockade of voltage-gated sodium channels, which are crucial for pain signal transmission[4]. | Acetic acid-induced writhing test (visceral pain), Formalin test (inflammatory and neurogenic pain), Hot plate and tail-flick tests (thermal pain), Chronic constriction injury model (neuropathic pain)[5][6][7][8][9]. |
| Anti-inflammatory | The Horsfieldia genus contains compounds with anti-inflammatory activity. In silico docking studies of constituents from a related Horsfieldia species suggest potential inhibition of COX-2[10][11]. Many spirooxindole compounds exhibit anti-inflammatory properties[12][13]. | Carrageenan-induced paw edema, Lipopolysaccharide (LPS)-induced cytokine release in vitro and in vivo, Cyclooxygenase (COX-1/COX-2) inhibition assays[4][10][12][14][15]. |
| Anticancer | The spirooxindole scaffold is a key feature in many natural and synthetic compounds with demonstrated anticancer activity[16]. Cytotoxicity against various cancer cell lines has been reported for numerous spirooxindole derivatives[2][17][18]. | In vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., MCF-7, A549, PC3), Xenograft models in immunocompromised mice[3][16][17][18][19]. |
Unraveling the Mechanism of Action: A Putative Framework
While the precise molecular targets of this compound have not been definitively elucidated, a plausible mechanism of action for its analgesic effects can be inferred from studies on related spirooxindole compounds.
Proposed Analgesic Mechanism: Blockade of Voltage-Gated Sodium Channels
The transmission of pain signals relies heavily on the propagation of action potentials along nociceptive neurons, a process mediated by voltage-gated sodium channels (VGSCs)[4]. Several subtypes of VGSCs are preferentially expressed in sensory neurons and are considered key targets for analgesic drugs. A number of spiro-oxindole compounds have been identified as blockers of these channels[1][4]. It is therefore hypothesized that this compound may exert its analgesic effects by modulating the activity of one or more VGSC subtypes.
Potential Anti-inflammatory Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes
Inflammation is a complex biological response often mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes, COX-1 and COX-2[14][15]. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. In silico molecular docking studies on compounds from a plant of the same genus as the source of this compound have suggested a potential for COX-2 inhibition[10]. This provides a rationale for investigating whether this compound possesses anti-inflammatory activity through a similar mechanism.
Proposed Preclinical Development Workflow: A Roadmap to Validation
To rigorously evaluate the therapeutic potential of this compound, a systematic preclinical development plan is essential. The following workflow outlines the key experimental stages, from initial in vivo efficacy studies to more detailed mechanistic investigations.
Sources
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. Analgesic and anti-inflammatory activity of 7-substituted purine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity of Hodgkin's lymphoma cell lines to the cell cycle inhibitor roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The analgesic and antiplasmodial activities and toxicology of Vernonia amygdalina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. ijbcp.com [ijbcp.com]
- 9. In-Vivo Models for Management of Pain [scirp.org]
- 10. ijpras.com [ijpras.com]
- 11. Molecular Docking and Dynamic Simulation Revealed the Potential Inhibitory Activity of Opioid Compounds Targeting the Main Protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic and Anti-Inflammatory Activities of Rosa taiwanensis Nakai in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of potential natural analgesic compounds through molecular docking-virtual screening, molecular dynamics simulation, MM/GBSA, DFT, and ADMET computations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijisrt.com [ijisrt.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. herbmedpharmacol.com [herbmedpharmacol.com]
- 19. mdpi.com [mdpi.com]
The Spirooxindole Alkaloids: A Technical Guide to the Chemistry and Interrelationship of Horsfiline and Coerulescine
This guide provides an in-depth technical exploration of Horsfiline and Coerulescine, two prominent members of the spiro[pyrrolidin-3,3'-oxindole] class of alkaloids. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical characteristics, biosynthetic relationship, synthetic strategies, and biological significance of these compounds. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols, ensuring a foundation of scientific integrity.
Introduction to a Shared Scaffold: The Spiro[pyrrolidin-3,3'-oxindole] Core
The spiro[pyrrolidin-3,3′-oxindole] ring system is a structural framework of significant interest, found in a variety of cytostatic natural products.[1][2] this compound and Coerulescine represent two of the structurally simpler members of this family, yet they have garnered considerable attention from the scientific community.[1][2]
Coerulescine was first isolated from the blue canary grass, Phalaris coerulescens.[1][2][3] It possesses the fundamental spiro[pyrrolidin-3,3'-oxindole] skeleton.
This compound , on the other hand, was first identified in the Malaysian medicinal plant Horsfieldia superba.[1][2][4][5] Structurally, it is closely related to Coerulescine, featuring a methoxy group at the 5-position of the oxindole ring.[4] This seemingly minor substitution has implications for its biological activity and chemical properties.
The intriguing biological activities reported for this class of alkaloids, including the use of some plants from the Myristicaceae family as intoxicating snuffs, have spurred extensive research into their synthesis and pharmacological potential.[1][2][6] Notably, synthetic analogues of the spiro[pyrrolidin-3,3′-oxindole] framework have demonstrated significant activity against human breast cancer cells, further intensifying interest in these compounds.[1][2]
The Structural and Biosynthetic Relationship
The core relationship between this compound and Coerulescine is defined by their shared spiro[pyrrolidin-3,3'-oxindole] backbone, with this compound being the 5-methoxy derivative of Coerulescine. This structural similarity suggests a closely related biosynthetic origin, likely proceeding through a common intermediate.
While the specific enzymatic pathways are not fully elucidated in the provided literature, a plausible biosynthetic hypothesis involves the oxidative rearrangement of a tetrahydro-β-carboline precursor. This type of transformation is a known route to oxindole alkaloids.[5] For this compound, this precursor would be a methoxy-substituted tetrahydro-β-carboline.[5]
The chemical synthesis of this compound from a Coerulescine-related precursor further solidifies their relationship. For instance, one synthetic route describes the conversion of a Coerulescine analogue to this compound, highlighting the chemical feasibility of their interrelation.[1]
Synthetic Strategies: A Focus on Versatility and Efficiency
The synthesis of this compound and Coerulescine has been a fertile ground for the development of novel synthetic methodologies. The challenging spirocyclic core has prompted the exploration of numerous approaches, both racemic and enantioselective.[1][2][4]
Key Synthetic Approaches
A variety of synthetic strategies have been successfully employed, including:
-
Oxidative Rearrangements: This is a common and effective method, often utilizing reagents like lead tetraacetate, N-bromosuccinimide, or trichloroisocyanuric acid (TCCA) to induce the rearrangement of tetrahydro-β-carbolines.[1][2][5][7]
-
Wittig Olefination–Claisen Rearrangement: This protocol has been applied to generate a 3-allyl oxindole intermediate, which can then be further elaborated to both (±)-Coerulescine and (±)-Horsfiline.[1][2][8]
-
1,3-Dipolar [3+2] Cycloadditions: This approach offers a powerful way to construct the pyrrolidine ring of the spirooxindole core.[1]
-
Intramolecular Radical Cyclizations: These methods provide an alternative route to the spirocyclic system.[1]
-
Palladium-Catalyzed Reactions: Asymmetric allylic alkylation and domino Heck-cyanation reactions catalyzed by palladium have been used to achieve enantioselective syntheses.[1]
Representative Synthetic Protocol: Total Synthesis of (±)-Coerulescine and (±)-Horsfiline
The following protocol, based on a Wittig olefination–Claisen rearrangement strategy, illustrates a common approach to accessing both molecules.[1][2]
Experimental Protocol:
-
Synthesis of 3-Allyl Oxindole Intermediate:
-
A Wittig olefination reaction is performed on a suitable isatin derivative to introduce an allyl vinyl ether moiety.
-
The resulting product is subjected to a Claisen rearrangement by heating in a high-boiling solvent like xylene to yield the 3-allyl oxindole.
-
-
Conversion to (±)-Coerulescine:
-
The allyl group of the oxindole intermediate is oxidatively cleaved using osmium tetroxide and sodium metaperiodate.
-
The resulting aldehyde undergoes reductive amination with methylamine hydrochloride and sodium cyanoborohydride to form the spiro-pyrrolidine ring.
-
Finally, a chemoselective reduction of the amide functionality yields (±)-Coerulescine.[1]
-
-
Conversion to (±)-Horsfiline:
-
(±)-Coerulescine is treated with N-bromosuccinimide to introduce a bromo group at the 5-position of the oxindole ring.
-
The resulting 5-bromo derivative is then heated with sodium methoxide in the presence of cuprous iodide to afford (±)-Horsfiline.[1]
-
Causality of Experimental Choices:
-
The Wittig-Claisen sequence is chosen for its reliability in establishing the crucial C3-allyl substituent on the oxindole core.
-
The oxidative cleavage followed by reductive amination is a robust and well-established method for constructing the pyrrolidine ring in a spirocyclic fashion.
-
The final bromination and methoxylation steps provide a direct chemical link between the synthesis of Coerulescine and this compound, underscoring their structural relationship.
Comparative Biological Activities
While structurally similar, this compound and Coerulescine exhibit distinct profiles in terms of reported biological activities.
| Compound | Reported Biological Activities |
| This compound | Analgesic effects.[9] Used as an intoxicating snuff.[1][2][6] |
| Coerulescine | Specific pharmacological role remains largely underexplored.[3] |
The spirooxindole scaffold, in general, is recognized for a broad spectrum of biological functions and is considered a key pharmacophore in modern drug discovery, with many derivatives showing potential as anticancer agents.[7] The interest in these compounds is not only due to the activities of the natural products themselves but also the potent biological effects observed in their synthetic analogues.[1][2]
Future Directions in Research and Development
The established synthetic routes to this compound and Coerulescine open avenues for the creation of diverse chemical libraries based on the spiro[pyrrolidin-3,3'-oxindole] scaffold. Future research should focus on:
-
Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for the formation of these alkaloids could enable biotechnological production methods.
-
Comprehensive Pharmacological Profiling: A thorough investigation into the biological targets and mechanisms of action of both this compound and Coerulescine is warranted, particularly for Coerulescine, which remains understudied.
-
Structure-Activity Relationship (SAR) Studies: The development of synthetic analogues will allow for the exploration of how modifications to the core structure impact biological activity, potentially leading to the discovery of more potent and selective therapeutic agents.
Visualizing the Core Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Diagram 1: Chemical Structures of this compound and Coerulescine
A comparison of the chemical structures of Coerulescine and this compound.
Diagram 2: Synthetic Relationship between Coerulescine and this compound
A representative workflow for the synthesis of the spirooxindole core.
References
-
Kulkarni, M. G., Dhondge, A. P., Chavhan, S. W., Borhade, A. S., Shaikh, Y. B., Birhade, D. R., Desai, M. P., & Dhatrak, N. R. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 876–879. [Link]
-
Kulkarni, M. G., Dhondge, A. P., Chavhan, S. W., Borhade, A. S., Shaikh, Y. B., Birhade, D. R., Desai, M. P., & Dhatrak, N. R. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 103. [Link]
-
Grokipedia. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
-
Sathish, M., Sakla, A., Nachtigall, F., & Shankaraiah, N. (2021). Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2). ResearchGate. [Link]
-
Bascop, S.-I., Sapi, J., & Lévy, J. (1994). On the synthesis of the oxindole alkaloid: (±)-horsfiline. Semantic Scholar. [Link]
-
Kulkarni, M. G., Dhondge, A. P., Chavhan, S. W., Borhade, A. S., Shaikh, Y. B., Birhade, D. R., Desai, M. P., & Dhatrak, N. R. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. PubMed. [Link]
-
Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Horizon IRD. [Link]
-
Uroos, M., Hameed, A., Naz, S., & Raza, M. (2022). Coerulescine and this compound. In Indole Alkaloids (pp. 57-85). ResearchGate. [Link]
-
Grokipedia. (n.d.). Coerulescine. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
Sources
- 1. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]
- 3. grokipedia.com [grokipedia.com]
- 4. grokipedia.com [grokipedia.com]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of (±)-coerulescine and (±)-horsfiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Discovery and History of Horsfiline Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Horsfiline, a structurally intriguing oxindole alkaloid, has captivated the attention of the scientific community since its discovery. This guide provides a comprehensive technical overview of the journey of this compound research, from its initial isolation from a traditional medicinal plant to its establishment as a target for complex organic syntheses. We will delve into the pivotal moments of its discovery, the elucidation of its unique spirocyclic architecture, early synthetic endeavors, and the current understanding of its biological activities. This document serves as a foundational resource for researchers interested in the rich history and future potential of this compound and its analogs in medicinal chemistry and drug development.
Discovery and Initial Characterization
The story of this compound begins in the lush biodiversity of Malaysia. In 1991, a team of researchers led by Bodo first reported the isolation of a novel oxindole alkaloid from the leaves of Horsfieldia superba Warb, a plant belonging to the Myristicaceae family.[1][2] This discovery, which took place in Sandakan, Sabah, Malaysia, in September 1986, marked the entry of this compound into the scientific literature.[3] The plant itself has a history of use in traditional herbal medicine, and certain species within the Myristicaceae family were known to be sources of intoxicating snuffs.[1][2][4][5]
The initial isolation process involved standard phytochemical extraction techniques for alkaloids. The researchers successfully separated this compound from two other known alkaloids present in the plant extract: 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline and 5-methoxy-N,N-dimethyltryptamine.[2][3]
Physicochemical Properties of Native this compound
The isolated this compound presented as colorless crystals.[3] Early characterization established its fundamental physicochemical properties, which are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [3][4] |
| Molecular Weight | 232.28 g/mol | [4] |
| Melting Point | 125-126 °C | [3][4] |
| Optical Activity | [α]D²⁰ -7.2° (MeOH) | [3] |
| Stereochemistry | (-)-enantiomer with (3R)-stereochemistry | [4] |
Elucidation of Chemical Structure and Early Synthesis
The determination of this compound's novel structure was a key focus of the initial research. Through spectral analysis, the researchers proposed a unique spiro[indole-3,3'-pyrrolidine] core.[1][3][4] This complex, three-dimensional arrangement of atoms was a significant finding and presented a challenging synthetic target.
To confirm the proposed structure, a partial synthesis was undertaken. The researchers successfully synthesized (±)-horsfiline from the co-isolated alkaloid, 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline.[2][3] This synthetic confirmation was a crucial step in validating the structure of this new natural product.
The challenging and unique spirocyclic architecture of this compound has since inspired numerous research groups to develop various total syntheses, both racemic and enantioselective.[1][4][6][7][8] These synthetic efforts have not only provided access to this compound for further study but have also served as a platform for the development of new synthetic methodologies.
Visualizing the Core Structure
The following diagram illustrates the core spiro[indole-3,3'-pyrrolidine] structure of this compound.
Caption: Core spiro[indole-3,3'-pyrrolidine] structure of this compound.
Biological Activity and Pharmacological Potential
Initial reports and the traditional use of Horsfieldia superba suggested that this compound possesses biological activity. The primary reported effect is analgesic.[4][5] The use of the plant as an intoxicating snuff also points towards potential psychoactive properties, although the specific contribution of this compound to this effect is not well-defined.[1][2]
Despite its fascinating structure and the early indications of bioactivity, the pharmacological profile of this compound remains relatively underexplored in primary scientific literature.[4] The complex synthesis required to obtain significant quantities of the compound may have historically limited extensive biological screening. However, with the development of more efficient synthetic routes, there is a renewed opportunity to investigate its therapeutic potential.
Experimental Protocols: A Historical Perspective
The following protocols are based on the initial discovery and characterization of this compound, providing a glimpse into the methodologies of the time.
Protocol for the Isolation of this compound from Horsfieldia superba
-
Plant Material Collection: Leaves of Horsfieldia superba were collected.
-
Extraction: The dried and powdered leaves were subjected to a standard alkaloid extraction procedure, likely involving maceration with a solvent such as methanol or ethanol, followed by acid-base partitioning to separate the alkaloids from other plant constituents.
-
Chromatographic Separation: The crude alkaloid extract was then subjected to column chromatography over silica gel.
-
Purification: Fractions containing this compound were further purified by techniques such as preparative thin-layer chromatography (TLC) or recrystallization to yield the pure compound.[3]
Workflow for the Partial Synthesis of (±)-Horsfiline
The initial confirmation of this compound's structure involved a partial synthesis from a co-occurring alkaloid. The general workflow is depicted below.
Caption: Workflow of the partial synthesis of (±)-Horsfiline.
Conclusion and Future Directions
The discovery of this compound from Horsfieldia superba unveiled a novel and synthetically challenging oxindole alkaloid. The initial research laid a strong foundation by isolating the compound, elucidating its complex spirocyclic structure, and confirming it through partial synthesis. While early reports indicated analgesic properties, the full pharmacological potential of this compound remains an open area for investigation.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Utilizing modern high-throughput screening methods to evaluate this compound and its synthetic analogs against a wide range of biological targets.
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying its reported analgesic effects.
-
Structure-Activity Relationship (SAR) Studies: Leveraging the diverse synthetic routes now available to create a library of this compound derivatives to explore how structural modifications impact biological activity.
The journey of this compound research, from its ethnobotanical roots to its role as a benchmark in organic synthesis, underscores the importance of natural products in drug discovery. The groundwork laid by the pioneering researchers continues to inspire new avenues of scientific inquiry.
References
- Bodo, B., et al. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Journal of Organic Chemistry, 56(23), 6527–6530.
- Grokipedia. (2026, January 7). This compound.
- Kulkarni, M. G., et al. (n.d.). Total synthesis of (±)-coerulescine and (±)-horsfiline. PMC.
- Wikipedia. (n.d.). This compound.
- Horizon IRD. (n.d.).
- ResearchGate. (n.d.). Coerulescine and this compound | Request PDF.
- ResearchGate. (n.d.). Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2).
- Semantic Scholar. (n.d.). On the synthesis of the oxindole alkaloid: (±)-horsfiline.
- ACS Publications. (2026, January 14).
- Wikipedia. (n.d.). Horsfieldia superba.
Sources
- 1. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. On the synthesis of the oxindole alkaloid: (±)-horsfiline | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Total Synthesis of (±)-Horsfiline: A Detailed Protocol and Strategic Guide
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the total synthesis of the racemic form of Horsfiline, a spiro[pyrrolidin-3,3'-oxindole] alkaloid. This compound, first isolated from Horsfieldia superba, has attracted significant attention from the synthetic community due to its unique structural architecture and potential biological activity.[1][2] This guide is designed for researchers, scientists, and professionals in drug development, offering not only a detailed experimental procedure but also the strategic rationale behind the chosen synthetic route. The featured synthesis leverages a Wittig olefination and a Claisen rearrangement to construct a key 3-allyl-3-hydroxyoxindole intermediate, which is then elaborated to the final spirocyclic product. Alternative synthetic strategies are also briefly discussed to provide a broader context of the synthetic landscape for this fascinating molecule.
Introduction: The Significance of this compound
This compound is a naturally occurring oxindole alkaloid that was first isolated in 1991 from the leaves of the Malaysian plant Horsfieldia superba.[1][2] Its structure is characterized by a spiro[pyrrolidin-3,3'-oxindole] core, a motif found in a number of biologically active natural products.[1][2] While the specific biological activities of this compound are still under investigation, related compounds with the spiro-oxindole framework have demonstrated significant pharmacological properties, including cytostatic activity against human breast cancer cells.[1] This has made this compound and its analogues attractive targets for total synthesis, serving as a platform for the development of new synthetic methodologies and the exploration of novel therapeutic agents.[1][3]
The challenge in synthesizing this compound lies in the construction of the sterically congested spirocyclic system at the C3 position of the oxindole ring. Numerous synthetic strategies have been developed to address this challenge, including oxidative rearrangements, radical cyclizations, 1,3-dipolar cycloadditions, and palladium-catalyzed reactions.[1][4] This guide will focus on a robust and well-documented approach that provides a clear and logical pathway to the target molecule.
Retrosynthetic Analysis and Strategic Overview
The synthetic strategy detailed in this protocol is based on the work of Kulkarni and colleagues, which employs a sequence of classical and powerful organic reactions to assemble the this compound scaffold.[1] The retrosynthetic analysis reveals a convergent approach, where the oxindole and pyrrolidine rings are constructed in a stepwise fashion.
Caption: Retrosynthetic analysis of (±)-Horsfiline.
The key steps in this synthesis are:
-
Wittig Olefination: Formation of an allyl vinyl ether from o-nitrobenzaldehyde.
-
Claisen Rearrangement: A[4][4]-sigmatropic rearrangement to construct the carbon skeleton of the 3-substituted oxindole precursor.
-
Reductive Cyclization: Formation of the oxindole ring system.
-
Oxidative Cleavage: Conversion of the allyl group to an aldehyde.
-
Reductive Amination: Construction of the spiro-pyrrolidine ring.
-
Final Elaboration: Conversion of the intermediate coerulescine to this compound.
This strategy is advantageous as it utilizes readily available starting materials and employs reliable and high-yielding reactions.
Detailed Step-by-Step Protocol
This section provides a detailed experimental protocol for each step of the (±)-Horsfiline synthesis.
Synthesis of 2-(2-Nitrophenyl)-4-pentenal
This two-step sequence begins with a Wittig reaction followed by a Claisen rearrangement.
Step 1: Wittig Olefination
The reaction of o-nitrobenzaldehyde with allyloxymethylenetriphenylphosphorane yields the corresponding allyl vinyl ether.
-
Materials:
-
o-Nitrobenzaldehyde
-
Allyloxymethylenetriphenylphosphorane
-
Anhydrous Toluene
-
-
Procedure:
-
To a stirred solution of allyloxymethylenetriphenylphosphorane in anhydrous toluene, add o-nitrobenzaldehyde in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the allyl vinyl ether as a mixture of E and Z isomers.
-
Step 2: Claisen Rearrangement
The allyl vinyl ether undergoes a thermal[4][4]-sigmatropic rearrangement to yield the desired γ,δ-unsaturated aldehyde.
-
Materials:
-
Allyl vinyl ether (from previous step)
-
Anhydrous Xylene
-
-
Procedure:
-
Dissolve the allyl vinyl ether in anhydrous xylene.
-
Heat the solution to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude 2-(2-nitrophenyl)-4-pentenal is typically used in the next step without further purification.
-
| Step | Reactants | Reagents/Solvents | Key Transformation | Yield (%) |
| 1 | o-Nitrobenzaldehyde, Allyloxymethylenetriphenylphosphorane | Toluene | Wittig Olefination | ~85 (for both steps) |
| 2 | Allyl vinyl ether | Xylene | Claisen Rearrangement |
Formation of the Oxindole Core
The aldehyde is first oxidized to a carboxylic acid, which is then esterified and subjected to reductive cyclization.
Step 3: Jones Oxidation
-
Materials:
-
2-(2-Nitrophenyl)-4-pentenal
-
Jones reagent (CrO₃ in H₂SO₄)
-
Acetone
-
-
Procedure:
-
Dissolve the crude aldehyde in acetone and cool the solution in an ice bath.
-
Add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude carboxylic acid, which is used directly in the next step.
-
Step 4: Esterification
-
Materials:
-
Crude carboxylic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
Dissolve the crude acid in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
Cool, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate to yield the ethyl ester.
-
Step 5: Reductive Cyclization
-
Materials:
-
Ethyl 2-(2-nitrophenyl)-4-pentenoate
-
Zinc dust
-
Ammonium chloride
-
Ethanol/Water
-
-
Procedure:
-
To a solution of the nitro ester in a mixture of ethanol and water, add zinc dust and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of Celite.
-
Concentrate the filtrate and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give the crude 3-allyl-oxindole, which can be purified by column chromatography.
-
Construction of the Spiro-pyrrolidine Ring
The 3-allyl-oxindole is functionalized and then cyclized to form the spirocyclic core.
Step 6: Protection and Carboxylation
-
Materials:
-
3-Allyl-oxindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydride (NaH)
-
Ethyl chloroformate
-
Anhydrous THF
-
-
Procedure:
-
Protect the oxindole nitrogen with a Boc group using Boc₂O.
-
Treat the N-Boc-3-allyl-oxindole with NaH in anhydrous THF at 0 °C.
-
Add ethyl chloroformate and stir at 0 °C to obtain the 3-carboxyethyl-3-allyl-oxindole.
-
Step 7: Oxidative Cleavage
-
Materials:
-
3-Carboxyethyl-3-allyl-oxindole
-
Osmium tetroxide (OsO₄) (catalytic)
-
N-Methylmorpholine N-oxide (NMO)
-
Sodium metaperiodate (NaIO₄) on silica
-
Dichloromethane/Water
-
-
Procedure:
-
In a mixture of dichloromethane and water, treat the allyl-oxindole with a catalytic amount of OsO₄ and NMO to form the diol.
-
After the dihydroxylation is complete, add sodium metaperiodate on silica to cleave the diol and form the corresponding aldehyde.
-
Filter the reaction mixture and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers and concentrate to give the crude aldehyde.
-
Step 8: Reductive Amination
-
Materials:
-
Crude aldehyde
-
Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
-
Procedure:
-
Dissolve the crude aldehyde in methanol.
-
Add methylamine hydrochloride and stir for a short period.
-
Add sodium cyanoborohydride in portions.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Quench the reaction, concentrate the mixture, and then partition between water and ethyl acetate.
-
Dry the organic layer and concentrate. Purify by column chromatography to yield the N-Boc-protected spiro-oxindole.
-
Final Steps to (±)-Horsfiline
Deprotection and subsequent conversion yield the final product.
Step 9: Deprotection
-
Materials:
-
N-Boc-protected spiro-oxindole
-
Hydrochloric acid (2.5 M)
-
Dioxane or Methanol
-
-
Procedure:
-
Dissolve the protected spiro-oxindole in a suitable solvent (e.g., dioxane or methanol).
-
Add 2.5 M hydrochloric acid and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product to obtain (±)-coerulescine.
-
Step 10: Conversion to (±)-Horsfiline
The final step involves the conversion of (±)-coerulescine to (±)-Horsfiline. This transformation can be achieved through a bromination followed by a copper-catalyzed methoxylation.[1]
-
Materials:
-
(±)-Coerulescine
-
N-Bromosuccinimide (NBS)
-
Sodium methoxide
-
Cuprous iodide (CuI)
-
Methanol
-
-
Procedure:
-
Treat (±)-coerulescine with N-bromosuccinimide to obtain the 5-bromo derivative.
-
Heat the 5-bromo derivative with sodium methoxide in the presence of cuprous iodide in methanol.
-
After the reaction is complete, cool the mixture, and perform an aqueous workup.
-
Extract the product and purify by column chromatography to yield (±)-Horsfiline.
-
Caption: Experimental workflow for the total synthesis of (±)-Horsfiline.
Conclusion
The total synthesis of (±)-Horsfiline presented in this application note provides a reliable and instructive pathway to a fascinating natural product. The chosen strategy highlights the power of classic organic reactions in the construction of complex molecular architectures. By following this detailed protocol, researchers can successfully synthesize this compound and its analogues for further biological evaluation and drug discovery efforts. The insights into the causality behind the experimental choices aim to empower scientists to adapt and innovate upon this synthetic route for their specific research goals.
References
-
Kulkarni, M. G., Dhondge, A. P., Chavhan, S. W., Borhade, A. S., Shaikh, Y. B., Birhade, D. R., Desai, M. P., & Dhatrak, N. R. (2009). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 5, 26. [Link]
-
Total synthesis of (±)-coerulescine and (±)-horsfiline. (n.d.). Beilstein Journals. Retrieved January 15, 2026, from [Link]
-
Jones, G., & Jones, R. C. F. (1995). A total synthesis of this compound via aryl radical cyclisation. Journal of the Chemical Society, Chemical Communications, (1), 41. [Link]
-
This compound. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]
-
Bascope, S. I., Sapi, J., & Lévy, J. (1994). On the synthesis of the oxindole alkaloid: (±)-horsfiline. Heterocycles, 39(2), 567. [Link]
Sources
- 1. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. BJOC - Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]
- 4. A total synthesis of this compound via aryl radical cyclisation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: A Detailed Guide to the Enantioselective Synthesis of (-)-Horsfiline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Horsfiline, a spiro[pyrrolidin-3,3'-oxindole] alkaloid first isolated from Horsfieldia superba, presents a compelling synthetic challenge due to its unique spirocyclic architecture and the stereogenic quaternary carbon at the C3 position.[1] Its synthesis has become a benchmark for evaluating novel asymmetric methodologies. This application note provides a detailed protocol for the enantioselective total synthesis of (-)-Horsfiline, based on the elegant strategy developed by Fuji and coworkers. The cornerstone of this synthesis is a highly diastereoselective and enantioselective Michael addition of an oxindole derivative to a nitroalkene, which masterfully constructs the crucial quaternary stereocenter. Subsequent reductive cyclization, N-methylation, and reduction complete the synthesis. This guide offers not only step-by-step experimental procedures but also delves into the mechanistic rationale behind the key transformations, providing a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Introduction
The spirooxindole ring system is a privileged scaffold found in numerous biologically active natural products.[1] (-)-Horsfiline, with its (3R)-stereochemistry, is a representative member of this family and has garnered significant attention from the synthetic community. The development of efficient and stereocontrolled routes to this molecule is of great interest for accessing not only the natural product itself but also analogues for pharmacological evaluation.
The synthetic strategy detailed herein follows the asymmetric synthesis reported by Fuji and coworkers, a route that is both efficient and highly instructive. The key steps involve:
-
Asymmetric Michael Addition: The creation of the C3 quaternary stereocenter via a conjugate addition of N-Boc-5-methoxyoxindole to 1-nitropropene. The stereoselectivity of this reaction is the lynchpin of the entire synthesis.
-
Reductive Cyclization: A samarium(II) iodide-mediated cyclization of the nitro-ester intermediate to form the spiro-pyrrolidinone core.
-
Final Modifications: N-methylation of the lactam followed by reduction to the corresponding tertiary amine to yield the final product, (-)-Horsfiline.
Overall Synthetic Scheme
The enantioselective synthesis of (-)-Horsfiline proceeds through a four-step sequence starting from N-Boc-5-methoxyoxindole.
Caption: Overall synthetic route to (-)-Horsfiline.
Experimental Protocols
Part 1: Asymmetric Michael Addition to Form the Quaternary Center
The crucial stereochemistry is introduced in this step through an asymmetric Michael addition. While the original paper should be consulted for the specific chiral auxiliary or catalyst used, this protocol describes a representative organocatalyzed approach, a common strategy for such transformations. The rationale is the formation of a chiral enamine or enolate which undergoes a diastereoselective attack on the nitroalkene.
Mechanism Insight: Organocatalyzed Asymmetric Michael Addition
Bifunctional thiourea-based organocatalysts are often employed for this type of reaction. The thiourea moiety activates the nitroalkene via hydrogen bonding, while the amine group on the catalyst deprotonates the oxindole to form a chiral enolate. This dual activation brings the reactants into a well-defined chiral environment, favoring one specific transition state and leading to high enantioselectivity.
Caption: Catalytic cycle for the asymmetric Michael addition.
Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)-5-methoxy-3-(1-methyl-2-nitroethyl)-2-oxindole (Intermediate 1)
| Reagent/Material | M.W. | Amount | Moles |
| N-Boc-5-methoxyoxindole | 263.29 | 1.0 g | 3.80 mmol |
| 1-Nitropropene | 87.08 | 0.49 g | 5.70 mmol |
| Chiral Catalyst | - | (5-10 mol%) | - |
| Solvent (e.g., Toluene) | - | 20 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-5-methoxyoxindole (1.0 g, 3.80 mmol) and the chiral organocatalyst (e.g., a bifunctional thiourea catalyst, 5-10 mol%).
-
Add anhydrous toluene (20 mL) and stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the specified temperature (e.g., 0 °C or -20 °C) to enhance stereoselectivity.
-
Add 1-nitropropene (0.49 g, 5.70 mmol) dropwise over 15 minutes.
-
Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.
Part 2: Reductive Cyclization to the Spiro-Lactam
This step utilizes samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent, to reductively cyclize the nitro-adduct. The nitro group is reduced to a nitroso or amino group, which then nucleophilically attacks the ester carbonyl of the Boc-protecting group, leading to the formation of the spiro-pyrrolidinone ring system.
Protocol 2: Synthesis of the Spiro-Lactam (Intermediate 2)
| Reagent/Material | M.W. | Amount | Moles |
| Intermediate 1 | - | 1.0 g | (based on previous step) |
| Samarium(II) Iodide (0.1 M in THF) | 404.16 | (4-6 eq.) | - |
| tert-Butanol | 74.12 | (4-6 eq.) | - |
| Solvent (THF) | - | 40 mL | - |
Procedure:
-
Dissolve Intermediate 1 (1.0 g) in anhydrous THF (40 mL) in a flame-dried flask under an inert atmosphere.
-
Add tert-butanol (4-6 equivalents) to the solution.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a 0.1 M solution of samarium(II) iodide in THF via syringe until the characteristic deep blue color persists, indicating an excess of the reagent.
-
Stir the reaction at -78 °C for the required time (typically 1-3 hours), monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow the mixture to warm to room temperature.
-
Stir vigorously until the color dissipates and two clear layers form.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the spiro-lactam Intermediate 2.
Part 3: N-Methylation of the Spiro-Lactam
A standard N-methylation of the newly formed lactam is performed to install the final methyl group on the pyrrolidine nitrogen.
Protocol 3: Synthesis of the N-Methylated Spiro-Lactam (Intermediate 3)
| Reagent/Material | M.W. | Amount | Moles |
| Intermediate 2 | - | 1.0 g | (based on previous step) |
| Sodium Hydride (60% in oil) | 24.00 | (1.2 eq.) | - |
| Methyl Iodide | 141.94 | (1.5 eq.) | - |
| Solvent (Anhydrous DMF) | - | 20 mL | - |
Procedure:
-
To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF (10 mL) at 0 °C under an inert atmosphere, add a solution of Intermediate 2 (1.0 g) in anhydrous DMF (10 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq.) and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to obtain Intermediate 3.
Part 4: Final Reduction to (-)-Horsfiline
The final step is the reduction of the lactam carbonyl group to a methylene group using a powerful reducing agent like lithium aluminum hydride (LAH), yielding (-)-Horsfiline.
Protocol 4: Synthesis of (-)-Horsfiline
| Reagent/Material | M.W. | Amount | Moles |
| Intermediate 3 | - | 1.0 g | (based on previous step) |
| Lithium Aluminum Hydride | 37.95 | (3-4 eq.) | - |
| Solvent (Anhydrous THF) | - | 30 mL | - |
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, suspend lithium aluminum hydride (3-4 eq.) in anhydrous THF (15 mL).
-
Cool the suspension to 0 °C and add a solution of Intermediate 3 (1.0 g) in anhydrous THF (15 mL) dropwise.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LAH used in grams.
-
A white precipitate will form. Stir the resulting slurry at room temperature for 30 minutes.
-
Add anhydrous Na2SO4, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure (-)-Horsfiline.
Results and Discussion
This synthetic route provides an efficient and highly stereocontrolled pathway to (-)-Horsfiline. The success of the synthesis hinges on the first step, the asymmetric Michael addition, which should be optimized to achieve high diastereoselectivity and enantiomeric excess. The subsequent steps are generally high-yielding and robust transformations. The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS) and its optical rotation measured to confirm the enantiopurity and compare with the literature values for the natural product.
| Step | Product | Expected Yield | Key Characterization |
| 1 | Intermediate 1 | 80-90% | ¹H NMR, ¹³C NMR, Chiral HPLC for ee |
| 2 | Intermediate 2 | 70-85% | ¹H NMR, ¹³C NMR, IR (lactam C=O) |
| 3 | Intermediate 3 | >90% | ¹H NMR, ¹³C NMR |
| 4 | (-)-Horsfiline | 75-85% | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation |
References
-
Lakshmaiah, G.; Kawabata, T.; Shang, M.; Fuji, K. Total Synthesis of (−)-Horsfiline via Asymmetric Nitroolefination. J. Org. Chem.1999 , 64 (5), 1699–1704. [Link]
-
Jossang, A.; Jossang, P.; Hadi, H. A.; Sevenet, T.; Bodo, B. An oxindole alkaloid from Horsfieldia superba. J. Org. Chem.1991 , 56 (23), 6527–6529. [Link]
-
Procter, D. J.; Flowers, R. A.; Molander, G. A. Organic Synthesis Using Samarium Diiodide: A Practical Guide; Royal Society of Chemistry, 2009 . [Link]
-
Jin, C.-Y.; Wang, Y.; Liu, Y.-Z.; Shen, C.; Xu, P.-F. Organocatalytic Asymmetric Michael Addition of Oxindoles to Nitroolefins for the Synthesis of 2,2-Disubstituted Oxindoles Bearing Adjacent Quaternary and Tertiary Stereocenters. J. Org. Chem.2012 , 77 (24), 11307–11312. [Link]
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1; Wiley, 1967; pp 581–595. (For LAH workup procedure).
Sources
Application Notes & Protocols: Asymmetric Synthesis Strategies for Horsfiline
Introduction: The Challenge and Significance of Horsfiline
This compound is a naturally occurring oxindole alkaloid isolated from the leaves of the Malaysian plant Horsfieldia superba.[1] Its structure is characterized by a spiro[indole-3,3'-pyrrolidine] core, featuring a quaternary stereocenter at the C3 position of the oxindole ring.[2] This unique and sterically congested architecture makes this compound a compelling target for synthetic organic chemists. The development of enantioselective methods to construct this C3-spirocyclic framework is not only crucial for accessing the natural (-)-enantiomer but also serves as a benchmark for validating new asymmetric catalytic methodologies.[2][3]
The majority of the biological activities of spirooxindole alkaloids are linked to a specific enantiomer, making asymmetric synthesis an indispensable tool for pharmacological studies.[4] While this compound itself has been noted for its analgesic effects, the broader spirooxindole class of molecules exhibits a wide range of biological properties, driving significant interest in versatile and efficient synthetic routes.[4][5]
This guide provides an in-depth analysis of several field-proven asymmetric strategies for the synthesis of this compound. We will dissect the mechanistic rationale behind each approach, provide detailed experimental protocols, and present key performance data to guide researchers in this challenging area of organic synthesis.
Strategy 1: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Expertise & Rationale
The Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), often referred to as the Tsuji-Trost reaction, is a powerful and widely adopted method for the enantioselective formation of carbon-carbon bonds. Its application to the synthesis of this compound is particularly strategic for constructing the key C3-quaternary stereocenter.[3] The core principle involves the reaction of a nucleophile with a π-allyl palladium complex, generated in situ from an allylic precursor. The enantioselectivity is controlled by a chiral ligand coordinated to the palladium center, which dictates the facial selectivity of the nucleophilic attack.
For the synthesis of spirooxindoles like this compound, a 3-allyl-3-substituted oxindole is typically used as the substrate. Intramolecular cyclization of a tethered nucleophile onto the C3 position, under the influence of a chiral palladium catalyst, forges the pyrrolidine ring and sets the spiro-quaternary stereocenter in a single, highly controlled step. The choice of the chiral ligand is paramount; ligands such as the Trost ligand (a derivative of 1,2-diaminocyclohexane) have proven highly effective in inducing high levels of enantioselectivity in these transformations.[3][4]
Visualizing the AAA Catalytic Cycle
Sources
Wittig olefination-Claisen rearrangement in Horsfiline synthesis
Application Note & Protocol
Topic: Strategic Application of a Wittig Olefination–Claisen Rearrangement Cascade in the Total Synthesis of (±)-Horsfiline
Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and natural product synthesis.
Introduction: The Challenge of Horsfiline
This compound is a spiro[pyrrolidin-3,3′-oxindole] alkaloid first isolated from the Malaysian medicinal plant Horsfieldia superba[1][2]. This class of natural products is of significant interest due to the unique and complex spirocyclic framework that imparts notable biological activities. For instance, unnatural analogues of the spiro[pyrrolidin-3,3′-oxindole] core have demonstrated significant activity against human breast cancer cells, fueling intense interest in the total synthesis of these alkaloids[3].
The central synthetic challenge lies in the construction of the quaternary spiro-center at the C3 position of the oxindole ring. Various synthetic strategies have been developed to tackle this, including oxidative rearrangements, 1,3-dipolar cycloadditions, and palladium-catalyzed reactions[1][3]. This guide details a highly effective and elegant approach that leverages a sequential Wittig olefination and[1][1]-sigmatropic Claisen rearrangement to construct a key aldehyde intermediate, paving the way for the spirocyclic core of this compound[3][4].
Synthetic Strategy: A Workflow Overview
The total synthesis of (±)-Horsfiline can be efficiently approached by creating a key intermediate, a 3-allyl-3-hydroxy-oxindole derivative, which can then be elaborated to form the spiro-pyrrolidine ring. The Wittig-Claisen cascade provides a powerful method to construct the crucial γ,δ-unsaturated aldehyde precursor from a simple aromatic aldehyde.
The overall workflow is depicted below. The synthesis begins with o-nitrobenzaldehyde, which undergoes a Wittig reaction to form an allyl vinyl ether. This ether is not isolated but is immediately subjected to a thermal Claisen rearrangement. The resulting aldehyde is the cornerstone intermediate for the subsequent steps leading to the spiro-oxindole framework and ultimately to this compound.
Caption: Overall synthetic workflow for (±)-Horsfiline.
Mechanistic Insights: The Wittig-Claisen Tandem Reaction
The success of this synthetic route hinges on the seamless execution of two classic name reactions. Understanding the underlying mechanisms is critical for optimizing conditions and troubleshooting potential issues.
The Wittig Olefination
The Wittig reaction is a premier method for alkene synthesis from carbonyl compounds[5][6]. In this specific synthesis, the key reagent is an allyloxy-substituted phosphonium ylide.
-
Ylide Formation: The ylide is generated in situ by deprotonating allyloxymethyltriphenylphosphonium chloride with a strong base, such as sodium tert-butoxide. The proton on the carbon adjacent to the phosphonium cation is acidic, and its removal creates the nucleophilic ylide.
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of o-nitrobenzaldehyde.
-
Oxaphosphetane Intermediate: This attack leads to the formation of a four-membered ring intermediate known as an oxaphosphetane[7][8].
-
Intermediate Collapse: The oxaphosphetane intermediate is unstable and collapses, driven by the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide. This concerted decomposition yields the desired alkene (the allyl vinyl ether) and the triphenylphosphine oxide byproduct[7][9]. The reaction typically produces an inseparable mixture of E and Z isomers[1][4].
The Claisen Rearrangement
The Claisen rearrangement is a powerful, thermal[1][1]-sigmatropic rearrangement that forms carbon-carbon bonds[10][11].
-
Concerted Pericyclic Reaction: The allyl vinyl ether, upon heating, undergoes a concerted, intramolecular rearrangement. This process involves the cyclic reorganization of six electrons (two from the C=C bond, two from the C-O single bond, and two from the allyl C=C bond)[10].
-
Chair-like Transition State: The reaction proceeds through a highly ordered, chair-like six-membered transition state to minimize steric hindrance, which accounts for the high stereospecificity often observed in these reactions[11].
-
Product Formation: The rearrangement results in the cleavage of the C-O bond and the formation of a new C-C bond, yielding a γ,δ-unsaturated carbonyl compound—in this case, the crucial 4-pentenal intermediate[1][4].
The tandem sequence is illustrated below, showing the key bond formations and breakages.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. BJOC - Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]
- 4. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig olefination - Visualize Organic Chemistry [visualizeorgchem.com]
- 8. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 11. Claisen Rearrangement [organic-chemistry.org]
Application Note: Purification of Synthetic Horsfiline by Reverse-Phase HPLC
Abstract: This document provides a comprehensive, in-depth technical guide for the purification of synthetic Horsfiline using High-Performance Liquid Chromatography (HPLC). This compound, an oxindole alkaloid with potential analgesic properties, presents a unique purification challenge due to its spirocyclic structure.[1][2] This application note details a robust reverse-phase HPLC (RP-HPLC) protocol, explaining the fundamental principles behind the methodological choices to ensure high purity and yield. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction to this compound and the Rationale for HPLC Purification
This compound is a naturally occurring oxindole alkaloid originally isolated from the plant Horsfieldia superba.[1][2][3] Its complex spiro[indole-3,3'-pyrrolidine] core makes it a molecule of significant interest for synthetic chemists and pharmacologists.[1] Synthetic routes to this compound, while innovative, often yield a crude product containing starting materials, by-products, and diastereomers.[4][5][6] For subsequent pharmacological studies and characterization, achieving high purity is paramount.
High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying such complex organic molecules due to its high resolution, reproducibility, and scalability.[7][8] Specifically, Reverse-Phase HPLC (RP-HPLC) is exceptionally well-suited for separating compounds based on their hydrophobicity.[9][10][11] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; hydrophobic molecules, like this compound, interact more strongly with the stationary phase and are retained longer.[9][10][11] By carefully manipulating the mobile phase composition, a precise separation from more polar and less polar impurities can be achieved.
The Science Behind the Separation: Principles of RP-HPLC for this compound
The purification of this compound by RP-HPLC is governed by the principles of hydrophobic interaction.[7][9] The molecule's overall polarity is determined by its functional groups and three-dimensional structure. The spirocyclic core, methoxy group, and methyl group contribute to its hydrophobic character.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the most common and effective choice for the separation of alkaloids and other hydrophobic organic compounds.[10][12] The long alkyl chains of the C18 stationary phase provide a highly hydrophobic environment, maximizing the interaction with this compound and allowing for fine-tuning of the separation.
-
Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol.[10][13] By gradually increasing the proportion of the organic solvent (gradient elution), the polarity of the mobile phase is decreased, which in turn weakens the hydrophobic interactions between this compound and the stationary phase, causing it to elute from the column.[11][14]
-
Role of Additives: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial for the successful chromatography of basic compounds like alkaloids.[14][15] These additives serve to protonate the basic nitrogen atoms in this compound, preventing peak tailing and improving peak shape by minimizing unwanted interactions with residual silanol groups on the silica-based stationary phase.
Experimental Protocol: From Analytical Method Development to Preparative Purification
This protocol outlines a systematic approach, starting with analytical scale method development and scaling up to a preparative separation.[16] Developing the method on an analytical scale first minimizes the consumption of the crude sample and expensive solvents.[17]
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Analytical Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Preparative Column | C18, 5 µm particle size, 21.2 x 250 mm |
| Solvent A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Solvent B | 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile |
| Sample Solvent | Methanol or a mixture of Mobile Phase A and B |
| Crude this compound | Synthesized as per established literature methods |
Analytical Method Development Workflow
The goal of this phase is to achieve baseline separation of this compound from its major impurities.
Caption: Analytical method development workflow for this compound.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the crude synthetic this compound in the sample solvent to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[18]
-
Initial Analytical Run:
-
Equilibrate the analytical C18 column with 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Inject 10 µL of the filtered sample.
-
Run a linear gradient from 10% to 90% Mobile Phase B over 30 minutes.
-
Monitor the elution profile using a UV detector at wavelengths of 254 nm and 280 nm.
-
-
Method Optimization: Analyze the resulting chromatogram. The goal is to achieve a resolution of >1.5 between the this compound peak and any adjacent impurities. If the separation is not optimal, adjust the gradient. A shallower gradient will increase the separation between peaks.
Scaling Up to Preparative HPLC
Once an optimized analytical method is established, the next step is to scale it up for preparative purification. The key is to maintain the resolution achieved at the analytical scale.[17]
Caption: Workflow for scaling up from analytical to preparative HPLC.
Scaling Calculations:
The flow rate, injection volume, and gradient time must be adjusted based on the dimensions of the preparative column.[16] The scaling factor (SF) can be calculated as follows:
SF = (ID_prep)² / (ID_anal)²
Where:
-
ID_prep = Inner diameter of the preparative column (21.2 mm)
-
ID_anal = Inner diameter of the analytical column (4.6 mm)
Step-by-Step Protocol:
-
Calculate Preparative Parameters:
-
Flow Rate: F_prep = F_anal * SF
-
Injection Volume: The maximum injection volume will depend on a loading study, but a starting point can be calculated by scaling the analytical injection volume.
-
Gradient Time: The gradient time should remain the same to maintain resolution.
-
-
Sample Preparation for Preparative Run: Dissolve the crude this compound in a minimal amount of the sample solvent to create a concentrated solution.
-
Preparative HPLC Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the concentrated sample.
-
Run the scaled-up gradient method.
-
Collect fractions as the this compound peak elutes.
-
-
Post-Purification Analysis:
-
Analyze each collected fraction using the initial analytical HPLC method to determine its purity.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Method Validation and Data Interpretation
To ensure the reliability of the purification process, key aspects of the analytical method should be validated according to ICH guidelines.[8][19][20]
Validation Parameters
-
Specificity: The ability of the method to separate the analyte from impurities. This is demonstrated by achieving baseline resolution.
-
Linearity and Range: Demonstrates that the detector response is proportional to the analyte concentration over a specific range.[19] This is typically assessed by injecting a series of standard solutions of known concentrations.
-
Precision: The closeness of agreement between a series of measurements. Assessed through repeatability (injecting the same sample multiple times) and intermediate precision (performing the analysis on different days or by different analysts).[19][21]
-
Accuracy: The closeness of the test results to the true value. Often determined by a recovery study, where a known amount of pure this compound is added to a sample matrix.[20]
Expected Results
The following table summarizes the expected outcomes of the purification process.
| Parameter | Analytical Scale | Preparative Scale |
| Retention Time (approx.) | 15-20 minutes | 15-20 minutes |
| Purity of Crude Sample | 70-85% | N/A |
| Purity of Final Product | >98% | >98% |
| Typical Yield | N/A | 60-80% (from crude) |
| UV λmax | ~254 nm, ~280 nm | ~254 nm, ~280 nm |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of synthetic this compound using reverse-phase HPLC. By following a systematic approach of analytical method development followed by a calculated scale-up to preparative chromatography, researchers can consistently obtain high-purity this compound suitable for further biological and chemical investigation. The principles and techniques described herein are broadly applicable to the purification of other small organic molecules and natural products.
References
- Grokipedia. This compound.
- Creative Proteomics. Reversed-Phase Chromatography Overview.
- Wikipedia. Reversed-phase chromatography.
- Waters Corporation. Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
- Analytical to Preparative HPLC Method Transfer. (2013).
- Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. (2018).
- Total synthesis of (±)-coerulescine and (±)-horsfiline. NIH.
- Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2). ResearchGate.
- This compound, an oxindole alkaloid from Horsfieldia superba. Horizon IRD.
- Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters.
- Prep LC 101: Scaling up with Preparative HPLC. (2019). Thermo Fisher Scientific.
- On the synthesis of the oxindole alkaloid: (±)-horsfiline. Semantic Scholar.
- Isolation and purification of alkaloids from medicinal plants by HPLC.
- This compound, (-)-. NIH.
- Wikipedia. This compound.
- (+)-Horsfiline. NIH.
- Total synthesis of this compound 5. ResearchGate.
- Reversed-Phase Chromatography: An Overview. (2023). AZoLifeSciences.
- Reverse Phase HPLC Basics for LC/MS. (2001). IonSource.
- HPLC Analytical Method Development and Validation.
- Reversed-Phase High-Performance Liquid Chromatography. Springer Nature Experiments.
- Methods used for HPLC of alkaloids with mobile phase at basic pH. ResearchGate.
- HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf.
- Steps for HPLC Method Validation. Pharmaguideline.
- The extraction, separation and purification of alkaloids in the natural medicine. JOCPR.
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials.
- Alkaloid Purification. Lifeasible.
- Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate.
- High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata. (2019). NIH.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Q2(R2) Validation of Analytical Procedures. FDA.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. On the synthesis of the oxindole alkaloid: (±)-horsfiline | Semantic Scholar [semanticscholar.org]
- 7. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. azolifesciences.com [azolifesciences.com]
- 12. jocpr.com [jocpr.com]
- 13. welch-us.com [welch-us.com]
- 14. ionsource.com [ionsource.com]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. youtube.com [youtube.com]
- 18. ijcmas.com [ijcmas.com]
- 19. mastelf.com [mastelf.com]
- 20. fda.gov [fda.gov]
- 21. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for the Crystallization of Pure Horsfiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Horsfiline is a naturally occurring oxindole alkaloid first isolated from the leaves of the plant Horsfieldia superba.[1] With a molecular formula of C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol , this compound has garnered significant interest due to its unique spirocyclic architecture and potential analgesic effects.[1][2][3] The purification of this compound to a crystalline form is a critical step for its structural elucidation, characterization, and subsequent use in pharmacological studies and drug development. Crystalline materials are essential for obtaining accurate analytical data, such as X-ray crystallography, and for ensuring the purity and stability of the active pharmaceutical ingredient.
This document provides detailed application notes and protocols for the crystallization of pure this compound, drawing upon established techniques for the purification of alkaloids and other natural products.[4][5] The methodologies described herein are designed to be adaptable and provide a strong foundation for researchers to develop robust and reproducible crystallization processes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [1][6][7] |
| Molecular Weight | 232.28 g/mol | [1][6][7] |
| Appearance | Colorless crystals | [8] |
| Melting Point | 125-126 °C | [1][2][8] |
| Class | Oxindole alkaloid | [1][2] |
The initial isolation of this compound yielded colorless crystals from acetone, indicating that acetone is a viable solvent for crystallization.[8] This information serves as a primary starting point for the development of more refined protocols.
Principles of Crystallization
Crystallization is a purification technique based on the principles of solubility.[9] A compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving impurities behind in the solution.[9] The selection of an appropriate solvent or solvent system is the most critical factor in successful crystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but readily at an elevated temperature.
-
Be chemically inert with respect to the compound.
-
Be sufficiently volatile to be easily removed from the crystals.
-
Dissolve impurities well at both high and low temperatures or not at all.
Recommended Crystallization Techniques for this compound
Based on the properties of this compound and general practices for alkaloid purification, the following techniques are recommended. It is advisable to start with a small amount of material to screen for the most effective conditions.
Slow Evaporation
This is one of the simplest and most widely used methods for obtaining high-quality single crystals.[10][11] It is particularly useful when the solubility of the compound in a given solvent is relatively high at room temperature.
-
Solvent Selection: Begin with acetone, as it has been successfully used for this compound crystallization.[8] Other potential solvents to screen include ethanol, methanol, ethyl acetate, and acetonitrile.
-
Dissolution: Dissolve the purified this compound in a minimal amount of the chosen solvent in a clean vial or small Erlenmeyer flask. Ensure the solution is clear; if any particulate matter is present, filter the solution while warm.
-
Evaporation: Cover the vial with parafilm and puncture a few small holes in it.[10][12] This allows for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.[13] Allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove the mother liquor with a pipette. Wash the crystals with a small amount of cold solvent and then dry them under a gentle stream of inert gas or in a desiccator. It is crucial to not let the crystals dry out completely if they are intended for X-ray diffraction, as solvent molecules can be integral to the crystal lattice.[10]
Slow Cooling (Recrystallization)
This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[10][14]
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent mixture can also be employed.
-
Dissolution: In a flask, add a small amount of the selected solvent to your this compound sample and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the this compound is completely dissolved.[9]
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling rate.[15]
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of crystals.[9]
-
Crystal Harvesting and Drying: Isolate the crystals by filtration, wash them with a small amount of the cold solvent, and dry them as described in the slow evaporation protocol.
Vapor Diffusion
Vapor diffusion is an excellent method for obtaining high-quality crystals from small amounts of material.[13][14] This technique involves the slow diffusion of a vapor from a reservoir of a "precipitant" or "anti-solvent" into a solution of the compound.
-
Apparatus Setup: This method utilizes a sealed container, such as a crystallization plate or a small beaker covered with a watch glass. A small, open vial (the "sitting drop" vessel) is placed inside the larger container.
-
Solvent and Anti-Solvent Selection: Dissolve the this compound in a "good" solvent (one in which it is readily soluble). The larger container will hold an "anti-solvent" (a solvent in which this compound is poorly soluble but which is miscible with the "good" solvent). A common combination is to use a more volatile anti-solvent and a less volatile good solvent. For this compound, a good solvent could be dichloromethane or chloroform, and a suitable anti-solvent could be hexane or diethyl ether.
-
Procedure:
-
Pipette a small volume (e.g., 1-2 mL) of the anti-solvent into the bottom of the larger container.
-
Place a concentrated solution of this compound in the "good" solvent into the smaller, open vial.
-
Seal the larger container and leave it undisturbed.
-
-
Crystallization: The anti-solvent vapor will slowly diffuse into the this compound solution, reducing its solubility and inducing crystallization.[16][17][18][19]
-
Harvesting: Once crystals have formed, they can be harvested as previously described.
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a solvent/anti-solvent mixture.- Introduce a seed crystal.- Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[15] |
| Oiling out | - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the compound is lower than the temperature of the solution. | - Add more solvent to the oil, heat until dissolved, and cool more slowly.- Try a lower-boiling solvent.- Redissolve the oil in a small amount of a good solvent and attempt vapor diffusion with an anti-solvent. |
| Formation of powder or very small crystals | - Rapid crystallization due to high supersaturation or rapid cooling. | - Decrease the rate of cooling or evaporation.- Use a solvent in which the compound is more soluble.- Reduce the initial concentration of the solution. |
Visualization of Crystallization Workflow
The following diagram illustrates a general workflow for selecting an appropriate crystallization technique for this compound.
Caption: Workflow for selecting a crystallization method for this compound.
Conclusion
The crystallization of this compound is an achievable and essential step for its comprehensive scientific investigation. By systematically applying the techniques of slow evaporation, slow cooling, and vapor diffusion, researchers can obtain high-purity crystalline material. The key to success lies in methodical solvent screening and careful control of crystallization parameters such as temperature, concentration, and rate of solvent removal. These application notes and protocols provide a robust framework to guide scientists in the successful crystallization of this compound, thereby facilitating further research into its promising biological activities.
References
- Unknown. (n.d.). The Slow Evaporation Method.
- Unknown. (n.d.). This compound - Grokipedia.
- Unknown. (n.d.). Growing Quality Crystals. MIT Department of Chemistry.
- Unknown. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- Unknown. (n.d.). Guide for crystallization.
- Unknown. (2006, January 8). Crystallisation Techniques.
- Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
- Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
- Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
- Unknown. (n.d.). Crystal Growth. Biology Linac Coherent Light Source.
- Vulcu, F., Leong, V., & Mullarkey, C. (2021). Chapter 10 Lab Overview and Background Information. In BBS OER Lab Manual. eCampusOntario Pressbooks.
- Unknown. (n.d.). This compound, an oxindole alkaloid from Horsfieldia superba. Horizon IRD.
- Unknown. (n.d.). SOP: CRYSTALLIZATION.
- National Center for Biotechnology Information. (n.d.). (+)-Horsfiline. PubChem.
- National Center for Biotechnology Information. (n.d.). This compound, (-)-. PubChem.
- Unknown. (n.d.). This compound. Wikipedia.
- Lifeasible. (n.d.). Alkaloid Purification.
- Unknown. (n.d.). Crystallization. Organic Chemistry at CU Boulder.
- Unknown. (n.d.). (-)-Horsfiline CAS: 136247-72-8.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. usbio.net [usbio.net]
- 4. iscientific.org [iscientific.org]
- 5. Alkaloid Purification - Lifeasible [lifeasible.com]
- 6. (+)-Horsfiline | C13H16N2O2 | CID 11506896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, (-)- | C13H16N2O2 | CID 11042617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Slow Evaporation Method [people.chem.umass.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. unifr.ch [unifr.ch]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 19. Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
In Vivo Analgesic Assays for Horsfiline in Rodent Models: Application Notes and Protocols
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the preclinical evaluation of Horsfiline, an oxindole alkaloid, using established in vivo analgesic assays in rodent models. The protocols and insights contained herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research.
Introduction: The Analgesic Potential of this compound
This compound is an oxindole alkaloid naturally occurring in the plant Horsfieldia superba, a species used in traditional herbal medicine.[1][2][3] Preliminary evidence and traditional use suggest that this compound possesses analgesic effects, making it a compound of interest for novel pain therapeutic development.[1][4] However, its specific biological activities and mechanisms of action remain largely underexplored in formal scientific literature.[2]
The objective of this guide is to provide a robust framework for characterizing the antinociceptive profile of this compound. Nociception, the neural process of encoding noxious stimuli, can be categorized into distinct modalities, including thermal, chemical (visceral), and inflammatory pain. By employing a multi-assay approach, researchers can dissect the compound's efficacy against these different pain types, offering critical insights into its potential therapeutic applications and underlying pharmacological mechanisms.
All research conducted must be predicated on a strong ethical foundation. Protocols should receive prior approval from an Institutional Animal Care and Use Committee (IACUC), and all procedures must align with the guidelines established by internationally recognized bodies such as the International Association for the Study of Pain (IASP).[5][6] The principles of reducing animal use, refining procedures to minimize suffering, and replacing live animals where possible are paramount.[7]
Part 1: Pre-Experimental Considerations & General Workflow
A successful in vivo study begins with meticulous planning. The following considerations are critical for ensuring the validity and reproducibility of data.
This compound Formulation and Administration
-
Compound Sourcing & Purity: Obtain (-)-Horsfiline (CAS: 136247-72-8) from a reputable supplier and ensure its purity is verified (e.g., via HPLC).[4]
-
Vehicle Selection: this compound's solubility must be determined. A common starting point for poorly soluble compounds is a vehicle of 0.9% saline containing a low concentration of a solubilizing agent, such as 5% Dimethyl Sulfoxide (DMSO) and 5% Tween 80. The vehicle's potential to cause pain or inflammation must be evaluated in a separate control group.
-
Dose Selection: A dose-response study is essential. Based on typical alkaloid studies, a starting range of 1, 5, 10, and 25 mg/kg body weight is recommended. Doses should be administered via a consistent route, typically intraperitoneal (i.p.) or oral (p.o.), at a fixed volume (e.g., 10 mL/kg).
-
Administration Timing: The time between drug administration and testing depends on the compound's predicted pharmacokinetic profile. A standard interval is 30-60 minutes for i.p. administration.
Animal Model and Husbandry
-
Species and Strain: Swiss albino mice (20-25 g) are suitable for the writhing and formalin tests due to their clear behavioral responses.[8] Sprague-Dawley rats can also be used, particularly for thermal assays.
-
Acclimatization: Animals must be acclimatized to the laboratory environment for at least one week before experimentation and to the testing room for at least 30-60 minutes on the day of the experiment to minimize stress-induced analgesia.[9][10]
-
Ethical Considerations: All animal procedures must be performed under an approved IACUC protocol.[11] Researchers must establish humane endpoints to prevent unnecessary suffering.[11][12]
Experimental Design and Control Groups
A robust experimental design is crucial for validating results.
-
Vehicle Control Group: Receives only the vehicle to control for effects of the injection and solvent.
-
Positive Control Group: Receives a standard analgesic with a known mechanism relevant to the assay. This validates the assay's sensitivity.
-
This compound Treatment Groups: At least 3-4 groups receiving different doses of this compound to establish a dose-response relationship.
-
Randomization and Blinding: Animals should be randomly assigned to groups, and the experimenter conducting the behavioral scoring should be blinded to the treatment to prevent observer bias.
General Experimental Workflow Diagram
The following diagram illustrates the standardized workflow applicable to all the described analgesic assays.
Caption: General workflow for in vivo analgesic testing of this compound.
Part 2: Detailed Protocols for Analgesic Assays
This section details the methodologies for three distinct and complementary pain models.
Assay 1: Hot Plate Test (Thermal Nociception)
-
Principle & Causality: This test evaluates the response to an acute, thermal pain stimulus.[15] The endpoint, latency to lick a paw or jump, is a supraspinally integrated response, not just a spinal reflex.[9] Therefore, a positive result strongly suggests a centrally mediated analgesic mechanism.[16] A cut-off time is critical to prevent tissue injury, ensuring the test remains a measure of nociception, not tissue damage.
-
Apparatus:
-
Hot Plate Analgesia Meter (e.g., Ugo Basile or similar) with temperature control.
-
Transparent acrylic cylinder to confine the animal to the plate surface.[15]
-
Stopwatch.
-
-
Step-by-Step Protocol:
-
Pre-heat the hot plate surface to a constant temperature of 55 ± 0.2°C.[9][15]
-
Administer this compound, vehicle, or positive control (Morphine) to the respective groups of animals.
-
At the predetermined time point (e.g., 30 minutes post-administration), gently place one animal onto the hot plate within the acrylic cylinder and immediately start the stopwatch.[15]
-
Observe the animal for nocifensive behaviors, specifically hind paw licking, hind paw flicking, or jumping.[17]
-
The moment the first definitive behavior is observed, stop the stopwatch and immediately remove the animal from the plate. The recorded time is the response latency.[9]
-
Crucial Safety Step: If no response is observed within 30 seconds (the cut-off time), terminate the test for that animal and remove it from the plate to prevent paw injury. Record its latency as 30 seconds.[15]
-
Clean the plate surface with 70% ethanol between each animal to remove any olfactory cues.[9]
-
Calculate the percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Assay 2: Acetic Acid-Induced Writhing Test (Visceral Pain)
-
Principle & Causality: This is a highly sensitive model for visceral inflammatory pain.[18] The intraperitoneal injection of dilute acetic acid irritates the peritoneal lining, triggering the release of endogenous inflammatory mediators like prostaglandins and bradykinin.[14][19] These mediators sensitize local nociceptors, causing characteristic writhing behaviors. The test is exceptionally effective for screening peripherally acting analgesics, such as NSAIDs, which inhibit prostaglandin synthesis.[19][20]
-
Apparatus:
-
Step-by-Step Protocol:
-
Administer this compound, vehicle, or positive control (Diclofenac) to the respective groups.
-
After 30-40 minutes to allow for drug absorption, administer 0.6% acetic acid (10 mL/kg) via intraperitoneal injection to each animal.[14]
-
Immediately place each mouse into an individual observation chamber.
-
Allow 5 minutes for the onset of writhing behavior.[14]
-
After the 5-minute latency period, begin counting the number of writhes for a continuous 10-15 minute period.[14][19] A writhe is defined as a clear abdominal constriction followed by stretching of the hind limbs.[19]
-
Record the total number of writhes for each animal during the observation period.
-
Calculate the percentage inhibition of writhing for each group using the formula: % Inhibition = [ (Mean writhes in Control - Mean writhes in Treated) / Mean writhes in Control ] x 100
-
Assay 3: Formalin Test (Neurogenic and Inflammatory Pain)
-
Principle & Causality: The formalin test is a uniquely valuable model because it produces a biphasic pain response, allowing for the differentiation between two pain mechanisms within a single assay.[8][21]
-
Phase I (0-5 min): An acute, neurogenic pain resulting from the direct chemical stimulation of C-fiber nociceptors.[21][22] Analgesics that block this phase likely have direct effects on peripheral nerves or central transmission of acute pain.
-
Phase II (20-40 min): A tonic, inflammatory pain driven by a combination of peripheral inflammation and central sensitization in the spinal cord.[8][13] Inhibition of this phase points towards anti-inflammatory or anti-hyperalgesic mechanisms.[13]
-
-
Apparatus:
-
Syringes (e.g., 30-gauge) for drug and formalin administration.
-
1-2.5% formalin solution in saline.[8]
-
Individual, transparent observation chambers with mirrors to ensure an unobstructed view of the paws.
-
Stopwatch.
-
-
Step-by-Step Protocol:
-
Administer this compound, vehicle, or positive controls (Morphine for both phases, Diclofenac for Phase II) to the respective groups.
-
After 30 minutes, gently restrain the animal and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[8]
-
Immediately place the animal into the observation chamber.
-
Start the stopwatch and record the total time the animal spends licking, biting, or flinching the injected paw during two distinct periods:
-
The time between 5 and 20 minutes is a quiescent period and is not typically scored.[8]
-
Compare the mean time spent in nociceptive behavior for each phase between the treated groups and the vehicle control group.
-
Part 3: Data Presentation and Interpretation
Data Presentation Tables
Quantitative data should be summarized in clear tables, presenting the mean, standard error of the mean (SEM), and the results of statistical comparisons.
Table 1: Effect of this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | N | Response Latency (s) (Mean ± SEM) | % MPE |
|---|---|---|---|---|
| Vehicle Control | - | 8 | 8.5 ± 0.7 | - |
| Morphine | 10 | 8 | 25.1 ± 1.9*** | 77.2 |
| This compound | 5 | 8 | 12.3 ± 1.1* | 17.7 |
| This compound | 10 | 8 | 17.8 ± 1.5** | 43.3 |
| This compound | 25 | 8 | 22.4 ± 1.8*** | 64.6 |
*p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control (One-way ANOVA, Dunnett's test)
Table 2: Effect of this compound in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | N | Number of Writhes (Mean ± SEM) | % Inhibition |
|---|---|---|---|---|
| Vehicle Control | - | 8 | 45.2 ± 3.1 | - |
| Diclofenac | 10 | 8 | 12.6 ± 1.8*** | 72.1 |
| This compound | 5 | 8 | 31.5 ± 2.5** | 30.3 |
| This compound | 10 | 8 | 22.1 ± 2.1*** | 51.1 |
| This compound | 25 | 8 | 15.8 ± 1.9*** | 65.0 |
*p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control (One-way ANOVA, Dunnett's test)
Table 3: Effect of this compound in the Formalin Test
| Treatment Group | Dose (mg/kg) | N | Licking Time (s) - Phase I (Mean ± SEM) | Licking Time (s) - Phase II (Mean ± SEM) |
|---|---|---|---|---|
| Vehicle Control | - | 8 | 65.4 ± 5.2 | 110.8 ± 8.9 |
| Morphine | 10 | 8 | 15.1 ± 2.1*** | 20.5 ± 3.3*** |
| This compound | 25 | 8 | 42.3 ± 4.5** | 55.7 ± 6.1*** |
*p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control (One-way ANOVA, Dunnett's test)
Interpretation of Results
The collective data from these assays allows for a robust hypothesis on this compound's mechanism of action.
Caption: Decision tree for interpreting this compound's analgesic mechanism.
-
If this compound is active in the Hot Plate test: This indicates the compound crosses the blood-brain barrier and acts on central nervous system pathways to modulate pain.[16]
-
If this compound is active in the Writhing test: This points to a peripheral mechanism, likely involving the inhibition of inflammatory mediators.[18][19]
-
If this compound inhibits Phase I of the Formalin test: This suggests it may block peripheral nociceptor activation or interfere with the transmission of acute pain signals.[13]
-
If this compound inhibits Phase II of the Formalin test: This is strong evidence for an anti-inflammatory and/or anti-hyperalgesic effect, potentially targeting central sensitization.[13][21]
A compound active in all three assays, like morphine, possesses a powerful, multi-faceted analgesic profile. A compound active in the writhing test and Phase II of the formalin test, but not the hot plate test, likely acts primarily as a peripheral anti-inflammatory agent.
References
-
Wikipedia. This compound. [Link]
-
Bio-protocol. Pain Assessment Using the Rat and Mouse Formalin Tests. [Link]
-
Maze Engineers. Rodent Hot/Cold Plate Pain Assay. [Link]
-
Frontiers in Behavioral Neuroscience. Methods Used to Evaluate Pain Behaviors in Rodents. [Link]
-
Grokipedia. This compound. [Link]
-
National Institutes of Health (NIH). Formalin Murine Model of Pain. [Link]
-
International Association for the Study of Pain (IASP). IASP Guidelines for the Use of Animals in Research. [Link]
-
National Institutes of Health (NIH) OACU. Guideline for Pain and/or Distress in Laboratory Animals: Responsibilities, Recognition, and Intervention. [Link]
-
PubMed. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. [Link]
-
International Association for the Study of Pain (IASP). Guidelines for the Use of Laboratory Animals in Pain Research. [Link]
-
PubMed. The formalin test: an evaluation of the method. [Link]
-
ResearchGate. Pain in Laboratory Animals: The Ethical and Regulatory Imperatives. [Link]
-
SAS Publishers. Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. [Link]
-
American Psychological Association (APA). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. [Link]
-
ResearchGate. Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. [Link]
-
RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]
-
Charles River Laboratories. Formalin-Induced Nociceptive Pain Model. [Link]
-
Taylor & Francis Online. Hot plate test – Knowledge and References. [Link]
-
ResearchGate. Coerulescine and this compound | Request PDF. [Link]
-
International Journal of Health and Clinical Research. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. [Link]
-
Adooq Bioscience. (-)-Horsfiline CAS: 136247-72-8. [Link]
-
Scribd. Acetic Acid Writhing Method | PDF. [Link]
-
SciSpace. Acetic acid induced writhing test: Significance and symbolism. [Link]
-
National Institutes of Health (NIH). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. [Link]
-
National Institutes of Health (NIH). An overview of animal models of pain: disease models and outcome measures. [Link]
-
Horizon IRD. This compound, an oxindole alkaloid from Horsfieldia superba. [Link]
-
Scirp.org. In-Vivo Models for Management of Pain. [Link]
-
ResearchGate. A Review of Pain Assessment Methods in Laboratory Rodents | Request PDF. [Link]
-
ResearchGate. Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2). [Link]
-
National Institutes of Health (NIH). This compound, (-)- | C13H16N2O2 | CID 11042617 - PubChem. [Link]
-
PubMed. Enkephalin glycopeptide analogues produce analgesia with reduced dependence liability. [Link]
-
PubMed. The analgesic and antiplasmodial activities and toxicology of Vernonia amygdalina. [Link]
-
Semantic Scholar. On the synthesis of the oxindole alkaloid: (±)-horsfiline. [Link]
-
PubMed. Peripheral analgesia: mechanism of the analgesic action of aspirin-like drugs and opiate-antagonists. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. usbio.net [usbio.net]
- 5. iasp-pain.org [iasp-pain.org]
- 6. iasp-pain.org [iasp-pain.org]
- 7. researchgate.net [researchgate.net]
- 8. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. saspublishers.com [saspublishers.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. Peripheral analgesia: mechanism of the analgesic action of aspirin-like drugs and opiate-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for In Vitro Bioactivity Screening of Horsfiline
Introduction: Unveiling the Therapeutic Potential of Horsfiline
This compound is an oxindole alkaloid isolated from the plant Horsfieldia superba, a species with a history in traditional medicine.[1] The oxindole scaffold is a privileged structure in medicinal chemistry, with compounds from this class exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] While the specific bioactivities of this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive oxindole alkaloids suggests it may possess significant therapeutic potential.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro screening of this compound's bioactivity. The protocols herein are designed to be robust and self-validating, enabling the generation of reliable and reproducible data. We will explore assays to investigate this compound's potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Pre-assay Considerations: this compound Solubility and Stability
A critical first step in any in vitro assay is to determine the solubility and stability of the test compound in the solvents and culture media to be used. This ensures accurate dosing and avoids artifacts from compound precipitation.
Protocol: Solubility Assessment of this compound
-
Solvent Selection: Begin by testing the solubility of this compound in dimethyl sulfoxide (DMSO), a common solvent for stock solutions. If solubility in DMSO is limited, other organic solvents like ethanol or methanol can be tested.[4]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in the chosen solvent.
-
Working Solution Preparation: Serially dilute the stock solution in the appropriate cell culture medium to the final working concentrations.
-
Visual Inspection: Visually inspect the solutions for any signs of precipitation, both at room temperature and at 37°C.
-
Microscopic Examination: A more sensitive method is to examine the highest concentration working solutions under a microscope to detect any micro-precipitates.
-
Stability Assessment: To assess stability, incubate the this compound-containing medium at 37°C for the maximum duration of the planned experiment (e.g., 72 hours) and re-examine for precipitation. The chemical stability can be further assessed by analytical methods like HPLC if required.
Note: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[5]
I. Anticancer Activity Screening
The anticancer potential of this compound can be evaluated through a tiered screening approach, starting with its effect on cancer cell viability and progressing to more specific mechanisms like cell migration and apoptosis.
A. Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]
Recommended Cell Lines: A panel of human cancer cell lines from diverse tissue origins should be used to assess the breadth of this compound's activity. Examples include:
-
MCF-7: Breast adenocarcinoma
-
HeLa: Cervical adenocarcinoma
-
A549: Lung carcinoma
-
HepG2: Hepatocellular carcinoma
-
HCT116: Colorectal carcinoma
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Example IC₅₀ Values for this compound
| Cell Line | Incubation Time (h) | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | 48 | Value | Value |
| HeLa | 48 | Value | Value |
| A549 | 48 | Value | Value |
| HepG2 | 48 | Value | Value |
| HCT116 | 48 | Value | Value |
Note: Values are placeholders and need to be determined experimentally.
B. Cell Migration Assessment using Wound Healing (Scratch) Assay
The wound healing assay is a straightforward method to study directional cell migration in vitro.[2][7] It is particularly useful for screening compounds that may inhibit cancer cell metastasis.
Protocol: Wound Healing Assay
-
Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Create the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[7]
-
Wash and Treat: Wash the wells with PBS to remove detached cells and debris. Replace with fresh medium containing a non-lethal concentration of this compound (e.g., at or below the IC₂₀ value determined from the MTT assay). A vehicle control should be included.
-
Image Acquisition: Immediately capture images of the scratch at time 0 using an inverted microscope.
-
Incubation and Monitoring: Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).[8]
-
Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure can be calculated and compared between treated and control groups. Image analysis software like ImageJ can be used for quantification.[2]
Visualization: Wound Healing Assay Workflow
Caption: Workflow for the in vitro wound healing assay.
C. Apoptosis Detection by Flow Cytometry
To determine if the cytotoxic effect of this compound is due to the induction of apoptosis (programmed cell death), flow cytometry using Annexin V and Propidium Iodide (PI) staining can be employed.[9] In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[3]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI solution to 100 µL of the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
II. Anti-inflammatory Activity Screening
Chronic inflammation is implicated in various diseases. The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
A. Nitric Oxide (NO) Inhibition Assay
The murine macrophage cell line RAW 264.7 is a well-established model for screening anti-inflammatory compounds.[11] When stimulated with LPS, these cells produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). The accumulation of nitrite, a stable product of NO, in the culture supernatant can be measured using the Griess reagent.[12]
Protocol: Griess Assay for Nitrite Determination
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME, an iNOS inhibitor).
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Visualization: Anti-inflammatory Screening Workflow
Caption: Workflow for assessing anti-inflammatory activity.
III. Neuroprotective Activity Screening
Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases.[13] An in vitro model using the human neuroblastoma cell line SH-SY5Y exposed to an oxidative insult like hydrogen peroxide (H₂O₂) can be used to screen for the neuroprotective effects of this compound.[14][15]
A. Neuroprotection against Oxidative Stress
The neuroprotective effect of this compound can be quantified by measuring cell viability using the MTT assay after inducing oxidative stress with H₂O₂.
Protocol: H₂O₂-induced Oxidative Stress Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 24 hours.
-
Oxidative Insult: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours.[14] Include a control group (no H₂O₂), a H₂O₂ only group, and a positive control group (e.g., N-acetylcysteine).
-
Cell Viability Assessment: Perform the MTT assay as described in the anticancer screening section to determine the percentage of cell viability.
Data Presentation: Neuroprotective Effect of this compound
| Treatment | H₂O₂ Concentration (µM) | This compound Concentration (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 |
| H₂O₂ alone | 150 | 0 | Value |
| This compound + H₂O₂ | 150 | 1 | Value |
| This compound + H₂O₂ | 150 | 10 | Value |
| This compound + H₂O₂ | 150 | 50 | Value |
| NAC + H₂O₂ | 150 | Value | Value |
Note: Values are placeholders and need to be determined experimentally.
Visualization: Neuroprotection Signaling Pathway
Caption: Putative neuroprotective mechanism of this compound.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the initial screening of this compound's bioactivity. By systematically evaluating its cytotoxic, anti-migration, anti-inflammatory, and neuroprotective properties, researchers can gain valuable insights into its therapeutic potential. Positive results from these screens will warrant further investigation into the specific molecular mechanisms of action and subsequent in vivo studies.
References
-
Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link]
- Lian, G., et al. (2018). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Journal of Visualized Experiments, (133), 57096.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Kim, H., et al. (2020). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Nutrition Research and Practice, 14(5), 471-481.
-
ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
- National Center for Biotechnology Information. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
-
MDPI. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
- Neumann, D., et al. (1983). Indole Alkaloid Formation and Storage in Cell Suspension Cultures of Catharanthus roseus. Planta Medica, 48(05), 20–23.
- Pereira, C. A. M., et al. (2022). Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. Revista de Ciências Farmacêuticas Básica e Aplicada, 43.
-
ResearchGate. (2019). Anti-oxidant and anti-nitric oxide (NO) effects of SM in RAW 264.7.... Retrieved from [Link]
-
Frontiers. (2020). α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2. Retrieved from [Link]
-
ResearchGate. (1983). Indole Alkaloid Formation and Storage in Cell Suspension Cultures of Catharanthus roseus. Retrieved from [Link]
-
The Royal Society Publishing. (2019). In vitro cell migration quantification method for scratch assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. Retrieved from [Link]
-
MDPI. (2020). Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. Retrieved from [Link]
-
Journal of Microbiology and Biotechnology. (2021). Neuroprotective Effect of Epalrestat on Hydrogen Peroxide-Induced Neurodegeneration in SH-SY5Y Cellular Model. Retrieved from [Link]
-
JoVE. (2017). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Retrieved from [Link]
-
University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. Wound healing assay | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. ziath.com [ziath.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide | Research, Society and Development [rsdjournal.org]
- 14. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Horsfiline Total Synthesis
Welcome to the technical support center for the total synthesis of Horsfiline. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this complex spirooxindole alkaloid. Here, we address common challenges, with a focus on overcoming low-yield steps, by providing in-depth troubleshooting guides and frequently asked questions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental hurdles but also to build a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Addressing Low-Yield Steps
The synthesis of this compound, with its characteristic spiro[pyrrolidin-3,3′-oxindole] core, presents several challenges.[1][2] Low yields can often be traced back to a few critical steps. This guide provides a question-and-answer formatted approach to troubleshoot these issues.
Issue 1: Poor yield in the construction of the spirooxindole core via 1,3-dipolar cycloaddition.
Question: My 1,3-dipolar cycloaddition of an azomethine ylide with a methylene-oxindole precursor is resulting in a low yield of the desired spiro[pyrrolidin-3,3′-oxindole] core. What are the likely causes and how can I optimize this reaction?
Answer: The 1,3-dipolar cycloaddition is a powerful tool for constructing the spiro-pyrrolidine ring of this compound, but its efficiency can be hampered by several factors.
Causality and Mechanistic Insights: The reaction involves the generation of an unstable azomethine ylide that can undergo undesired side reactions, such as dimerization or protonation, if not efficiently trapped by the dipolarophile (your methylene-oxindole). The electronic and steric properties of both the ylide and the dipolarophile must be well-matched for a successful cycloaddition.
Troubleshooting Steps:
-
Re-evaluate Your Ylide Generation Method: The method of generating the azomethine ylide is critical. If you are using a thermal method (e.g., from an aziridine), ensure precise temperature control to avoid decomposition. For metal-catalyzed approaches (e.g., from an imino ester), the choice of catalyst and ligand is paramount.
-
Optimize Reaction Conditions:
-
Solvent: The polarity of the solvent can significantly influence the stability and reactivity of the azomethine ylide. A systematic screen of solvents (e.g., toluene, THF, CH2Cl2) is recommended.
-
Temperature: While some cycloadditions proceed at room temperature, others may require heating to overcome the activation energy barrier. Conversely, for highly reactive ylides, cooling the reaction may be necessary to suppress side reactions.
-
Concentration: Running the reaction at a higher concentration may favor the desired bimolecular cycloaddition over unimolecular decomposition pathways of the ylide.
-
-
Consider a Lewis Acid Catalyst: The addition of a Lewis acid (e.g., Ag(I), Cu(I)) can activate the methylene-oxindole dipolarophile, accelerating the cycloaddition and potentially improving the yield.
-
Alternative Strategy: Intramolecular Cycloaddition: If the intermolecular approach consistently gives low yields, consider redesigning your synthesis to utilize an intramolecular 1,3-dipolar cycloaddition. This can be significantly more efficient due to the favorable entropic factors.
Experimental Protocol: A Representative Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition
-
To a solution of the methylene-oxindole (1.0 equiv) and the imine precursor of the azomethine ylide (1.2 equiv) in anhydrous toluene (0.1 M), add the Lewis acid catalyst (e.g., AgOAc, 10 mol%).
-
Add the ligand (e.g., a phosphine ligand, 12 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired spirooxindole.
Issue 2: Low yield in the final N-methylation step to furnish this compound.
Question: I am struggling with the N-methylation of the desmethyl-horsfiline precursor. The reaction is either incomplete or results in multiple products. How can I improve this final step?
Answer: The N-methylation of the pyrrolidine nitrogen in the final step of the this compound synthesis can be challenging due to the potential for N-methylation of the oxindole nitrogen or other side reactions.
Causality and Mechanistic Insights: The relative nucleophilicity of the two nitrogen atoms in the desmethyl-horsfiline precursor will dictate the site of methylation. The oxindole nitrogen is part of an amide-like system, and its lone pair is delocalized into the carbonyl group, making it less nucleophilic than the secondary amine of the pyrrolidine ring. However, under strongly basic conditions, the oxindole nitrogen can be deprotonated, leading to undesired N-alkylation.
Troubleshooting Steps:
-
Choice of Methylating Agent:
-
Mild Reagents: Start with milder methylating agents like methyl iodide (MeI) or dimethyl sulfate ((Me)2SO4) in the presence of a non-nucleophilic base.
-
Reductive Amination: A highly effective and selective method is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to methylate the secondary amine.
-
-
Base Selection is Crucial:
-
Avoid Strong Bases: Steer clear of strong bases like NaH or organolithiums, which can deprotonate the oxindole nitrogen.
-
Use Hindered or Weak Bases: A hindered base like diisopropylethylamine (DIPEA) or a weak inorganic base like K2CO3 is recommended to selectively deprotonate the more basic pyrrolidine nitrogen.
-
-
Protecting Group Strategy: If selective methylation remains a challenge, consider protecting the oxindole nitrogen earlier in the synthesis with a group that can be removed in the final step (e.g., a Boc group).
Experimental Protocol: Eschweiler-Clarke N-methylation
-
Dissolve the desmethyl-horsfiline precursor (1.0 equiv) in formic acid (excess, can be used as solvent).
-
Add aqueous formaldehyde (37 wt. %, 2-3 equiv).
-
Heat the reaction mixture to 80-100 °C for several hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture and basify with a saturated solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., CH2Cl2 or EtOAc).
-
Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for the total synthesis of this compound, and what are their pros and cons in terms of yield?
A1: Several strategies have been developed for the total synthesis of this compound.[1] The choice of strategy often involves a trade-off between the number of steps, stereocontrol, and overall yield.
| Synthetic Strategy | Pros | Cons |
| Oxidative Rearrangement | Can be a very direct route from a tetrahydro-β-carboline precursor. | Often requires harsh oxidizing agents and can suffer from poor regioselectivity and low yields.[3] |
| 1,3-Dipolar Cycloaddition | A powerful method for constructing the spiro-pyrrolidine ring. | The generation and reactivity of the azomethine ylide can be problematic, leading to low yields. |
| Radical Cyclization | Can be effective for the formation of the spirocyclic core. | May require the use of toxic tin reagents and can sometimes lack stereocontrol.[4] |
| Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) | Allows for excellent enantiocontrol in the formation of the spiro-center. | The synthesis of the required precursors can be lengthy. |
Q2: My synthesis is racemic. What are the key strategies for achieving an enantioselective synthesis of this compound?
A2: Achieving enantioselectivity is a key challenge in this compound synthesis.[2] Several successful approaches have been reported:
-
Asymmetric Catalysis: This is a highly efficient approach. Examples include palladium-catalyzed asymmetric allylic alkylation and organocatalytic Michael additions to generate the chiral quaternary center.
-
Chiral Pool Synthesis: Starting from a chiral building block (e.g., a chiral amino acid) can be an effective way to introduce stereochemistry.
-
Chiral Auxiliaries: Using a chiral auxiliary to direct a key stereodetermining step, followed by its removal, is another classic strategy.
-
Asymmetric Nitroolefination: This method has been successfully applied to the total synthesis of (-)-Horsfiline.[5][6]
Q3: I am observing the formation of a significant amount of a dimeric byproduct in my reaction to form the spiro-center. What could be the cause?
A3: Dimerization is a common side reaction, particularly in reactions that involve reactive intermediates. In the context of this compound synthesis, this is often seen in 1,3-dipolar cycloadditions where the azomethine ylide can dimerize if it is not trapped efficiently by the dipolarophile. To mitigate this, you can try:
-
Slow addition of the ylide precursor to the solution of the dipolarophile.
-
Running the reaction at a higher dilution to disfavor the bimolecular dimerization.
-
Using a more reactive dipolarophile to increase the rate of the desired cycloaddition.
Visualizing the Synthetic Workflow
To aid in understanding the synthetic logic, the following diagram illustrates a generalized workflow for the total synthesis of this compound, highlighting the critical step of forming the spirocyclic core.
Caption: A generalized workflow for the total synthesis of this compound.
Troubleshooting Decision Tree
The following diagram provides a decision-making framework for troubleshooting a low-yielding spirocyclization step.
Caption: A decision tree for troubleshooting low-yield spirocyclization reactions.
References
-
Lakshmaiah, G., Kawabata, T., Shang, M., & Fuji, K. (1999). Total Synthesis of (−)-Horsfiline via Asymmetric Nitroolefination. The Journal of Organic Chemistry, 64(5), 1699–1704. [Link]
-
Kulkarni, M. G., Doke, A. K., Davawala, S. I., & Doke, D. S. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 103. [Link]
-
Grokipedia. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
-
Ball-Jones, N. R., & Gilday, J. P. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(1), 23-34. [Link]
-
Request PDF. (n.d.). Coerulescine and this compound. Retrieved January 15, 2026, from [Link]
-
Murphy, J. A., & Tripoli, R. (2003). A total synthesis of this compound via aryl radical cyclisation. Journal of the Chemical Society, Chemical Communications, (14), 1784-1785. [Link]
-
Kulkarni, M. G., Doke, A. K., Davawala, S. I., & Doke, D. S. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 103. [Link]
-
Sharma, P., & Kumar, A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 558-595. [Link]
-
Semantic Scholar. (n.d.). On the synthesis of the oxindole alkaloid: (±)-horsfiline. Retrieved January 15, 2026, from [Link]
-
PubMed. (2021). Recent Strategies in the Synthesis of Spiroindole and Spirooxindole Scaffolds. [Link]
-
Jossang, A., Jossang, P., Hadi, H. A., Sévenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Journal of Organic Chemistry, 56(23), 6527–6530. [Link]
-
Fuji, K., Lakshmaiah, G., Kawabata, T., & Shang, M. (1999). Total Synthesis of (−)-Horsfiline via Asymmetric Nitroolefination. The Journal of Organic Chemistry, 64(5), 1699-1704. [Link]
Sources
- 1. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. A total synthesis of this compound via aryl radical cyclisation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Horsfiline
Welcome to the technical support center for the synthesis of the spirooxindole alkaloid, Horsfiline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this complex synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize side product formation and optimize your reaction outcomes.
Troubleshooting Guide: Side Product Formation
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical oxidative rearrangement step of tetrahydro-β-carboline precursors.
Problem 1: Formation of Chlorinated and Dehydrogenated Side Products Instead of this compound.
Question: I am attempting the oxidative rearrangement of 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline using N-chlorosuccinimide (NCS) and am observing significant formation of what appears to be chlorinated and dehydrogenated aromatic side products, with very low yields of this compound. What is happening and how can I fix this?
Answer:
This is a classic issue encountered when using highly reactive N-halo-succinimides like NCS for the oxidative rearrangement of electron-rich indole systems. The formation of these side products is a result of competing reaction pathways that dominate over the desired rearrangement.
Causality:
The intended reaction pathway involves the electrophilic attack of the chloronium ion (Cl+) from NCS on the indole nitrogen or the C3 position, leading to an intermediate that can be hydrolyzed and undergo a semi-pinacol rearrangement to the spirooxindole core. However, the high reactivity of NCS can lead to two primary side reactions[1]:
-
Aromatic Electrophilic Substitution: The electron-rich methoxy-substituted benzene ring of the tetrahydro-β-carboline is susceptible to electrophilic attack by Cl+, leading to mono- and di-chlorinated aromatic derivatives.
-
Dehydrogenation/Aromatization: NCS can also act as an oxidant, leading to the dehydrogenation of the tetrahydro-β-carboline ring system to form a more stable, aromatic β-carbolinium species. This is often followed by chlorination.
These side products are often thermodynamically more stable, and their formation can be difficult to suppress once initiated.
Troubleshooting Protocol:
To mitigate these side reactions, consider the following strategies:
-
Change of Oxidant: This is the most effective solution. Move away from highly reactive N-halosuccinimides.
-
Trichloroisocyanuric Acid (TCCA): TCCA has been shown to be a milder and more efficient reagent for this transformation, often leading to higher yields of the desired spirooxindole with fewer side products[2][3].
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is another effective oxidant that can promote the desired rearrangement in excellent yields[4][5].
-
Electrochemical Oxidation: If the equipment is available, electrochemical methods offer a highly controlled and "green" alternative to chemical oxidants, minimizing waste and side reactions[4][6].
-
-
Optimization of Reaction Conditions: If you must use NCS or a similar reagent, careful optimization is critical.
-
Lower Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can help to control the reactivity of NCS and favor the desired kinetic product.
-
Solvent System: The use of a mixed solvent system, such as THF/water, can facilitate the crucial hydrolysis step of the intermediate, potentially outcompeting the side reactions[3].
-
Stoichiometry: Use the minimum effective amount of the oxidizing agent. An excess of the oxidant will almost certainly lead to over-oxidation and side product formation.
-
Problem 2: Low or No Conversion of Starting Material.
Question: I am attempting the oxidative rearrangement and am recovering a significant amount of my starting tetrahydro-β-carboline. How can I improve the conversion?
Answer:
Low conversion can be due to several factors, including insufficient oxidant activity, poor solubility, or deactivation of the reagent.
Causality:
-
Insufficiently Reactive Oxidant: While strong oxidants can cause side reactions, an oxidant that is too weak may not be able to initiate the reaction, especially if the substrate is sterically hindered or electronically deactivated.
-
Poor Solubility: If the starting material or the oxidant is not fully dissolved, the reaction will be slow and incomplete. A homogenous reaction mixture is crucial for efficient conversion[3].
-
Decomposition of Oxidant: Some oxidants are sensitive to moisture or light and may decompose before they can react with the substrate.
Troubleshooting Protocol:
-
Ensure Homogeneity: Before adding the oxidant, ensure that your starting material is fully dissolved in the chosen solvent system. Gentle heating or sonication may be necessary.
-
Choice of Solvent: Select a solvent system in which both the substrate and the oxidant are soluble. For TCCA-mediated oxidations, a THF/water mixture has been shown to be effective[3].
-
Check Oxidant Quality: Use a fresh bottle of the oxidizing agent, as older batches may have degraded.
-
Increase Temperature (with caution): Gradually increasing the reaction temperature may improve conversion. However, monitor the reaction closely for the appearance of side products.
-
Consider a More Powerful (but controlled) Oxidant: If using a very mild oxidant, you may need to switch to a slightly more reactive one, such as TCCA or NFSI[2][3][4][5].
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the oxidative rearrangement of tetrahydro-β-carbolines to spirooxindoles like this compound?
A1: The widely accepted mechanism involves a few key steps:
-
Oxidation: An electrophilic species (e.g., from an oxidant like TCCA or electrochemically generated) attacks the indole nitrogen or the C3 position of the tetrahydro-β-carboline.
-
Intermediate Formation: This leads to the formation of a reactive intermediate, such as a haloindolenine.
-
Nucleophilic Attack: A nucleophile, typically water present in the reaction mixture, attacks the iminium ion.
-
Semi-Pinacol Rearrangement: The resulting intermediate undergoes a semi-pinacol type rearrangement, where one of the carbon-carbon bonds migrates, leading to the formation of the characteristic spiro[pyrrolidin-3,3'-oxindole] core of this compound.
Caption: Figure 1. Desired vs. side reaction pathway.
Q2: Are there any "greener" synthetic routes to this compound that avoid hazardous reagents?
A2: Yes, the field is actively moving towards more environmentally friendly synthetic methods.
-
Electrochemical Synthesis: As mentioned, electrochemical oxidative rearrangement is a promising green alternative. It avoids the use of stoichiometric chemical oxidants and often generates minimal waste[4][6].
-
Catalytic Aerobic Oxidation: Research into using molecular oxygen as the terminal oxidant, often with a metal catalyst, is another area of green chemistry being applied to indole oxidation.
-
Biocatalysis: The use of enzymes, such as peroxidases, can offer high selectivity and mild reaction conditions, mimicking the proposed biosynthetic pathway[2][7].
Q3: How can I purify this compound from the reaction mixture, especially if side products have formed?
A3: Purification of this compound typically involves standard chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying this compound from less polar starting materials and nonpolar side products. A gradient elution system, often starting with a nonpolar solvent (like hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), is usually effective.
-
Preparative TLC/HPLC: For small-scale reactions or for separating diastereomers or closely related side products, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary.
-
Crystallization: If a crude product of sufficient purity is obtained, crystallization can be an excellent final purification step to yield highly pure this compound.
Q4: What is the role of protecting groups in the synthesis of this compound and related spirooxindoles?
A4: Protecting groups can be crucial for controlling regioselectivity during the oxidation step. The indole nitrogen is often a site of competing reactivity. Protecting the indole nitrogen can direct the oxidation to the desired C2 position, preventing side reactions at the nitrogen center[2]. Common protecting groups for indoles include Boc, benzyl, and various silyl groups. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Experimental Protocols
Protocol 1: TCCA-Mediated Oxidative Rearrangement of Tetrahydro-β-carboline[3]
This protocol is an example of a more controlled oxidation that minimizes side product formation.
-
Dissolution: Dissolve the tetrahydro-β-carboline starting material (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water. Ensure the solution is homogenous.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of TCCA: Slowly add a solution of trichloroisocyanuric acid (TCCA) (0.35 equivalents) in THF to the cooled reaction mixture with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Data Presentation: Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Yield of this compound | Common Side Products | Reference |
| N-Chlorosuccinimide (NCS) | Low to moderate | Chlorinated and dehydrogenated β-carbolines | [1] |
| Trichloroisocyanuric Acid (TCCA) | High (up to 95%) | Minimal | [3] |
| N-Fluorobenzenesulfonimide (NFSI) | Excellent (90-99%) | Minimal | [4][5] |
| Electrochemical (LiBr mediated) | Good to excellent | Minimal | [6] |
Table 1. Comparison of different oxidizing agents for the synthesis of spirooxindoles from tetrahydro-β-carbolines.
Caption: Figure 2. General purification workflow.
References
Sources
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. researchgate.net [researchgate.net]
- 3. TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strychnine - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Synthesis of Horsfiline
Welcome to the technical support center for the stereoselective synthesis of Horsfiline. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this fascinating spiro-oxindole alkaloid. The construction of the C3 spiro-quaternary stereocenter in this compound is a significant synthetic challenge, and achieving high stereoselectivity is paramount for its potential biological applications.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the enantioselective synthesis of this compound.
Q1: What is the most critical step for controlling stereoselectivity in this compound synthesis?
The construction of the chiral quaternary carbon at the C3 position of the oxindole core is the most critical step.[2] This is typically achieved through an asymmetric transformation, such as a catalytic enantioselective Michael addition, a Pictet-Spengler reaction, or a palladium-catalyzed asymmetric allylic alkylation.[4][5][6] The choice of catalyst, chiral auxiliary, and reaction conditions for this step will ultimately determine the enantiomeric excess (ee) of your final product.
Q2: Which catalytic systems are most effective for the asymmetric synthesis of the this compound core?
Several catalytic systems have proven effective. Chiral N,N'-dioxide–Mg(II) complexes have been used in highly enantioselective dearomative cascade reactions to construct the polycyclic 3-spirooxindole core.[7] Organocatalysts, such as chiral thioureas and squaramides, have been successfully employed in asymmetric Michael additions and oxidative rearrangements.[6][8] Additionally, palladium complexes with chiral ligands are widely used for asymmetric allylic alkylation approaches to establish the spiro-center.[2][5]
Q3: Can the Pictet-Spengler reaction be used for the asymmetric synthesis of this compound?
Yes, the Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline portion of related alkaloids and can be adapted for stereocontrol.[9][10][11] Achieving high enantioselectivity in a Pictet-Spengler reaction for a spiro-oxindole system often requires the use of a chiral Brønsted acid or a chiral auxiliary to control the facial selectivity of the cyclization.[12] The reaction conditions, particularly the acidity and solvent, are crucial for maximizing the stereochemical outcome.
Q4: How important is the protecting group strategy in a stereoselective this compound synthesis?
The choice of protecting groups, particularly on the indole and pyrrolidine nitrogens, can significantly influence both the reactivity and the stereoselectivity of key transformations.[7] For instance, a bulky protecting group on the indole nitrogen can direct the approach of a reactant from the less hindered face, thereby enhancing diastereoselectivity in certain cyclization reactions. Careful consideration of protecting group compatibility with your chosen stereoselective method is essential.
Troubleshooting Guide
This section provides solutions to common problems encountered during the stereoselective synthesis of this compound.
| Problem | Potential Causes | Solutions |
| Low Enantiomeric Excess (ee) | 1. Suboptimal Catalyst/Ligand: The chiral catalyst or ligand may not be providing sufficient steric hindrance or electronic influence to effectively control the stereochemical outcome. 2. Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity.[13] 3. Presence of Impurities: Impurities in starting materials, reagents, or solvents can interfere with the catalyst's performance. Water is a common culprit.[13] 4. Racemization: The product may be susceptible to racemization under the reaction or workup conditions. | 1. Screen Catalysts/Ligands: Experiment with a variety of chiral catalysts or ligands with different steric and electronic properties. 2. Optimize Temperature: Perform the reaction at lower temperatures (e.g., -20 °C, -78 °C) to enhance selectivity.[13] 3. Ensure Purity: Use freshly purified reagents and anhydrous solvents. Ensure all glassware is rigorously dried. 4. Modify Workup: Analyze the reaction mixture at different time points to check for product racemization. Consider a milder workup procedure. |
| Poor Diastereoselectivity | 1. Insufficient Facial Shielding: The existing stereocenter or chiral auxiliary may not be effectively directing the approach of the incoming reagent. 2. Flexible Transition State: The transition state of the reaction may not be rigid enough to enforce a single diastereomeric outcome. 3. Thermodynamic vs. Kinetic Control: The reaction may be under thermodynamic control, leading to the more stable but undesired diastereomer. | 1. Modify Substrate: Introduce a bulkier protecting group or substituent to enhance facial shielding. 2. Change Solvent/Catalyst: A more coordinating solvent or a different Lewis acid catalyst can lead to a more organized transition state. 3. Adjust Reaction Conditions: Running the reaction at a lower temperature often favors the kinetically controlled product.[9] |
| Inconsistent Stereochemical Outcomes | 1. Variability in Reagent Quality: Batch-to-batch variations in the quality of reagents, especially organometallic compounds or catalysts, can lead to inconsistent results.[13] 2. Atmospheric Contamination: Trace amounts of oxygen or moisture can deactivate the catalyst or promote side reactions.[13] 3. Incorrect Stoichiometry: Inaccurate measurement of the catalyst or chiral ligand can significantly impact the stereoselectivity. | 1. Standardize Reagents: Use reagents from a reliable source and titrate organometallic solutions before use. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques. 3. Precise Measurement: Carefully measure all reagents, particularly the catalyst and chiral components. |
Experimental Protocols
Below are representative, detailed protocols for key stereoselective reactions in the synthesis of this compound. These should be adapted and optimized for your specific substrates and laboratory conditions.
Protocol 1: Asymmetric Michael Addition for Spiro-oxindole Core Construction
This protocol outlines a general procedure for an organocatalyzed Michael addition of a nucleophile to an isatylidene malononitrile, a common strategy for constructing the spiro-oxindole framework.
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral thiourea catalyst (10 mol%) in anhydrous toluene (2 mL).
-
Reaction Setup: To this solution, add the isatylidene malononitrile (1.0 equiv) and the malonate ester nucleophile (1.2 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-oxindole adduct.
-
Stereochemical Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Enantioselective Pictet-Spengler Reaction
This protocol describes a general approach for a chiral phosphoric acid-catalyzed Pictet-Spengler reaction to form a tetrahydro-β-carboline, which can be a key intermediate.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of tryptamine (1.0 equiv) in dichloromethane (0.1 M) in a flame-dried flask, add the aldehyde (1.1 equiv).
-
Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., TRIP, 5 mol%) to the mixture.
-
Reaction Conditions: Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) under an inert atmosphere.
-
Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Quenching and Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography. Determine the enantiomeric excess by chiral HPLC.
Visualizing Key Concepts
To better understand the stereochemical control in this compound synthesis, the following diagrams illustrate a key reaction mechanism and a troubleshooting workflow.
Caption: Proposed transition state for a chiral thiourea-catalyzed Michael addition.
Caption: A logical workflow for troubleshooting low enantiomeric excess.
References
-
Feng, X., Liu, X., & Lin, L. (2010). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications, 46(43), 8067-8078. [Link]
-
Zhao, X., Liu, X., Xiong, Q., Mei, H., Ma, B., Lin, L., & Feng, X. (2015). The Asymmetric Synthesis of Polycyclic 3-Spirooxindole Alkaloids via the Cascade Reaction of 2-Isocyanoethylindoles. Chemical Communications, 51(88), 16076-16079. [Link]
-
Jiang, J. X. (2023). Asymmetric Synthesis Of Spiro Oxindole Alkaloids this compound And Coerulescine (Master's thesis). [Link]
-
Cee, V. J., Cramer, C. J., & Tarselli, M. A. (2009). Asymmetric Syntheses of Oxindole and Indole Spirocyclic Alkaloid Natural Products. Synthesis, 2009(18), 3003-3025. [Link]
-
Trost, B. M., & Cramer, N. (2005). Practical synthesis of a spirooxindole: The total synthesis of (-)-horsfiline. Angewandte Chemie International Edition, 44(41), 6678-6681. [Link]
-
Kulkarni, M. G., Dhondge, A. P., Chavhan, S. W., Borhade, A. S., Shaikh, Y. B., Birhade, D. R., & Desai, M. P. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 103. [Link]
-
Hayashi, Y., & de la Torre, M. G. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 567-601. [Link]
-
Grokipedia. (2026). This compound. [Link]
-
Padwa, A., & Rashatasakhon, P. (2005). Synthesis of (+/-)-coerulescine and a formal synthesis of (+/-)-horsfiline. Tetrahedron Letters, 46(49), 8463-8465. [Link]
-
Bodo, B., & Laprévote, O. (1991). On the synthesis of the oxindole alkaloid: (±)-horsfiline. Tetrahedron Letters, 32(36), 4785-4786. [Link]
-
Bodo, B., & David, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Journal de la Société de Biologie, 185(3), 210-213. [Link]
-
Overman, L. E., & Rosen, M. D. (2001). Total Synthesis of (−)-Horsfiline via Asymmetric Nitroolefination. The Journal of Organic Chemistry, 66(25), 8447-8453. [Link]
-
Doyle, M. P. (2018). Chiral Catalysts for Enantioselective Syntheses. Grantome. [Link]
-
Stöckigt, J., & Unger, M. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(7), 1647. [Link]
-
Grem Jalce, G., & Zotor, F. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765. [Link]
-
Varma, R. S., & Kumar, D. (2005). Racemic and diastereoselective construction of indole alkaloids under solvent- and catalyst-free microwave-assisted Pictet–Spengler condensation. Green Chemistry, 7(10), 709-711. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
Hoveyda, A. H., & Schrock, R. R. (2011). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. Accounts of Chemical Research, 44(9), 849-861. [Link]
-
Organic Reactions, Inc. (2024). Enantioselective Pictet-Spengler Reactions. Organic Reactions, 114, 507-646. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability, 1(1), 11-29. [Link]
-
Kulkarni, M. G., et al. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 103. [Link]
-
ACS Publications. (2026). ACS Catalysis Ahead of Print. [Link]
-
Sathish, M., Nachtigall, F. M., & Santos, L. S. (2020). Bifunctional thiosquaramide catalyzed asymmetric reduction of dihydro-β-carbolines and enantioselective synthesis of (−)-coerulescine and (−)-horsfiline by oxidative rearrangement. RSC Advances, 10(63), 38672-38677. [Link]
Sources
- 1. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. globethesis.com [globethesis.com]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Bifunctional thiosquaramide catalyzed asymmetric reduction of dihydro-β-carbolines and enantioselective synthesis of (−)-coerulescine and (−)-horsfiline by oxidative rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Horsfiline Crystallization & Precipitation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Horsfiline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization and precipitation of this unique oxindole alkaloid. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered when working with this compound.
Q1: My this compound solution won't crystallize. What are the first steps?
Failure to crystallize typically points to a solution that is not supersaturated. The primary goal is to gently push the system into a state where the this compound concentration exceeds its solubility limit without causing rapid precipitation.
-
Increase Concentration: The most direct approach is to increase the solute concentration. If using an evaporation-based method, allow more solvent to evaporate. If starting from a solid, ensure you are creating a solution that is saturated or near-saturated at an elevated temperature.[1][2]
-
Change the Solvent System: this compound's solubility is a key parameter. If it is too soluble in your chosen solvent, crystallization will be difficult.[3] You may need to switch to a solvent in which it is less soluble or introduce an "anti-solvent" (a solvent in which this compound is poorly soluble) to induce crystallization.[4]
-
Alter Temperature: For many compounds, solubility decreases as temperature drops. A slow, controlled cooling process can effectively create supersaturation and initiate crystal growth.[1][3]
-
Introduce a Seed Crystal: If you have a previous batch of this compound crystals, introducing a single, well-formed crystal into a slightly supersaturated solution can bypass the difficult nucleation stage and promote controlled growth.[1]
Q2: I'm getting an oil or amorphous precipitate instead of crystals. What went wrong?
This is a classic sign of reaching supersaturation too quickly. When the concentration of this compound becomes too high, too fast, the molecules do not have time to arrange themselves into an ordered crystal lattice. Instead, they crash out of the solution as a disordered, often sticky, solid (amorphous precipitate) or a liquid phase (oiling out).[1][2]
The primary cause of oiling out is often that the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system. Impurities can also suppress the melting point, exacerbating this issue.[2][5]
Corrective Actions:
-
Reduce Concentration: Start with a more dilute solution.[1]
-
Slow Down the Process: If using cooling, decrease the cooling rate. If using evaporation, restrict the opening of the vial to slow solvent removal.[1][2] For anti-solvent addition, add the anti-solvent much more slowly, or use a vapor diffusion method.
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil/precipitate, add slightly more of the primary (good) solvent, and attempt the crystallization again.[2]
Q3: My this compound crystals are very fine needles. How can I grow larger, more block-like crystals?
The formation of numerous small or needle-like crystals indicates that the rate of nucleation (the birth of new crystals) is much higher than the rate of crystal growth.[1] While needles are crystalline, their physical properties (e.g., poor flow, difficult filtration, faster dissolution) can be undesirable for pharmaceutical development.[6][7] To get larger, more equant (block-like) crystals, you must favor growth over nucleation.
Strategies to Favor Crystal Growth:
-
Reduce Supersaturation: Operate in the "metastable zone," where spontaneous nucleation is unlikely, but growth on existing crystals can occur. This means using a lower concentration or a slower cooling/evaporation rate.[1][5]
-
Optimize Temperature: Fine-tuning the temperature to slow the entire process gives molecules more time to find and dock onto existing crystal faces correctly.[1]
-
Solvent Choice: The solvent has a profound impact on crystal habit.[8][9] Solute-solvent interactions at different crystal faces can inhibit or promote growth in specific directions. Experimenting with different solvents (e.g., moving from acetone to ethanol or ethyl acetate) can dramatically change the crystal shape.[9]
Q4: I suspect I have different crystal forms (polymorphs) of this compound. How can I control this?
Polymorphism is the ability of a compound to crystallize in multiple different crystal lattice arrangements. These different forms can have distinct physicochemical properties, including solubility, stability, and bioavailability, making polymorphic control a critical aspect of drug development.[10][11]
Controlling Polymorphism Involves:
-
Solvent Selection: The choice of solvent is a primary determinant of which polymorph is produced.[11]
-
Temperature Control: Different polymorphs can be stable at different temperatures. Crystallizing at a specific, constant temperature can favor the formation of the desired form.[10][11]
-
Additives and Polymers: The presence of certain "tailor-made" additives or polymers can promote the nucleation of a specific polymorphic form through a process called polymer-induced heteronucleation.[12][13]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening for this compound Crystallization
The foundation of successful crystallization is choosing the right solvent system. The ideal solvent will dissolve this compound when heated but allow it to become sparingly soluble upon cooling.[3] Based on this compound's structure (an oxindole alkaloid with a LogP of 0.8), it possesses both hydrogen bond donors/acceptors and non-polar aromatic regions, suggesting moderate polarity.[14] Therefore, a range of solvents should be investigated.
Protocol 1: Small-Scale Solubility & Solvent Screening
-
Preparation: Place ~5-10 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a different solvent from Table 2 dropwise at room temperature, vortexing after each drop, until the solid dissolves. Record the approximate volume needed.
-
Classification:
-
Very Soluble: Dissolves in <0.5 mL. These are good "solvent" candidates for a solvent/anti-solvent pair.
-
Sparingly Soluble: Dissolves in 1-3 mL. These are excellent candidates for slow cooling or slow evaporation crystallization.
-
Insoluble: Does not dissolve in >3 mL. These are good "anti-solvent" candidates.
-
-
Heating/Cooling Test: For vials where the compound was sparingly soluble, gently heat the solution until clear. Allow it to cool slowly to room temperature, then place it in a 4°C refrigerator. Observe for crystal formation.
Guide 2: Controlling Supersaturation to Prevent Precipitation
Controlling the rate at which your solution becomes supersaturated is the single most important factor in obtaining high-quality crystals.[5]
Crystallization Methods
-
Slow Evaporation:
-
Principle: Gradually increases concentration as the solvent evaporates. Best for compounds that are highly soluble at room temperature.[5]
-
Protocol 2: Dissolve this compound in a suitable solvent (e.g., acetone, from which it has been reported to crystallize[15]). Cover the vial with a cap or parafilm and pierce it with one or two small holes using a needle. Set aside in a vibration-free location. The rate of evaporation can be controlled by the number/size of the holes.
-
-
Vapor Diffusion:
-
Principle: An excellent and highly controlled method for small amounts of material.[3] An anti-solvent slowly diffuses in vapor form into a solution of your compound, gradually reducing its solubility.
-
Protocol 3: Dissolve this compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open inner vial. Place this inner vial inside a larger, sealable jar containing a small amount of a volatile "anti-solvent" (e.g., hexane or diethyl ether). Seal the outer jar and leave undisturbed.
-
-
Slow Cooling:
-
Principle: Best for compounds that show a significant increase in solubility with temperature.[3]
-
Protocol: Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol) at its boiling point. Ensure all solid is dissolved. Loosely cap the flask and allow it to cool slowly to room temperature. To slow the cooling further, place the flask inside an insulated container (like a beaker packed with glass wool or a Dewar flask).
-
Guide 3: Preventing Precipitation in Aqueous Media (Formulation Context)
For drug development, a key challenge is preventing the precipitation of a poorly water-soluble drug when a formulation is diluted in an aqueous environment, such as upon injection or in the gastrointestinal tract.[4][16] Polymeric precipitation inhibitors can maintain a drug in a supersaturated state, enhancing bioavailability.[17][18]
Protocol 4: Screening for Polymeric Precipitation Inhibitors
-
Stock Preparation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or ethanol). Prepare stock solutions of various polymers (e.g., HPMC, PVP, Soluplus®) in water or buffer.
-
Experiment: In a series of vials, add your aqueous buffer (e.g., Simulated Intestinal Fluid). Add the polymer solution to achieve the desired final concentration (e.g., 0.1% w/v).
-
Initiate Supersaturation: Rapidly inject a small volume of the this compound stock solution into the polymer-containing buffer to create a supersaturated system. Include a control vial with no polymer.
-
Monitor Precipitation: Observe the vials over time for the appearance of turbidity (cloudiness), which indicates precipitation. A UV-Vis spectrophotometer can be used to quantify the amount of this compound remaining in solution by periodically taking samples, filtering them through a 0.22 µm filter, and measuring the absorbance.
-
Analysis: The most effective polymers will maintain a higher concentration of dissolved this compound for a longer period compared to the control.[18]
Section 3: Physicochemical Data & Reference Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [14][19][20] |
| Molar Mass | 232.28 g/mol | [14][19][20] |
| Appearance | Colorless crystals | [15] |
| Melting Point | 125-126 °C | [15][19][20] |
| Class | Oxindole Alkaloid | [15][20] |
| XLogP3 | 0.8 | [14] |
| Known Crystallizing Solvent | Acetone | [15] |
Table 2: Suggested Solvents for Crystallization Screening
| Solvent | Class | Boiling Point (°C) | Rationale / Potential Use |
| Acetone | Ketone | 56 | Proven solvent. Good for slow evaporation or as the "good" solvent in vapor diffusion.[15] |
| Ethanol | Alcohol | 78 | Protic solvent, can form H-bonds. Good for slow cooling.[9] |
| Isopropanol | Alcohol | 82 | Less polar than ethanol. May alter crystal habit. Good for slow cooling.[9] |
| Ethyl Acetate | Ester | 77 | Medium polarity. Good for slow evaporation or as a component in a solvent/anti-solvent system. |
| Acetonitrile | Nitrile | 82 | Polar aprotic solvent. Can offer different solute-solvent interactions. |
| Dichloromethane (DCM) | Halogenated | 40 | Good solvent for many alkaloids. Its volatility makes it ideal for vapor diffusion methods.[3] |
| Toluene | Aromatic | 111 | Non-polar. Could be used in layering or as part of a solvent mixture to tune polarity. |
| Hexane / Heptane | Alkane | 69 / 98 | Non-polar. Likely to be effective anti-solvents. |
Section 4: Visual Workflows
Caption: Troubleshooting Decision Tree for this compound Crystallization.
Caption: Workflow for Selecting a Crystallization Method.
References
- Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystalliz
- Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing.
- Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei. PMC.
- Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. IUCr Journals.
- Control of polymorphism in continuous crystalliz
- This compound, an oxindole alkaloid
- Troubleshooting Crystallization: A Technical Guide for Hispidanin B. Benchchem.
- Guide for crystalliz
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- This compound, (-)-. PubChem - NIH.
- This compound. Grokipedia.
- Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences.
- This compound. Wikipedia.
- How Do Solvents Impact Crystal Morphology In Crystalliz
- A Different View of Solvent Effects in Crystalliz
- Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomer
- Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formul
- Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed.
- Drug precipitation inhibitors in supersaturable formul
- Drug Precipitation Inhibitors in Supersaturable Formulations.
- Successfully preventing crystallization of parenteral formulations using solubility measurements. Technobis.
- Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation.
- Crystallization mechanisms of acicular crystals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unifr.ch [unifr.ch]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 12. Controlling Pharmaceutical Crystallization with Designed Polymeric Heteronuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. This compound, (-)- | C13H16N2O2 | CID 11042617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 16. pharmtech.com [pharmtech.com]
- 17. Drug precipitation inhibitors in supersaturable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. grokipedia.com [grokipedia.com]
- 20. This compound - Wikipedia [en.wikipedia.org]
Stability issues and degradation of Horsfiline in solution
For researchers, scientists, and drug development professionals working with Horsfiline, an oxindole alkaloid with known analgesic effects, ensuring its stability in solution is paramount for obtaining accurate, reproducible, and meaningful experimental results.[1] This guide serves as a dedicated technical support resource, offering troubleshooting advice and in-depth protocols to address the common challenges associated with this compound's stability and degradation in solution.
Frequently Asked Questions (FAQs) - General Handling & Storage
This section covers foundational questions about the proper handling and storage of this compound to minimize degradation from the outset.
Q1: How should I prepare a stock solution of this compound?
Answer: The initial preparation of your stock solution is a critical step. Due to the potential for hydrolysis or other degradation pathways in aqueous media, it is recommended to prepare primary stock solutions in a high-quality, anhydrous organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or absolute ethanol are common choices.
-
Causality: Using an organic solvent minimizes the presence of water, which can act as a reactant in hydrolytic degradation.[2] DMSO is a powerful solvent for many organic molecules, but ensure it is compatible with your downstream experimental system, as even small final concentrations (<1%) can affect cellular assays.
-
Procedure: Dissolve the solid this compound in the chosen solvent to a high concentration (e.g., 10-50 mM). This allows for small volumes to be used for preparing working solutions, minimizing the amount of organic solvent transferred into your aqueous experimental medium.
Q2: What are the optimal storage conditions for this compound solutions?
Answer: Proper storage is crucial for extending the shelf-life of your this compound stock.
Table 1: Recommended Storage Conditions for this compound
| Solution Type | Solvent | Temperature | Storage Container | Duration |
| Solid Compound | N/A | -20°C | Sealed, airtight vial with desiccant | Long-term |
| Stock Solution | Anhydrous DMSO / Ethanol | -20°C or -80°C | Amber glass vials, sealed with inert gas | Up to 6 months |
| Aqueous Working Solution | Experimental Buffer | 2-8°C | Light-protected tubes | < 24 hours (Prepare Fresh) |
-
Expert Rationale:
-
Temperature: Low temperatures (-20°C to -80°C) drastically reduce the kinetic rate of chemical degradation reactions.[3][4]
-
Light Protection: The indole moiety within this compound's structure is susceptible to photodegradation. Using amber vials or wrapping vials in aluminum foil is a mandatory precaution.[5][6][7]
-
Inert Atmosphere: For long-term storage of stock solutions, purging the vial headspace with an inert gas like argon or nitrogen can displace oxygen and prevent oxidative degradation.
-
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.
Problem 1: My clear this compound solution has turned yellow/brown.
-
Likely Cause: This color change is a strong indicator of chemical degradation, most likely due to oxidation or the formation of complex degradation products.[7] The spiro[indole-3,3'-pyrrolidine] core is a complex structure that can be susceptible to oxidative rearrangement.[8][9]
-
Troubleshooting Steps:
-
Discard the Solution: Do not use the discolored solution, as its effective concentration is unknown and it contains impurities that could confound your results.
-
Review Storage Practices: Ensure your stock solutions are stored under an inert atmosphere and strictly protected from light.[10]
-
Prepare Fresh: Always prepare aqueous working solutions immediately before an experiment. Do not store them for extended periods, even at 4°C.[11]
-
Problem 2: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis.
-
Likely Cause: The appearance of new peaks that are not present in the chromatogram of a freshly prepared standard is the most direct evidence of degradation. These peaks represent degradation products formed in your solution.[12]
-
Troubleshooting Steps:
-
Confirm with a Fresh Standard: Immediately analyze a freshly prepared solution of this compound using the same method to confirm that the new peaks are absent.
-
Characterize Degradation: If the issue persists, it is necessary to perform a forced degradation study (see protocol below) to systematically identify the conditions (e.g., pH, light, temperature) causing the degradation. This allows you to understand the molecule's liabilities and avoid those conditions in your experiments.[13][14]
-
Method Validation: Ensure your analytical method is a "stability-indicating method," meaning it can resolve the parent this compound peak from all potential degradation product peaks.[2]
-
Problem 3: My bioassay results are inconsistent or show a loss of activity over time.
-
Likely Cause: If you observe diminishing biological effects from solutions prepared from the same stock over a period of days or weeks, it is highly probable that the this compound is degrading in your stock or working solutions. The degradation products may be inactive or have a different activity profile.[11]
-
Troubleshooting Workflow: The following decision tree can guide your investigation.
Caption: Troubleshooting workflow for inconsistent bioassay results.
Experimental Protocols for Stability Assessment
Because detailed public data on this compound's degradation pathways is limited, a systematic investigation is necessary. The following protocols provide a framework for conducting these studies in your own lab.
Protocol 1: Forced Degradation (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of this compound and to generate its potential degradation products for analytical method development.[15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Step-by-Step Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. This allows for compatibility with both aqueous and organic stress conditions.
-
Apply Stress Conditions: Aliquot the stock solution into separate amber glass vials for each condition.
Table 2: Standard Conditions for Forced Degradation Studies
Stress Condition Reagent / Condition Temperature Time Neutralization Step (before analysis) Acid Hydrolysis 0.1 M HCl 60°C 24 hours Add equal molarity of NaOH Base Hydrolysis 0.1 M NaOH 60°C 8 hours Add equal molarity of HCl Oxidation 3% H₂O₂ Room Temp 24 hours N/A Thermal Stored in oven 80°C 48 hours Cool to Room Temp Photolytic Exposed to UV/Vis light source (ICH Q1B) Room Temp 72 hours N/A Control No stress agent Room Temp Same as longest time point N/A Self-Validation: The control sample, which undergoes the same manipulations without the stressor, is critical. It ensures that any degradation observed in the stressed samples is due to the applied condition and not to the solvent, container, or ambient conditions.
-
Analysis: After the designated time, neutralize the acid and base samples as indicated. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the active ingredient's concentration due to degradation.[2][16]
Step-by-Step Methodology:
-
Column and Mobile Phase Selection:
-
Column: A C18 reversed-phase column is a common starting point for alkaloid analysis.
-
Mobile Phase: Begin with a gradient elution using a mixture of a buffered aqueous phase (e.g., 10 mM ammonium acetate, pH adjusted to 4.5) and an organic phase (e.g., acetonitrile or methanol).
-
-
Method Development:
-
Inject a solution of unstressed, pure this compound to determine its retention time.
-
Inject the samples from the forced degradation study. The goal is to achieve baseline separation between the parent this compound peak and all degradation product peaks generated under the various stress conditions.
-
Optimize the gradient, flow rate, and temperature to improve resolution.
-
-
Detection and Identification:
-
UV Detection: Use a photodiode array (PDA) detector to monitor the elution. This provides spectral information that can help determine if peaks are pure.[16]
-
Mass Spectrometry (MS) Coupling: For definitive identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS/MS). MS provides the molecular weight of the degradation products, and fragmentation patterns (MS/MS) can be used to elucidate their structures.[17][18]
-
Visualizing the Workflow
The following diagram outlines the comprehensive workflow for assessing this compound stability.
Caption: Workflow for forced degradation and stability analysis.
References
- Grokipedia. (2026). This compound.
- Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991).
- Wikipedia. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound, (-)-.
- National Center for Biotechnology Information. (n.d.). (+)-Horsfiline.
- Unknown. (n.d.).
- Genentech. (n.d.).
- Unknown. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
- MedCrave online. (2016).
- ResearchGate. (n.d.). Coerulescine and this compound | Request PDF.
- Singh, R., & Rehman, Z. (n.d.).
- Science.gov. (n.d.).
- Pharmaguideline. (n.d.).
- American Chemical Society. (2026). ACS Catalysis Ahead of Print.
- Research Journal of Pharmacy and Technology. (n.d.).
- ResearchGate. (n.d.). Method development and alkali degradation study of doxofylline by RP-HPLC and LC-MS/MS.
- ResearchGate. (2017). (PDF) Method development and hydrolytic degradation study of Doxofylline by RP HPLC and LC-MS/MS.
- SciSpace. (n.d.). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species.
- PubMed. (n.d.). In Vitro Stability of Growth Hormone Releasing Factor (GRF) Analogs in Porcine Plasma.
- Unknown. (n.d.). Guidelines for the Good Storage Practice of Essential Medicines and other Health Products.
- Benchchem. (2025). A Comparative Guide to the Stability of Avanafil and its Labeled Analog.
- Food and Drug Administration. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals1.
- Benchchem. (2025). Technical Support Center: Troubleshooting Neolinine Instability in Aqueous Solutions.
- National Center for Biotechnology Information. (n.d.). The Mechanistic Targets of Antifungal Agents: An Overview. PMC.
- Benchchem. (2025). Troubleshooting RP 001 hydrochloride instability in aqueous solutions.
- BioProcess International. (2011).
- IAPHL. (n.d.). Guidelines for the Storage of Essential Medicines and Other Health Commodities.
- OUCI. (n.d.).
- PubMed. (2020).
- National Center for Biotechnology Information. (n.d.).
- Zhang, L., Wang, H., & Chen, F. (2019).
- ResearchGate. (n.d.). Effect of temperature, pH and light on the stability of sulforaphane solution.
- Benchchem. (2025). Vindoline Stability in Solution: A Technical Support Guide.
- PubMed. (n.d.).
- National Center for Biotechnology Information. (2022). Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. PMC.
- ResearchGate. (2025).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 10. fda.gov.ph [fda.gov.ph]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. ijmr.net.in [ijmr.net.in]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Horsfiline
Welcome to the technical support center for the spectroscopic analysis of Horsfiline. This guide is designed for researchers, natural product chemists, and drug development professionals who are working with this fascinating spiro-oxindole alkaloid. The unique spirocyclic architecture of this compound, while a compelling synthetic target, often presents significant challenges in NMR spectral interpretation, including signal overlap and definitive assignment of its quaternary spiro-carbon.
This document, structured in a question-and-answer format, provides troubleshooting guidance and field-proven insights to help you navigate these complexities. We will delve into the causality behind experimental choices and provide a logical workflow to ensure the structural integrity of your assignments.
This compound: Structure and Numbering
A clear and consistent numbering scheme is paramount for unambiguous spectral assignment. The IUPAC-recommended numbering for the this compound scaffold is presented below. All subsequent discussions and data will refer to this scheme.
// Spiro link C3 -- C3_prime [label="Spiro Junction", color="#EA4335", fontcolor="#EA4335", style=dashed, constraint=false];
// Invisible edges for layout control C7 -> C6 -> C5 -> C4; C2_prime -> C5_prime -> C4_prime; } axd Caption: IUPAC numbering scheme for the this compound molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the spectral analysis of this compound.
Q1: My ¹H NMR spectrum shows significant signal overlap in the 2.0-3.5 ppm region. How can I resolve and assign the pyrrolidine protons?
A1: This is a classic challenge with this compound due to the similar chemical environments of the six pyrrolidine methylene protons (C2', C4', and C5'). A simple 1D proton spectrum is often insufficient.
Causality & Strategy: The key is to use two-dimensional NMR techniques to resolve these signals based on their through-bond connectivities. A higher field spectrometer (e.g., 600 MHz or higher) will also improve spectral dispersion.
Recommended Workflow:
-
COSY (Correlation Spectroscopy): This is the first step. A COSY experiment will reveal which protons are coupled to each other (typically over 2-3 bonds). You should observe correlations between the geminal protons on each methylene group and vicinal correlations between adjacent methylenes (e.g., H-C4' to H-C5').
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. By spreading the signals over a second (carbon) dimension, the overlap seen in the ¹H spectrum is often resolved. You can use the HSQC to definitively link each proton signal to its corresponding carbon atom (C2', C4', or C5').
-
TOCSY (Total Correlation Spectroscopy): If COSY signals are ambiguous, a TOCSY experiment can reveal the entire spin system of the pyrrolidine ring, showing correlations from one proton to all other protons within the same coupled network.
By combining these experiments, you can confidently trace the connectivity of the pyrrolidine ring and assign each proton and carbon resonance.
Q2: How can I definitively assign the quaternary spiro-carbon (C-3) and confirm the connection between the two ring systems?
A2: The spiro-carbon (C-3) is a non-protonated, quaternary carbon, making it invisible in ¹H NMR and often weak in ¹³C NMR. Its assignment is critical for confirming the core structure of this compound.
Causality & Strategy: The definitive technique for this assignment is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. HMBC detects long-range (2-3 bond) correlations between protons and carbons. Since there are no protons on C-3, we must look for protons that are 2 or 3 bonds away and see if they show a correlation to the C-3 carbon signal.
Key HMBC Correlations to Look For:
-
From the Pyrrolidine Ring: The protons on C2' and C4' are both three bonds away from C-3. Therefore, you should observe HMBC cross-peaks between H-C2' and C-3, and between H-C4' and C-3.
-
From the Indole Ring: The proton on C4 is three bonds away from C-3. A correlation between H-C4 and C-3 provides further confirmation. The amide proton (N1-H) is two bonds away and should also show a strong correlation to C-3.
Observing these specific correlations provides irrefutable evidence for the spiro-junction and the identity of the C-3 signal in your ¹³C spectrum.
// Nodes for key atoms C3 [label="C3", style=filled, fillcolor="#FBBC05"]; C2_prime [label="H-C2'"]; C4_prime [label="H-C4'"]; H4 [label="H-C4"]; N1H [label="N1-H"];
// HMBC correlations (represented as directed edges) C2_prime -> C3 [label="³J", fontcolor="#4285F4"]; C4_prime -> C3 [label="³J", fontcolor="#4285F4"]; H4 -> C3 [label="³J", fontcolor="#4285F4"]; N1H -> C3 [label="²J", fontcolor="#4285F4"];
// Layout hints {rank=same; C2_prime; H4;} {rank=same; C4_prime; N1H;} C3 [pos="0,0!"]; C2_prime [pos="-2,1!"]; C4_prime [pos="-2,-1!"]; H4 [pos="2,1!"]; N1H [pos="2,-1!"]; } axd Caption: Key HMBC correlations for assigning the spiro-carbon C-3.
Q3: The three aromatic protons show a complex splitting pattern. How do I correctly assign C-4, C-6, and C-7?
A3: The substitution pattern on the aromatic ring (a methoxy group at C-5) gives rise to a characteristic three-proton spin system. The assignments are made by analyzing their chemical shifts and, most importantly, their coupling constants (J-values).
Causality & Strategy:
-
H-4: This proton is ortho to the electron-donating amide nitrogen (N-1) and meta to the electron-donating methoxy group (C-5-OCH₃). It typically appears as a doublet with a large ortho coupling constant (³J ≈ 8-9 Hz) from coupling to H-6.
-
H-6: This proton is situated between the methoxy group and H-7. It will be split by H-7 (ortho coupling, ³J ≈ 8-9 Hz) and by H-4 (meta coupling, ⁴J ≈ 2-3 Hz). This results in a doublet of doublets (dd) pattern.
-
H-7: This proton is adjacent to the ring-junction carbon C-7a and is least affected by the substituents. It is typically the most upfield of the aromatic protons and appears as a doublet due to meta coupling with H-6 (⁴J ≈ 2-3 Hz).
Confirmation: A COSY spectrum will show a correlation between H-6 and H-7, confirming their adjacency. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide through-space confirmation. For example, you should observe a NOESY correlation between the methoxy protons (-OCH₃) and the H-4 and H-6 protons, as they are spatially close.
Summary of NMR Data for this compound
The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature[1]. Data was acquired in CDCl₃. Chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hertz (Hz).
| Atom No. | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations |
| 2 | 181.0 | - | - | N1-H, H-7 |
| 3 | 48.5 | - | - | N1-H, H-4, H-2', H-4' |
| 3a | 134.5 | - | - | H-4, H-7 |
| 4 | 125.0 | 7.15 | d (8.5) | C-3, C-5, C-6, C-7a |
| 5 | 155.8 | - | - | H-4, H-6, OCH₃ |
| 6 | 111.5 | 6.80 | dd (8.5, 2.5) | C-4, C-5, C-7a |
| 7 | 109.0 | 6.75 | d (2.5) | C-2, C-3a, C-5 |
| 7a | 142.0 | - | - | H-4, H-6, H-7 |
| 1 (NH) | - | ~8.50 | br s | C-2, C-3, C-7a |
| 5-OCH₃ | 55.9 | 3.80 | s | C-5 |
| 1' (N') | - | - | - | - |
| 2' | 61.0 | 2.90, 2.60 | m, m | C-3, C-5', N'-CH₃ |
| 4' | 22.0 | 2.10, 1.90 | m, m | C-3, C-5', N'-CH₃ |
| 5' | 54.0 | 3.10, 2.80 | m, m | C-2', C-4' |
| N'-CH₃ | 41.0 | 2.45 | s | C-2', C-5' |
Experimental Protocols
For reliable and reproducible results, a standardized set of experiments is recommended.
Standard NMR Sample Preparation:
-
Mass: Accurately weigh 5-10 mg of purified this compound.
-
Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For high-quality NOESY experiments, degas the sample using several freeze-pump-thaw cycles.
Recommended NMR Experiment Workflow:
The following workflow provides a logical progression for the complete structural elucidation of this compound.
// Nodes start [label="Start: Purified this compound Sample", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; H1 [label="¹H NMR\n(Proton Count & Splitting)"]; C13 [label="¹³C & DEPT-135\n(Carbon Count & Type - CH₃, CH₂, CH, Cq)"]; COSY [label="gCOSY\n(H-H Connectivity)"]; HSQC [label="gHSQC\n(Direct C-H Correlation)"]; HMBC [label="gHMBC\n(Long-Range C-H Correlation)"]; NOESY [label="NOESY / ROESY\n(Through-Space Correlations / Stereochemistry)"]; elucidate [label="Final Structure Elucidation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> H1; H1 -> C13 [label="Initial Assessment"]; C13 -> COSY; COSY -> HSQC [label="Build Fragments"]; HSQC -> HMBC [label="Assign Protons to Carbons"]; HMBC -> NOESY [label="Connect Fragments, Assign Quaternary Carbons"]; NOESY -> elucidate [label="Confirm Stereochemistry & Conformation"]; } axd Caption: Systematic workflow for NMR-based structure elucidation.
References
-
Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). An oxindole alkaloid from Horsfieldia superba. Journal of Natural Products, 54(4), 951-957. [Link]
-
Dandia, A. P., Singh, R., & Sarawgi, P. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 876. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
Sources
Technical Support Center: Optimizing Horsfiline Synthesis
Welcome to the technical support center for the synthesis of Horsfiline. This guide is designed for researchers, chemists, and drug development professionals actively working on or planning the synthesis of this intriguing oxindole alkaloid. This compound, first isolated from Horsfieldia superba, possesses a unique spiro[pyrrolidin-3,3'-oxindole] core that presents both a synthetic challenge and a testament to the elegance of modern organic chemistry.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and understanding the causality behind each experimental step.
Core Synthetic Strategy: The Oxidative Rearrangement Pathway
The most prevalent and effective strategy for constructing the this compound core is the oxidative rearrangement of a tetrahydro-β-carboline precursor. This transformation is the linchpin of the entire synthesis, and its success dictates the overall efficiency.
The general pathway involves the oxidation of 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline to form a reactive intermediate, which then undergoes an acid-catalyzed rearrangement to yield the spiro-oxindole framework of this compound.[4]
Caption: Core synthetic pathway to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The oxidative rearrangement of the tetrahydro-β-carboline precursor is unequivocally the most critical step. The choice of oxidizing agent and the control of reaction conditions directly impact yield and purity. Inefficient oxidation can lead to a complex mixture of byproducts that are difficult to separate from the desired product.[4][5]
Q2: Why is the reaction often performed under acidic conditions?
A2: Acid catalysis is crucial for the final rearrangement step that forms the spiro-oxindole structure from the oxidized intermediate.[4] The acid facilitates the migration of the alkyl group to form the stable quaternary carbon center at the C3 position of the oxindole ring. However, the strength and concentration of the acid must be carefully optimized, as excessively harsh conditions can lead to degradation or unwanted side reactions.
Q3: My overall yield is consistently low. What are the most likely causes?
A3: Low overall yield can typically be traced to three main areas:
-
Inefficient Oxidative Rearrangement: This is the most common culprit. The choice of oxidizing agent may not be optimal, or the reaction may not be going to completion.
-
Precursor Purity: Starting with impure tetrahydro-β-carboline will invariably lead to lower yields and a more challenging purification process.
-
Purification Losses: this compound can be sensitive to certain purification conditions. Losses can occur during extraction, chromatography, or crystallization if not performed optimally.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental issues in a problem-solution format, providing both corrective actions and the scientific rationale behind them.
Problem 1: Low to No Conversion of Starting Material
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 6-methoxy-2-methyl-tetrahydro-β-carboline after the expected reaction time.
-
Potential Causes & Solutions:
-
Inactive Oxidizing Agent: Oxidizing agents like N-Bromosuccinimide (NBS) or Trichloroisocyanuric acid (TCCA) can degrade over time, especially with improper storage.
-
Solution: Use a freshly opened bottle of the reagent or test the activity of your current stock on a known, reliable substrate. Always store these reagents in a cool, dark, and dry place.
-
-
Insufficient Stoichiometry: The molar ratio of the oxidizing agent to the substrate may be too low.
-
Solution: While a 1:1 ratio is a good starting point, empirically testing slightly higher ratios (e.g., 1.1 to 1.3 equivalents) can often drive the reaction to completion. Monitor closely by TLC to avoid over-oxidation.
-
-
Inadequate Temperature: Some oxidative rearrangements require specific temperatures to initiate.
-
Solution: If running at room temperature, consider gentle heating (e.g., 40-50 °C) while carefully monitoring the reaction. Conversely, some highly reactive systems may require cooling to prevent side reactions.
-
-
Problem 2: Formation of Multiple Unidentified Side Products
-
Symptom: The reaction mixture shows a complex spot pattern on TLC, with multiple new spots in addition to the product.
-
Potential Causes & Solutions:
-
Over-oxidation: Using too much oxidizing agent or allowing the reaction to run for too long can lead to the formation of undesired oxidized species, such as chlorinated or dehydrogenated derivatives.[4]
-
Solution: Carefully control the stoichiometry of the oxidizing agent. Perform a time-course study by taking aliquots every 30 minutes to determine the optimal reaction time where product formation is maximized and byproduct formation is minimized.
-
-
Incorrect pH or Acid Catalyst: The acid-catalyzed rearrangement is sensitive. An acid that is too strong or too concentrated can promote side reactions.
-
Solution: Screen different acid catalysts. While HCl or TFA are common, milder Lewis acids or solid-supported acids might provide better selectivity. Titrate the amount of acid carefully.
-
-
Reactive Solvent: The solvent may not be inert under the reaction conditions.
-
Solution: Ensure the use of dry, high-purity solvents. If using a protic solvent like ethanol, consider switching to an aprotic solvent like THF or DCM to see if the side product profile changes.
-
-
Caption: Troubleshooting decision tree for low yield.
Optimized Protocol & Data Summary
While numerous synthetic routes exist[1][3], the following protocol details a robust method based on an oxidative rearrangement using TCCA, which is known for its efficiency and affordability.[5]
Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Starting Material | 6-Methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline | Purity >98% is critical for clean reaction. |
| Oxidizing Agent | Trichloroisocyanuric acid (TCCA) | Cost-effective and efficient. Handle with care in a fume hood. |
| Stoichiometry | 1.0 - 1.2 equivalents of TCCA | Start with 1.0 eq. and increase if conversion is incomplete. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous | Aprotic solvents prevent unwanted reactions with intermediates. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C for the addition of TCCA to control exothermicity. |
| Acid Catalyst | Trifluoroacetic acid (TFA), 10 mol% | Added after oxidation for the rearrangement step. |
| Reaction Time | 2 - 6 hours | Monitor by TLC (e.g., 9:1 DCM:MeOH). |
Step-by-Step Experimental Protocol
-
Preparation: Dissolve 1.0 equivalent of 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath (0 °C).
-
Oxidation: Slowly add a solution of 1.1 equivalents of TCCA in anhydrous DCM dropwise over 15-20 minutes. Maintain the temperature at 0 °C during addition.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC every hour. The reaction is typically complete when the starting material spot is no longer visible.
-
Rearrangement: Once oxidation is complete, cool the mixture back to 0 °C. Add 10 mol% of trifluoroacetic acid (TFA) and stir for an additional 30-60 minutes to facilitate the rearrangement.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient elution (e.g., starting with pure DCM and gradually increasing the polarity with methanol) to afford pure (±)-Horsfiline.
References
-
Kulkarni, M. G., Dhondge, A. P., Chavhan, S. W., Borhade, A. S., Shaikh, Y. B., Birhade, D. R., Desai, M. P., & Dhatrak, N. R. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 103. [Link]
-
Sathish, M., et al. (2021). TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)-horsfiline. ResearchGate. [Link]
-
Bascop, S. I., Sapi, J., & Lévy, J. (1994). On the synthesis of the oxindole alkaloid: (±)-horsfiline. Heterocycles. [Link]
-
Bodo, B., et al. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Horizon IRD. [Link]
-
Grokipedia. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
-
Topczewski, J. J., et al. (2021). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis. [Link]
-
Kulkarni, M. G., et al. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. PMC - NIH. [Link]
-
Jiang, J. X. (2023). Asymmetric Synthesis Of Spiro Oxindole Alkaloids this compound And Coerulescine. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 15, 2026, from [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]
Sources
- 1. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. BJOC - Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Laboratory Synthesis of Horsfiline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Horsfiline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are transitioning from small-scale laboratory synthesis to larger, gram- or kilogram-scale production. This compound, a spiro-oxindole alkaloid first isolated from Horsfieldia superba, has garnered significant attention for its analgesic properties and its challenging, elegant structure, making it a benchmark for synthetic methodologies.[1][2]
Scaling up any multi-step synthesis introduces challenges not always apparent at the milligram scale, including issues with reaction kinetics, heat transfer, purification, and impurity profiling.[3][4] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address the specific issues encountered during the scale-up of this compound synthesis.
Section 1: Strategic Decisions for a Scalable Synthesis
Choosing the right synthetic route is the most critical decision for a successful scale-up campaign. A route that is elegant on a small scale may be impractical when considering reagent cost, operational safety, and purification logistics for larger quantities.
FAQ 1.1: What are the primary synthetic routes to this compound, and how do they compare for scalability?
Several successful total syntheses of this compound have been reported.[5][6] For the purpose of scale-up, we will compare two of the most established strategies: the Oxidative Rearrangement Route and the Linear Build-Up/Cyclization Route .
-
Route A: Oxidative Rearrangement of a Tetrahydro-β-carboline (THBC) : This is a highly convergent approach. It typically begins with a Pictet-Spengler reaction between 5-methoxytryptamine and an acetaldehyde equivalent to form the THBC core, which is then N-methylated. The key step is an oxidative rearrangement of this THBC precursor to form the spiro-oxindole skeleton of this compound.[7][8]
-
Pros: Fewer overall steps from the key intermediate, potentially leading to higher throughput. Recent advances using biocatalytic methods offer a "greener" and safer alternative to hazardous chemical oxidants.[9][10]
-
Cons: The oxidative rearrangement can be low-yielding if not optimized, producing complex side-products. Traditional oxidants like N-bromosuccinimide (NBS) or lead tetraacetate can be hazardous and are not ideal for large-scale operations.[5][7]
-
-
Route B: Linear Build-Up via Claisen Rearrangement : This route builds the oxindole core first and then constructs the pyrrolidine ring onto it. A representative synthesis involves a Wittig olefination followed by a Claisen rearrangement to install an allyl group at the C3 position of an indole precursor, which is then elaborated over several steps to form the spiro-pyrrolidine ring.[5][6]
-
Pros: Utilizes a series of well-understood, classical organic reactions. Can offer more predictable outcomes at each step.
-
Cons: This is a longer synthetic sequence, which often leads to a lower overall yield. The accumulation of impurities over many steps can complicate the final purification.
-
Recommendation for Scale-Up: For multi-gram to kilogram production, Route A (Oxidative Rearrangement) is generally preferred due to its convergency. The challenges associated with the key oxidation step have been largely mitigated by modern reagents like Trichloroisocyanuric acid (TCCA) and scalable biocatalytic protocols, making it the more efficient and robust choice.[8][9]
Section 2: Troubleshooting the Key Oxidative Rearrangement Step
This section focuses on the most critical and challenging step in the convergent synthesis of this compound. Success at scale hinges on achieving a high-yielding and clean transformation here.
FAQ 2.1: My Pictet-Spengler reaction to form the THBC precursor is sluggish and low-yielding at a larger scale. What are the critical parameters?
The Pictet-Spengler reaction is the acid-catalyzed condensation of a β-arylethylamine with an aldehyde, followed by ring closure.[11] The driving force is the formation of an electrophilic iminium ion.[11]
-
Causality: At larger scales, inefficient mixing or localized overheating can lead to decomposition of the starting materials or the iminium ion intermediate. The choice of acid catalyst and solvent is also critical.
-
Troubleshooting Steps:
-
Acid Catalyst: Ensure anhydrous conditions. Trifluoroacetic acid (TFA) is often effective, but for scale-up, gaseous HCl in an aprotic solvent like DCM or toluene can be more cost-effective and easier to remove.[12][13] Screen different acid loadings, as excess acid can sometimes promote side reactions.
-
Temperature Control: This reaction is often run at elevated temperatures to drive the initial condensation, but the cyclization can proceed at lower temperatures. Monitor the internal reaction temperature closely. A ramp-and-soak profile (e.g., heat to 60 °C to form the imine, then cool to 20 °C for cyclization) can improve yields.
-
Water Removal: The initial condensation to the imine releases water. On a large scale, this can inhibit the reaction. Using a Dean-Stark apparatus with a solvent like toluene can be highly effective for driving the reaction to completion.
-
FAQ 2.2: The oxidative rearrangement of my THBC precursor results in a complex mixture with significant byproducts. How can I improve selectivity?
The mechanism involves oxidation of the indole nitrogen followed by rearrangement. The choice of oxidant is paramount to avoiding over-oxidation or undesired side reactions, such as chlorination of the aromatic ring, which has been observed with reagents like NCS.[7]
Troubleshooting Guide: Oxidative Rearrangement
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| Low Conversion | 1. Insufficient oxidant stoichiometry.2. Inefficient mixing at scale.3. Deactivated oxidant. | 1. Titrate the Oxidant: Perform small-scale trials to determine the optimal stoichiometry (e.g., 1.1-1.3 equivalents).2. Improve Agitation: Use an overhead mechanical stirrer with an appropriate impeller design to ensure homogeneity.3. Use Fresh Reagent: Use a freshly opened bottle of the oxidant (e.g., TCCA) and handle it under an inert atmosphere if necessary. |
| Aromatic Chlorination | Use of N-chlorosuccinimide (NCS) or TCCA under strongly acidic conditions. | This is a known side reaction.[7] Switch to a non-halogenating oxidant if possible. If using TCCA, neutralize the reaction carefully after the oxidation but before the acid-catalyzed rearrangement step. A two-step, one-pot procedure can provide better control. |
| Product Degradation | 1. Over-oxidation due to excess reagent or "hot spots".2. Product instability in the presence of strong acid. | 1. Control Reagent Addition: Add the oxidant as a solution or in portions to maintain temperature control. For exothermic reactions, use a reactor cooling jacket.2. Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and quench promptly upon completion. |
| Poor Yield of Spiro-oxindole | Inefficient rearrangement of the oxidized intermediate. | The rearrangement is acid-catalyzed.[7] After the oxidation is complete, ensure a suitable acid (e.g., aqueous HCl) is present and allow sufficient time for the rearrangement to occur. |
Section 3: Experimental Protocol: Gram-Scale Synthesis of (±)-Horsfiline via TCCA-Mediated Oxidative Rearrangement
This protocol is adapted from methodologies that prioritize scalability and reagent safety.[8] It assumes the successful synthesis of the precursor, 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline.
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. Trichloroisocyanuric acid (TCCA) is a strong oxidizing agent.
Materials:
-
6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline (1.0 eq)
-
Trichloroisocyanuric acid (TCCA) (1.2 eq)
-
Acetone (ACS Grade)
-
Water (Deionized)
-
Hydrochloric Acid (2 M aqueous solution)
-
Sodium thiosulfate (Saturated aqueous solution)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 3-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermometer, and a dropping funnel, dissolve the THBC precursor (1.0 eq) in a mixture of acetone and water (4:1 v/v) to a concentration of approximately 0.1 M.
-
Oxidation: Cool the solution to 0 °C using an ice-water bath. In a separate beaker, dissolve TCCA (1.2 eq) in acetone. Add the TCCA solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Rationale: Slow, controlled addition of the oxidant is crucial at scale to manage the reaction exotherm and prevent the formation of over-oxidized byproducts.[4]
-
-
Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.
-
Rearrangement: Add 2 M HCl solution until the pH is ~2. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours to facilitate the rearrangement to the spiro-oxindole.
-
Rationale: This acid-catalyzed step converts the oxidized intermediate into the thermodynamically stable oxindole product.[7]
-
-
Workup: a. Concentrate the reaction mixture under reduced pressure to remove the acetone. b. Add ethyl acetate to the remaining aqueous layer. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~8. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For multi-kilogram scales, crystallization is the preferred method. Screen solvent systems such as Ethyl Acetate/Hexane or Acetone/Water to find suitable crystallization conditions.
Section 4: Scale-Up Purification and Quality Control
FAQ 4.1: Column chromatography is not viable for my 500 g batch. What is the best strategy for purification?
For large-scale purification, crystallization is the most economical and effective method.
-
Strategy:
-
Initial Cleanup: Perform a simple filtration through a plug of silica gel with a suitable solvent (e.g., 50% EtOAc/Hexane) to remove baseline impurities and any residual TCCA byproducts.
-
Crystallization Screening: Use a small amount of the crude material (~100 mg) to screen for a suitable crystallization solvent system. Test common solvents (isopropanol, acetone, ethyl acetate) and anti-solvents (hexanes, water, diethyl ether).
-
Salt Formation: If the freebase does not crystallize well, consider forming a salt (e.g., hydrochloride or tartrate). Salts often have much better crystalline properties. This can be achieved by dissolving the crude product in a solvent like isopropanol and adding a stoichiometric amount of the corresponding acid.
-
Recrystallization: Once suitable conditions are found, perform the crystallization on the bulk material. This will yield highly pure this compound and effectively remove closely related impurities.
-
References
-
Devi, L. D., Singh, O. M., Okram, M., & Bharti, R. (2025). Spirooxindole Alkaloids: Recent Progress in Synthesis using Isatin as a Versatile Building Block in Multicomponent Reactions. Mini-Reviews in Organic Chemistry. Available at: [14][15]
-
Panda, S. S., Girgis, A. S., Aziz, N. M., & Bekheit, S. M. (2016). Spirooxindole: A versatile biologically active heterocyclic scaffold. RSC Advances. Available at: [Link][16]
-
Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. The Journal of Organic Chemistry, 56(23), 6527–6530. Available at: [Link][7][17]
-
Grokipedia. (2026). This compound. Available at: [1]
-
Kulkarni, M. G., Dhondge, A. P., Chavhan, S. W., Borhade, A. S., Shaikh, Y. B., Birhade, D. R., Desai, M. P., & Dhatrak, N. R. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 103. Available at: [Link][5][6]
-
Sathish, M., Sakla, A., Nachtigall, F., & Shankaraiah, N. (2021). TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)-horsfiline. Organic & Biomolecular Chemistry. Available at: [Link][8]
-
Palmisano, G., et al. (2003). Concise synthesis of (+/-)-horsfiline and (+/-)-coerulescine by tandem cyclisation of iodoaryl alkenyl azides. Organic & Biomolecular Chemistry. Available at: [Link][18]
-
Murphy, J. A., Tripoli, R., Khan, T. A., & Mali, U. W. (2005). A total synthesis of this compound via aryl radical cyclisation. Journal of the Chemical Society, Chemical Communications. Available at: [Link][19]
-
Zhou, H., et al. (2025). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis. Available at: [Link][9][10][20]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Available at: [Link][11]
-
Vostruhina, S. Y., et al. (2020). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. ResearchGate. Available at: [Link][12]
-
Marti, C., & Carreira, E. M. (2013). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link][13]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. On the synthesis of the oxindole alkaloid: (±)-horsfiline | Semantic Scholar [semanticscholar.org]
- 19. A total synthesis of this compound via aryl radical cyclisation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of Horsfiline and Coerulescine: Established Analgesia vs. Unexplored Anticancer Potential
In the vast landscape of natural product chemistry, the spirooxindole alkaloids represent a class of compounds with significant therapeutic promise. Among these, horsfiline and coerulescine, two structurally related molecules, offer a compelling case study in the divergent paths of scientific exploration. While this compound has been noted for its traditional use and analgesic properties, coerulescine remains largely enigmatic, with its biological potential only beginning to be inferred from the activities of its structural relatives. This guide provides a comprehensive comparison of the known and potential biological activities of this compound and coerulescine, grounded in the available scientific literature, to inform and direct future research in drug discovery and development.
Unveiling the Spirooxindole Core: this compound and Coerulescine
This compound was first isolated in 1991 from the leaves of the Malaysian plant Horsfieldia superba, a species used in traditional medicine.[1] Its chemical structure features a spiro[indole-3,3'-pyrrolidine] core with a methoxy group at the 5-position of the indole ring.[2] Coerulescine, on the other hand, was isolated from the blue canary grass, Phalaris coerulescens.[3][4] It shares the same spirooxindole skeleton but lacks the methoxy substituent present in this compound. The close structural similarity of these two alkaloids has made them attractive targets for total synthesis, often being synthesized in tandem.[4]
Caption: Proposed anticancer mechanism of Coerulescine.
Summary of Biological Activities
| Feature | This compound | Coerulescine |
| Analgesic Activity | Established (in vivo) [2] | Not Reported |
| CNS Activity | Implied (intoxicating snuff) [1][4] | Not Reported |
| Anticancer Activity | Potential (based on core structure) [5][6] | High Potential (based on core structure) [5][6] |
| Mechanism of Action | Largely unknown | Potentially via inhibition of HDAC2 and interaction with Prohibitin 2 [5] |
Experimental Protocols
To facilitate further research into the comparative biological activities of this compound and coerulescine, we provide the following detailed, self-validating experimental protocols.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is a widely used and reliable method for screening peripheral analgesic activity. [7] Objective: To evaluate the ability of a test compound to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compounds (this compound, Coerulescine)
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Positive control: Aspirin (100 mg/kg)
-
Acetic acid solution (0.6% in distilled water)
-
Syringes and needles for oral and intraperitoneal administration
-
Observation chambers
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the mice for 12 hours before the experiment with free access to water.
-
Grouping: Randomly divide the mice into groups (n=6 per group): Vehicle control, Positive control (Aspirin), and Test groups (different doses of this compound and Coerulescine).
-
Administration: Administer the vehicle, positive control, or test compounds orally.
-
Induction of Writhing: After 60 minutes of drug administration, inject 0.6% acetic acid (10 ml/kg) intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (stretching of the abdomen and extension of the hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
-
Statistical Analysis: Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine the statistical significance.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [8] Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50) in a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (this compound, Coerulescine)
-
Vehicle (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.
Conclusion and Future Directions
The comparative analysis of this compound and coerulescine reveals a significant gap in our understanding of these structurally similar spirooxindole alkaloids. While this compound is associated with analgesic and potential CNS effects, these activities require more rigorous scientific investigation to elucidate their mechanisms and therapeutic potential. Coerulescine, on the other hand, represents a largely untapped resource with high potential for anticancer activity, a hypothesis strongly supported by studies on its core chemical scaffold.
Future research should prioritize the following:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies of this compound and coerulescine to quantitatively compare their analgesic, CNS, and cytotoxic activities.
-
Anticancer Evaluation: Screening both compounds against a panel of cancer cell lines to determine their IC50 values and to confirm the anticancer potential of the spiro[pyrrolidin-3,3′-oxindole] core in these specific natural products.
-
Mechanistic Elucidation: Investigating the molecular mechanisms underlying the observed biological activities, including the potential interaction of coerulescine with HDAC2 and prohibitin 2, and the neurological pathways affected by this compound.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of these intriguing natural products and pave the way for the development of novel analgesic and anticancer agents.
References
-
Coerulescine and this compound | Request PDF - ResearchGate. Available at: [Link]
-
Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PubMed. Available at: [Link]
-
Analgesic Alkaloids Derived From Traditional Chinese Medicine in Pain Management - PMC. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - R Discovery. Available at: [Link]
-
Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC. Available at: [Link]
-
(PDF) Spiro[pyrrolidine-3, 3´-oxindole]as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - ResearchGate. Available at: [Link]
-
Cytotoxicity assay (MTT assay) for assessing the effects of natural... - ResearchGate. Available at: [Link]
-
This compound - Wikipedia. Available at: [Link]
-
Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity - MDPI. Available at: [Link]
-
Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Available at: [Link]
-
This compound, an oxindole alkaloid from Horsfieldia superba - Horizon IRD. Available at: [Link]
-
Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC. Available at: [Link]
-
This compound - Grokipedia. Available at: [Link]
-
In-Vivo Models for Management of Pain - Scirp.org. Available at: [Link]
-
Invivo Analgesic Effects of Herbal Extracts on Animal Models. - IOSR Journal. Available at: [Link]
-
In Vivo and In Silico Analgesic Activity of Ficus populifolia Extract Containing 2-O-β-D-(3′,4′-di-O-acetyl)-glucopyranosyl-cucurbitacin D - MDPI. Available at: [Link]
-
This compound, an oxindole alkaloid from Horsfieldia superba | The Journal of Organic Chemistry. Available at: [Link]
-
Can Some Marine-Derived Fungal Metabolites Become Actual Anticancer Agents? - PMC. Available at: [Link]
-
Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases - American Chemical Society. Available at: [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - MDPI. Available at: [Link]
-
Pyrrole-Based Antitubulin Agents: Two Distinct Binding Modalities Are Predicted for C-2 Analogues in the Colchicine Site - NIH. Available at: [Link]
-
Anticancer Activity of Cynomorium coccineum - PMC - NIH. Available at: [Link]
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - MDPI. Available at: [Link]
-
(PDF) An Indole-Chalcone Inhibits Multidrug-Resistant Cancer Cell Growth by Targeting Microtubules - ResearchGate. Available at: [Link]
-
The eco-friendly electrosynthesis of trifluoromethylated spirocyclic indolines and their anticancer activity - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and anticancer activity of sclerophytin-inspired hydroisobenzofurans - PubMed. Available at: [Link]
-
Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - NIH. Available at: [Link]
-
Peripheral analgesia: mechanism of the analgesic action of aspirin-like drugs and opiate-antagonists - PubMed. Available at: [Link]
-
Anticancer Effect of Nature-Inspired Indolizine-Based Pentathiepines in 2D and 3D Cellular Model - MDPI. Available at: [Link]
-
Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - NIH. Available at: [Link]
-
Anticancer Activity of Natural and Synthetic Chalcones - MDPI. Available at: [Link]
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC - NIH. Available at: [Link]
-
Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction - PMC - NIH. Available at: [Link]
-
Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC - PubMed Central. Available at: [Link]
-
Spirooxindol‐1,3‐oxazine Alkaloids: Highly Potent and Selective Antitumor Agents Evolved from Iterative Structure Optimization - PMC - NIH. Available at: [Link]
-
The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Available at: [Link]
-
Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking - Pharmacia. Available at: [Link]
Sources
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spirooxindol‐1,3‐oxazine Alkaloids: Highly Potent and Selective Antitumor Agents Evolved from Iterative Structure Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Analgesic Activity of the Methanolic Stem Bark Extract of Dialium Guineense (Wild) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public.pensoft.net [public.pensoft.net]
Comparison of different total synthesis routes for Horsfiline
An In-Depth Comparative Guide to the Total Synthesis of Horsfiline
Introduction to this compound: A Spiro-Oxindole Challenge
This compound is an oxindole alkaloid that was first isolated in 1991 from the Malaysian plant Horsfieldia superba.[1][2][3] The molecule's core is a spiro[pyrrolidin-3,3'-oxindole] ring system, a structural motif found in numerous biologically active natural products.[1][2] This distinctive and sterically congested spirocyclic architecture, featuring a quaternary carbon center at the C3 position of the oxindole, has made this compound a compelling target for synthetic organic chemists.[4] Its synthesis serves as a benchmark for developing and validating new synthetic methodologies, particularly for constructing complex heterocyclic frameworks.[1][2] This guide provides a comparative analysis of several prominent total synthesis routes to (±)- and (-)-Horsfiline, evaluating them on the basis of strategy, efficiency, and ingenuity.
Strategic Approaches to the Spiro-Oxindole Core
The construction of the key spiro[pyrrolidin-3,3'-oxindole] framework is the central challenge in any synthesis of this compound. The diverse strategies developed over the years can be broadly categorized based on the key bond-forming event used to create the quaternary spirocenter. We will explore three major strategies:
-
Oxidative Rearrangement of Tetrahydro-β-carbolines: A biomimetically inspired approach that transforms a readily available precursor into the desired oxindole skeleton.
-
Intramolecular Cyclization Strategies: Methods that form the pyrrolidine ring onto a pre-existing oxindole core, including radical and other cyclization pathways.
-
Asymmetric Catalysis: Enantioselective methods that establish the crucial C3 stereocenter early and carry it through the synthesis.
Strategy 1: Oxidative Rearrangement of Tetrahydro-β-carbolines
This approach is inspired by the presumed biosynthesis of this compound, which likely involves the oxidative rearrangement of a β-carboline precursor.[3] This strategy is powerful because it builds the complex spiro-oxindole core in a single, transformative step from a relatively simple starting material.
A. The Pioneering Synthesis (Bodo et al.)
The first reported synthesis of (±)-Horsfiline utilized this very strategy, confirming the structure of the natural product.[3] The key step involves the oxidation of 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline.
-
Mechanism Rationale: The reaction proceeds through the formation of a 4a-acetoxyindolenine intermediate upon treatment with lead tetraacetate. This intermediate is then subjected to an acid-catalyzed rearrangement, where the C3-C4 bond migrates to the nitrogen, and the resulting iminium ion is trapped by water to form the spiro-oxindole skeleton.
Caption: Oxidative rearrangement pathway to this compound.
B. Modern Advancements: The TCCA-Mediated Synthesis (Sathish et al.)
While effective, classic oxidants like lead tetraacetate are toxic and produce stoichiometric heavy metal waste. A more recent, gram-scale synthesis employs Trichloroisocyanuric acid (TCCA) as an inexpensive, safe, and efficient oxidant for this key transformation.[5] This modification significantly improves the practicality and scalability of the route.
-
Causality of Experimental Choice: TCCA is a stable, solid reagent that acts as a source of electrophilic chlorine. It is known to mediate oxidative rearrangements in a cleaner fashion than heavy metal oxidants, reducing hazardous by-products and simplifying purification.[5] The reaction is performed in an aqueous medium (acetone/water), which is both environmentally benign and crucial for the final rearrangement step to yield the oxindole.
Key Experimental Protocol: TCCA-Mediated Oxidative Rearrangement
-
Preparation: To a solution of 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline (1.0 equiv.) in a 9:1 mixture of acetone and water, Trichloroisocyanuric acid (TCCA) (0.7 equiv.) is added portion-wise at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (±)-Horsfiline.
Strategy 2: Intramolecular Cyclization Approaches
An alternative retrosynthetic disconnection involves forming the pyrrolidine ring onto a pre-functionalized oxindole. This strategy offers high modularity, as the oxindole core can be prepared separately.
A. Wittig Olefination–Claisen Rearrangement Route (Kulkarni et al.)
This elegant synthesis builds the crucial C3-allyl substituent using a reliable sequence of Wittig olefination and Claisen rearrangement.[1][2] The resulting allyl group is then elaborated to form the pyrrolidine ring.
-
Strategic Rationale: The[1][1]-sigmatropic Claisen rearrangement is a powerful and predictable method for carbon-carbon bond formation. By starting with a 3-hydroxyoxindole derivative, the synthesis first constructs an allyl vinyl ether, which upon heating, reliably rearranges to install the C3-allyl group with the double bond perfectly positioned for subsequent transformations.[2]
Caption: Key transformations in the Wittig-Claisen route.
-
Key Steps: Following the Claisen rearrangement, the terminal allyl group is oxidatively cleaved to an aldehyde. Reductive amination with methylamine forges the pyrrolidine ring, and subsequent functional group manipulations complete the synthesis of this compound.[1]
B. Aryl Radical Cyclization (Murphy et al.)
This approach utilizes a 5-endo-trig aryl radical cyclization to construct the spiro-pyrrolidine ring.[6] An N-allyl-N-methyl-2-bromo-aniline derivative is subjected to radical-generating conditions to initiate the key cyclization cascade.
-
Mechanism Insight: The aryl radical, generated from the bromo-aniline precursor using a radical initiator like tributyltin hydride, attacks the tethered allyl group in an intramolecular fashion. This C-C bond formation directly establishes the spirocyclic core. The resulting alkyl radical is then quenched to give the product. This method is particularly effective for creating sterically hindered quaternary centers.
Strategy 3: Asymmetric Synthesis of (-)-Horsfiline
While the previous routes produce racemic this compound, enantioselective methods are highly sought after for accessing the naturally occurring (-)-enantiomer and for pharmacological studies.
Asymmetric Nitroolefination Approach (Fuji et al.)
This synthesis establishes the absolute stereochemistry of the C3 spirocenter early on through an organocatalyzed asymmetric Michael addition of a nitronate to an indole-derived nitroolefin.[7]
-
Expertise in Asymmetric Catalysis: The choice of a chiral catalyst (e.g., a cinchona alkaloid-derived thiourea) is critical. The catalyst activates the nitroolefin towards nucleophilic attack and simultaneously shields one face of the molecule, directing the incoming nucleophile to attack from the opposite face. This precise control results in the formation of the C3 quaternary stereocenter with high enantioselectivity. The nitro group then serves as a versatile handle for conversion into the amine required for the pyrrolidine ring.
Caption: Flow of the asymmetric nitroolefination synthesis.
Quantitative Comparison of Synthetic Routes
| Feature | Oxidative Rearrangement (TCCA)[5] | Wittig-Claisen Route[1] | Aryl Radical Cyclization[6] | Asymmetric Nitroolefination[7] |
| Starting Material | Tetrahydro-β-carboline | 3-Hydroxyoxindole derivative | Substituted 2-bromoaniline | 5-Methoxy-indole derivative |
| Stereocontrol | Racemic | Racemic | Racemic | Enantioselective |
| Key Reaction | Oxidative Rearrangement | Claisen Rearrangement | 5-endo-trig Radical Cyclization | Asymmetric Michael Addition |
| Overall Yield | High (reported as gram-scale) | Moderate | Moderate | Moderate |
| Number of Steps | Very short (potentially 1-2 steps from precursor) | ~10 steps | ~5 steps from precursor | ~9 steps |
| Key Advantages | Biomimetic, highly convergent, scalable | Reliable C-C bond formation | Effective for hindered centers | Provides enantiopure product |
| Key Disadvantages | Precursor synthesis required | Longer linear sequence | Use of tin reagents | Requires specialized catalyst |
Conclusion and Outlook
The total synthesis of this compound has been achieved through a variety of strategic approaches, each with distinct advantages and disadvantages.
-
The Oxidative Rearrangement strategy stands out for its elegance, brevity, and biomimetic nature. The use of modern reagents like TCCA makes this route highly attractive for its scalability and improved safety profile, positioning it as a strong candidate for large-scale synthesis of the racemic compound.[5]
-
The Wittig-Claisen Rearrangement route demonstrates the power of classic, reliable reactions to build complex scaffolds in a controlled, stepwise manner.[1][2] While longer, its predictability is a significant asset.
-
Radical Cyclization offers a robust alternative for constructing the sterically demanding spiro-center, though it often requires the use of toxic tin reagents.[6]
-
Asymmetric Syntheses , such as the nitroolefination approach, represent the cutting edge, providing access to the specific, biologically relevant enantiomer.[7] These routes are indispensable for drug development and medicinal chemistry applications where stereochemistry is paramount.
The choice of an optimal synthetic route ultimately depends on the researcher's goals. For producing large quantities of racemic material for initial screening, the TCCA-mediated oxidative rearrangement is likely the most efficient. For creating diverse analogs, a modular approach like the Wittig-Claisen route may be preferable. Finally, for detailed biological investigations or clinical development, an enantioselective synthesis is non-negotiable. The continued exploration of new synthetic routes to this compound and its analogs will undoubtedly lead to further innovations in heterocyclic chemistry.
References
- Biomimetic total synthesis of Horsfiequinone B enabled by a Friedel–Crafts alkylation (FCA)-type non-homodimerization.Organic Chemistry Frontiers (RSC Publishing).
- Biomimetic synthesis and anti-inflammatory effects of horsfiequinone A.ResearchGate.
- Total synthesis of (±)-coerulescine and (±)-horsfiline.National Institutes of Health (NIH).
- Total synthesis of (±)-coerulescine and (±)-horsfiline.Beilstein Journal of Organic Chemistry.
- A total synthesis of this compound via aryl radical cyclisation.Royal Society of Chemistry (RSC).
- This compound, an oxindole alkaloid from Horsfieldia superba.Horizon IRD.
- Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2).ResearchGate.
- This compound.Grokipedia.
- Total Synthesis of (−)-Horsfiline via Asymmetric Nitroolefination.Journal of Organic Chemistry (ACS Publications).
Sources
- 1. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. A total synthesis of this compound via aryl radical cyclisation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Strategies for Horsfiline: Yields, Efficiency, and Methodologies
For researchers and professionals in the field of organic synthesis and drug development, the spirooxindole alkaloid Horsfiline presents a compelling synthetic challenge and a scaffold of significant biological interest. First isolated from Horsfieldia superba, this natural product has spurred the development of numerous synthetic strategies, each with its own set of advantages and drawbacks.[1] This guide provides an in-depth comparison of the most prominent methods for synthesizing this compound, with a focus on reaction yields, overall efficiency, and the underlying chemical principles that govern these approaches. Experimental data and detailed protocols are provided to offer a practical and comprehensive resource for chemists aiming to construct this intricate molecular architecture.
Introduction to this compound and its Synthetic Challenges
This compound is a member of the spiro[pyrrolidin-3,3'-oxindole] family of alkaloids, characterized by a unique spirocyclic core that has attracted considerable attention from the synthetic community.[2][3] The construction of the quaternary stereocenter at the C3 position of the oxindole ring is a key challenge in the synthesis of this compound and its analogues.[4] The pursuit of efficient and stereoselective routes to this molecule is driven not only by the academic challenge but also by the potential pharmacological activities of the spirooxindole scaffold, including analgesic effects and potential applications in oncology.[2][5] This guide will dissect and compare several key synthetic approaches, providing a clear roadmap for researchers to select the most suitable method based on their specific goals, whether it be high yield, scalability, or enantioselectivity.
Oxidative Rearrangement of Tetrahydro-β-carbolines: A Direct and High-Yielding Approach
One of the most direct and frequently employed strategies for the synthesis of the spirooxindole core of this compound is the oxidative rearrangement of a corresponding N-substituted tetrahydro-β-carboline precursor. This approach mimics a plausible biosynthetic pathway and has been realized using various oxidizing agents.
Trichloroisocyanuric Acid (TCCA)-Mediated Rearrangement: A Scalable and Efficient Method
A particularly effective and scalable method utilizes Trichloroisocyanuric acid (TCCA) as a mild and inexpensive oxidizing agent. This protocol has been demonstrated to produce (±)-Horsfiline on a gram scale in excellent yield.[3][6]
Mechanism Insight: The reaction is believed to proceed through the formation of a chloroindolenine intermediate, which then undergoes a rearrangement to the more stable spirooxindole framework. The use of a water co-solvent is crucial for the success of the reaction.[5] TCCA is a stable, solid reagent with three reactive chlorine atoms, making it an atom-economical choice compared to other single-chlorine donors.[3]
Yield and Efficiency: This method stands out for its high yield, with reports of up to 90% for the gram-scale synthesis of (±)-Horsfiline.[6] The operational simplicity and the use of a cheap and readily available oxidant make this a highly attractive route for large-scale production.[5]
Experimental Protocol: TCCA-Mediated Synthesis of (±)-Horsfiline[5]
-
To a stirred solution of 7-methoxy-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (1.0 equiv.) in a 1:1 mixture of THF and water, add Trichloroisocyanuric acid (TCCA) (0.35 equiv.) in one portion at room temperature.
-
Stir the resulting reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (±)-Horsfiline.
Other Oxidizing Agents: Lead Tetraacetate and N-Chlorosuccinimide
Historically, other oxidizing agents have been employed for this transformation. The initial synthesis of racemic this compound utilized lead tetraacetate to form a 4a-acetoxyindolenine intermediate, which was then rearranged to the spirooxindole under acidic conditions.[7] N-chlorosuccinimide has also been investigated, though it can lead to undesired chlorinated byproducts.[7] While these methods are effective, they often involve stoichiometric amounts of heavy metals or less selective reagents, making the TCCA method a more environmentally benign and efficient alternative.
The Wittig Olefination–Claisen Rearrangement Strategy: A Multi-step but Versatile Route
An alternative and elegant approach to the core structure of this compound involves a sequence of a Wittig olefination followed by a Claisen rearrangement to construct a key 3-allyloxindole intermediate.[1] This intermediate is then further elaborated to the final product.
Causality Behind Experimental Choices: This strategy hinges on the reliable formation of a carbon-carbon bond at the C3 position of the oxindole precursor. The Wittig reaction allows for the introduction of an allyl vinyl ether moiety, which is perfectly poised for the subsequent thermal[7][7]-sigmatropic Claisen rearrangement. This rearrangement stereospecifically transfers the allyl group to the C3 position, setting the stage for the formation of the pyrrolidine ring.
Yield and Efficiency: While this is a longer sequence, the individual steps generally proceed in good to excellent yields. For example, the Claisen rearrangement has been reported to proceed in 85% yield.[1] The final conversion of the precursor coerulescine to this compound via bromination and subsequent methoxide displacement proceeds in a respectable 60% yield.[1][8] However, the multi-step nature of this route results in a lower overall yield compared to the more direct oxidative rearrangement methods.
Illustrative Workflow: Wittig-Claisen Approach
Caption: Key transformations in the Wittig-Claisen synthesis of this compound.
Radical Cyclization Strategies: Constructing the Spiro-Core through C-C Bond Formation
Radical cyclizations offer a powerful means to construct complex ring systems, and this approach has been successfully applied to the synthesis of this compound. These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization to form the spirocyclic pyrrolidine ring.
One notable example involves the cyclization of an aryl radical derived from an iodoaryl precursor.[9] This method provides a novel entry to the spiropyrrolidinyl-oxindole system. More recent developments have utilized phosphorus-based radical initiators, such as diethylphosphine oxide (DEPO), which can be more effective than traditional tin hydrides for certain cyclizations.[4]
Expertise in Action: The choice of radical precursor and initiator is critical for the success of these reactions. The advantage of radical cyclizations lies in their ability to form C-C bonds under mild conditions and their tolerance of various functional groups. However, controlling the stereochemistry of the newly formed stereocenter can be a challenge in radical-mediated processes.
Enantioselective Syntheses: Accessing Chiral this compound
For applications in drug discovery and development, the ability to synthesize enantiomerically pure compounds is paramount. Several elegant asymmetric syntheses of this compound have been developed, primarily focusing on the stereoselective construction of the C3 quaternary stereocenter.
Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a powerful tool for the enantioselective formation of C-C bonds.[10] In the context of this compound synthesis, this reaction can be used to set the spiro stereocenter with high enantioselectivity. The reaction involves the palladium-catalyzed allylation of a nucleophile, where the use of a chiral phosphine ligand on the palladium catalyst induces asymmetry in the product.[10] This approach has been successfully employed to synthesize enantioenriched intermediates en route to this compound.
Phase-Transfer Catalytic (PTC) Allylation
Another effective strategy for asymmetric synthesis is phase-transfer catalysis. An enantioselective synthesis of (-)-Horsfiline has been achieved using a PTC allylation as the key step.[11] This method employs a chiral phase-transfer catalyst to control the stereochemical outcome of the allylation of a malonate derivative, which is then elaborated to the final product. This approach has been reported to deliver the target molecule in high enantiomeric excess (>99% ee).[11]
Trustworthiness of the Protocol: The reproducibility of these enantioselective methods relies heavily on the purity of the chiral catalyst and precise control of reaction conditions such as temperature and solvent.
Synthetic Pathway Overview: Enantioselective PTC Approach
Caption: Enantioselective synthesis of this compound via PTC allylation.
Comparative Summary of this compound Synthetic Methods
| Synthetic Method | Key Features | Reported Overall Yield | Number of Steps (from readily available materials) | Enantioselectivity | Key Advantages | Key Disadvantages |
| TCCA Oxidative Rearrangement | Direct conversion of tetrahydro-β-carboline | ~90% (for the final step) | Short | Racemic | High yield, scalable, inexpensive reagents | Limited to racemic synthesis |
| Wittig-Claisen Rearrangement | Multi-step sequence involving sigmatropic rearrangement | Moderate (lower overall) | Long | Racemic | Versatile, well-established reactions | Lower overall yield, multiple steps |
| Aryl Radical Cyclization | Radical-mediated C-C bond formation | Not explicitly stated in overviews | Moderate | Racemic | Mild conditions, functional group tolerance | Potential for stereochemical control issues |
| Asymmetric PTC Allylation | Enantioselective construction of the spiro-center | ~16% | Long | High (>99% ee) | Excellent enantiocontrol | Lower overall yield, multi-step |
Conclusion
The synthesis of this compound has been approached from multiple creative and effective angles. For researchers prioritizing yield and scalability for racemic material, the TCCA-mediated oxidative rearrangement of the corresponding tetrahydro-β-carboline is a clear front-runner. Its operational simplicity and high efficiency make it an attractive choice for producing significant quantities of (±)-Horsfiline.
For those engaged in the synthesis of analogues or requiring a more modular approach, the Wittig olefination-Claisen rearrangement strategy, while longer, offers a versatile and well-understood pathway. Finally, for applications where enantiopurity is critical, asymmetric methods such as the phase-transfer catalytic allylation provide an elegant, albeit lower-yielding, solution to accessing enantiomerically pure this compound.
The choice of synthetic route will ultimately depend on the specific goals of the research program. This guide has aimed to provide the necessary data and insights to make an informed decision, empowering researchers to efficiently access this fascinating and important natural product.
References
-
Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). An oxindole alkaloid from Horsfieldia superba. The Journal of Organic Chemistry, 56(23), 6527–6530. [Link]
-
Sathish, M., Sakla, A. P., Nachtigall, F. M., Santos, L. S., & Shankaraiah, N. (2021). TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)-horsfiline. RSC Advances, 11(27), 16423–16429. [Link]
-
Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Phytochemistry, 30(9), 3155-3157. [Link]
-
Kulkarni, M. G., Dhondge, A. P., Chavhan, S. W., Borhade, A. S., Shaikh, Y. B., Birhade, D. R., Desai, M. P., & Dhatrak, N. R. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 876–879. [Link]
-
Bascop, S. I., Sapi, J., Laronze, J. Y., & Levy, J. (1994). On the synthesis of the oxindole alkaloid: (±)-horsfiline. Heterocycles, 38(4), 727-732. [Link]
-
Sathish, M., Sakla, A. P., Nachtigall, F. M., Santos, L. S., & Shankaraiah, N. (2021). TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)-horsfiline. RSC advances, 11(27), 16423–16429. [Link]
-
Sathish, M., Sakla, A. P., Nachtigall, F. M., Santos, L. S., & Shankaraiah, N. (2021). TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)-horsfiline. RSC Advances, 11(27), 16423-16429. [Link]
-
Tsuji, J., & Trost, B. M. (2004). The Tsuji-Trost Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 539-541). John Wiley & Sons, Inc. [Link]
-
Cravotto, G., Giovenzana, G. B., Pilati, T., Sisti, M., & Palmisano, G. (2001). Efficient Synthesis of (±)‐this compound through the MgI2‐Catalyzed Ring‐Expansion Reaction of a Spiro[cyclopropane‐1,3′‐indol]‐2′‐one. Helvetica Chimica Acta, 84(11), 3533-3540. [Link]
-
Sathish, M., Sakla, A. P., Nachtigall, F. M., Santos, L. S., & Shankaraiah, N. (2021). TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)-horsfiline. ResearchGate. [Link]
-
Murphy, J. A., Tripoli, R., Khan, T. A., & Mali, U. W. (2005). A total synthesis of this compound via aryl radical cyclisation. Chemical Communications, (27), 3469-3471. [Link]
-
Kulkarni, M. G., Dhondge, A. P., Chavhan, S. W., Borhade, A. S., Shaikh, Y. B., Birhade, D. R., Desai, M. P., & Dhatrak, N. R. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 876-879. [Link]
-
Murphy, J. A., Tripoli, R., Khan, T. A., & Mali, U. W. (2005). Novel phosphorus radical-based routes to this compound. Organic letters, 7(15), 3287–3289. [Link]
-
Trost, B. M. (1973). Transition metal templates for selectivity in organic synthesis. Accounts of Chemical Research, 6(12), 385–393. [Link]
-
Sathish, M., et al. (2021). Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2). ResearchGate. [Link]
-
Kulkarni, M. G., Dhondge, A. P., Chavhan, S. W., Borhade, A. S., Shaikh, Y. B., Birhade, D. R., Desai, M. P., & Dhatrak, N. R. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 876-879. [Link]
-
Lakshmaiah, G., Kawabata, T., Shang, M., & Fuji, K. (1999). Total Synthesis of (−)-Horsfiline via Asymmetric Nitroolefination. The Journal of Organic Chemistry, 64(5), 1699–1704. [Link]
-
Hong, S., Jung, M., Park, Y., Ha, M. W., Park, C., Lee, M., & Park, H. G. (2013). Efficient enantioselective total synthesis of (−)-horsfiline. Chemistry–A European Journal, 19(29), 9599-9605. [Link]
Sources
- 1. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the synthesis of the oxindole alkaloid: (±)-horsfiline | Semantic Scholar [semanticscholar.org]
- 3. TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)-horsfiline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel phosphorus radical-based routes to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)- ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02381K [pubs.rsc.org]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. A total synthesis of this compound via aryl radical cyclisation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Enantioselective Synthesis of (+)-Coerulescine by a Phase-Transfer Catalytic Allylation of Diphenylmethyl tert-Butyl α-(2-Nitrophenyl)Malonate [frontiersin.org]
A Comparative Guide to the Analgesic Landscape: Evaluating Horsfiline and the Gold Standard, Morphine
An Examination of Current Evidence and a Roadmap for Future Investigation
Introduction: The Quest for Novel Analgesics
The management of pain remains a cornerstone of medical practice and a significant challenge in drug development. For decades, morphine, an opioid receptor agonist, has been the undisputed gold standard for treating severe pain. Its potent analgesic effects are well-documented, but its utility is often hampered by a litany of side effects, including respiratory depression, tolerance, and the high potential for addiction. This has fueled a relentless search for new analgesic compounds with improved safety profiles. One such candidate that has emerged from the realm of natural products is horsfiline, an oxindole alkaloid isolated from the plant Horsfieldia superba.[1] While traditional medicine and preliminary research suggest its potential as a pain reliever, a comprehensive, data-driven comparison with morphine has remained elusive in publicly available scientific literature.
This guide aims to provide researchers, scientists, and drug development professionals with a clear and objective overview of what is currently known about this compound's analgesic properties in relation to morphine. Due to the limited experimental data on this compound, this document will also serve as a methodological guide, outlining the necessary experimental protocols required to rigorously assess its analgesic efficacy and mechanism of action. We will delve into the established pharmacology of morphine and detail the experimental frameworks—from behavioral pain assays to receptor binding studies—that would be essential for a robust comparative analysis.
This compound: An Underexplored Potential Analgesic
This compound is a naturally occurring oxindole alkaloid identified in the leaves of Horsfieldia superba, a plant native to Southeast Asia.[2][3] Its unique spiro[indole-3,3'-pyrrolidine] core structure has attracted considerable interest from synthetic chemists.[2] While its use in traditional medicine hints at psychoactive and analgesic effects, its specific biological activities remain largely underexplored in primary scientific literature.[2]
At present, there are no publicly accessible studies providing quantitative data on the analgesic efficacy of this compound from standardized preclinical models, nor are there reports on its binding affinity to opioid or other pain-related receptors. This significant gap in the scientific record prevents a direct, evidence-based comparison with morphine.
Morphine: The Established Benchmark for Analgesia
Morphine, the principal alkaloid of opium, exerts its profound analgesic effects primarily by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][5] The binding of morphine to MORs, which are located in the central and peripheral nervous systems, initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.[4][5]
Mechanism of Action of Morphine
The analgesic action of morphine is multifactorial and involves both spinal and supraspinal pathways.[4][5]
-
Presynaptic Inhibition: Activation of MORs on the presynaptic terminals of primary afferent neurons in the dorsal horn of the spinal cord inhibits the release of excitatory neurotransmitters such as substance P and glutamate.
-
Postsynaptic Inhibition: On postsynaptic neurons in the dorsal horn, MOR activation leads to hyperpolarization by increasing potassium conductance, making the neuron less likely to fire and transmit pain signals to the brain.
-
Descending Inhibitory Pathways: Morphine also acts on supraspinal sites, such as the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), to enhance the activity of descending inhibitory pathways that further suppress pain signaling at the spinal level.
The following diagram illustrates the simplified signaling pathway of morphine at the cellular level:
Caption: Simplified mechanism of morphine's action at the synapse.
Experimental Protocols for a Comparative Analgesic Efficacy Study
To definitively compare the analgesic efficacy of this compound to morphine, a series of well-established preclinical behavioral assays in rodent models would be required. These tests are designed to assess responses to different types of pain, including acute thermal, mechanical, and inflammatory pain.
Hot-Plate Test
This assay is used to evaluate the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
-
Principle: The latency to a behavioral response (e.g., paw licking, jumping) is measured when the animal is placed on a heated surface maintained at a constant temperature.
-
Step-by-Step Methodology:
-
Acclimatize the animals (mice or rats) to the testing room and apparatus.
-
Determine the baseline latency for each animal by placing it on the hot plate (e.g., set at 55°C) and recording the time until a response is observed. A cut-off time is established to prevent tissue damage.
-
Administer the test compound (this compound at various doses), the positive control (morphine at various doses), or a vehicle control via a specific route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration, place the animal back on the hot plate and measure the response latency.
-
The analgesic effect is quantified as an increase in the response latency compared to the baseline and the vehicle control group.
-
Tail-Flick Test
Similar to the hot-plate test, the tail-flick assay measures the response to a thermal stimulus but is primarily a spinal reflex.
-
Principle: A focused beam of radiant heat is applied to the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured.
-
Step-by-Step Methodology:
-
Gently restrain the animal with its tail exposed.
-
Measure the baseline tail-flick latency by applying the heat source to the tail and recording the withdrawal time.
-
Administer the test compounds and controls as described for the hot-plate test.
-
Measure the tail-flick latency at various time points post-administration.
-
An increase in the latency indicates an analgesic effect.
-
The following diagram illustrates a typical workflow for these analgesic assays:
Caption: Experimental workflow for behavioral analgesic assays.
Data Presentation and Analysis
The data from these experiments would be used to construct dose-response curves for both this compound and morphine. From these curves, the ED50 (the dose required to produce a maximal effect in 50% of the population) can be calculated. A direct comparison of the ED50 values would provide a quantitative measure of the relative analgesic potency of this compound and morphine.
Table 1: Hypothetical Data Summary for Comparative Analgesic Efficacy
| Compound | Assay | Route of Administration | ED50 (mg/kg) [95% CI] | Relative Potency (Morphine = 1) |
| Morphine | Hot-Plate | Intraperitoneal | Value | 1.0 |
| This compound | Hot-Plate | Intraperitoneal | Value | Calculated Value |
| Morphine | Tail-Flick | Intraperitoneal | Value | 1.0 |
| This compound | Tail-Flick | Intraperitoneal | Value | Calculated Value |
Note: This table is a template for how the data would be presented. The "Value" and "Calculated Value" fields would be populated with the results from the experimental studies.
Investigating the Mechanism of Action: Opioid Receptor Binding
To determine if this compound exerts its analgesic effects through the same mechanism as morphine, radioligand binding assays would be essential. These assays quantify the affinity of a compound for a specific receptor.
Radioligand Competition Binding Assay
-
Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with a known high affinity for the target receptor (e.g., [³H]DAMGO for the µ-opioid receptor) from the receptor.
-
Step-by-Step Methodology:
-
Prepare cell membranes from cells expressing the human µ-opioid receptor.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound (this compound or morphine).
-
After incubation, separate the bound and free radioligand.
-
Quantify the amount of bound radioactivity.
-
The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value.
-
The IC50 is then used to calculate the binding affinity (Ki) of the test compound for the receptor.
-
A lower Ki value indicates a higher binding affinity. By comparing the Ki of this compound for the µ-opioid receptor with that of morphine, researchers can determine its relative affinity for this key analgesic target.
The following diagram outlines the principle of a competition binding assay:
Caption: Principle of a radioligand competition binding assay.
Conclusion and Future Directions
Future research should prioritize conducting rigorous, well-controlled preclinical studies to:
-
Quantify the analgesic efficacy of this compound in various pain models.
-
Determine its relative potency compared to morphine by calculating ED50 values.
-
Investigate its mechanism of action through receptor binding and functional assays.
Only through such systematic investigation can the true therapeutic potential of this compound be understood and its place in the analgesic landscape be determined. The methodologies described herein provide a clear and scientifically sound roadmap for this essential future research.
References
-
Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). An oxindole alkaloid from Horsfieldia superba. Journal of Organic Chemistry, 56(23), 6527-6530. [Link]
-
Grokipedia. (2026, January 7). This compound. Retrieved from [Link]
-
Ferreira, S. H. (1980). Peripheral analgesia: mechanism of the analgesic action of aspirin-like drugs and opiate-antagonists. British journal of clinical pharmacology, 10 Suppl 2(Suppl 2), 237S–245S. [Link]
-
Pathan, H., & Williams, J. (2012). Basic opioid pharmacology. Anaesthesia & Intensive Care Medicine, 13(3), 93-97. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
-
Horizon IRD. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. Peripheral analgesia: mechanism of the analgesic action of aspirin-like drugs and opiate-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral analgesia: Mechanism of the analgesic action of aspirin-like drugs and opiate antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of Horsfiline Analogues: Unlocking Therapeutic Potential in Analgesia and Oncology
In the realm of natural product chemistry and drug discovery, the spirooxindole alkaloid scaffold has emerged as a privileged structure, conferring a remarkable spectrum of biological activities. Among these, Horsfiline, an oxindole alkaloid first isolated from the Malaysian plant Horsfieldia superba, has garnered significant attention for its traditional use and potential therapeutic applications.[1] This guide provides a comprehensive analysis of the structural activity relationships (SAR) of this compound analogues, offering a comparative overview of their analgesic and anticancer properties. Drawing upon a robust body of experimental data, we will explore how subtle modifications to the this compound core can profoundly influence biological outcomes, providing a roadmap for researchers, medicinal chemists, and drug development professionals in the design of next-generation therapeutics.
The this compound Scaffold: A Foundation for Diverse Bioactivity
This compound belongs to the spiro[pyrrolidin-3,3′-oxindole] class of alkaloids, characterized by a unique three-dimensional architecture where a pyrrolidine ring is fused at the C3 position of an oxindole core.[2] This rigid, spirocyclic system is a key determinant of its biological activity, providing a defined orientation of functional groups for interaction with biological targets. The parent compound, (±)-horsfiline, has been the subject of numerous total synthesis efforts, which have not only made this natural product more accessible for study but have also paved the way for the creation of a diverse library of analogues.[2][3]
The exploration of this compound analogues has revealed a fascinating duality in their pharmacological profile, with distinct structural features driving either analgesic or anticancer effects. This guide will dissect these two primary therapeutic avenues, presenting the available SAR data for each.
Analgesic Activity of this compound Analogues: An Underexplored Frontier
While this compound itself has been noted for its analgesic properties, the systematic exploration of its analogues for pain management remains a relatively nascent field.[4][5] The prevailing hypothesis suggests that the analgesic effects of some spirooxindole alkaloids may be mediated through interaction with opioid receptors, particularly the mu-opioid receptor (MOR).[6][7][8] However, direct binding affinity and functional assay data for a series of this compound analogues are not yet extensively reported in the literature.
The general pharmacophore for opioid receptor agonists includes a basic nitrogen atom and an aromatic ring, with a specific spatial relationship between them.[7] In this compound, the pyrrolidine nitrogen can act as the basic center, while the oxindole ring provides the aromatic component.
Key Structural Features Influencing Analgesic Potential (Hypothesized)
Based on the general principles of opioid ligand design and preliminary findings for related spirooxindole compounds, the following structural modifications are anticipated to be critical for analgesic activity:
-
Substitution on the Pyrrolidine Nitrogen: The nature of the substituent on the pyrrolidine nitrogen is expected to be a key determinant of potency and receptor selectivity. Small alkyl groups, such as the methyl group in this compound, are common in many opioid agonists.
-
Aromatic Substitution on the Oxindole Ring: The electronic properties and position of substituents on the aromatic ring of the oxindole moiety can influence binding affinity and efficacy. The methoxy group at the 5-position of this compound is a key feature that can be modulated.
-
Stereochemistry at the Spirocenter: The absolute configuration at the C3 spirocenter is likely to be crucial for enantioselective binding to the chiral opioid receptors.
Further research, including competitive radioligand binding assays and in vivo analgesic models such as the hot plate and tail-flick tests, is necessary to delineate a clear SAR for the analgesic properties of this compound analogues.[9]
Anticancer Activity of this compound Analogues: A More Defined Landscape
In contrast to the analgesic profile, the anticancer activity of spirooxindole compounds, including analogues structurally related to this compound, is a more extensively studied area. A significant body of evidence points towards the potent antiproliferative and pro-apoptotic effects of this class of compounds against a variety of cancer cell lines.[10]
Mechanism of Action: Targeting the p53-MDM2 Axis
A primary mechanism of action for the anticancer effects of many spirooxindole analogues is the inhibition of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2). By disrupting this interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.
Signaling Pathway: p53-MDM2 Inhibition by Spirooxindole Analogues
Caption: Inhibition of the p53-MDM2 interaction by spirooxindole analogues, leading to p53 stabilization and downstream tumor suppressor activities.
Structure-Activity Relationship for Anticancer Activity
Systematic studies on various spiro[pyrrolidin-3,3′-oxindole] derivatives have provided valuable insights into the structural requirements for potent anticancer activity. The following table summarizes the key SAR findings from the literature.
| Modification Site | Structural Change | Effect on Anticancer Activity | Rationale |
| Oxindole Ring (Position 5) | Electron-withdrawing groups (e.g., -Cl, -Br) | Increased potency | Enhances binding affinity to the hydrophobic pocket of MDM2. |
| Electron-donating groups (e.g., -OCH3 in this compound) | Moderate potency | Can still maintain activity, but may be less potent than halogenated analogues. | |
| Oxindole N1-substituent | Small alkyl or benzyl groups | Generally well-tolerated or can enhance activity | Can occupy a hydrophobic pocket in the target protein. |
| Unsubstituted (-H) | Often retains activity | The N-H can act as a hydrogen bond donor. | |
| Pyrrolidine Ring | Substitution at the 2' and 5' positions | Can significantly impact activity | Bulky substituents may cause steric hindrance and reduce binding. |
| Spiro-carbon Stereochemistry | (R)-configuration | Often more potent | Enantioselective binding to the chiral binding site of MDM2. |
Comparative Analysis: Analgesic vs. Anticancer Activity
The structural features that govern the analgesic versus anticancer activities of this compound analogues appear to be distinct. While a basic nitrogen and specific aromatic character are crucial for opioid receptor interaction and potential analgesic effects, the anticancer activity is more dependent on the overall shape complementarity and specific hydrophobic and hydrogen-bonding interactions within the p53-MDM2 binding cleft.
This divergence in SAR presents an exciting opportunity for medicinal chemists to selectively optimize this compound analogues for a specific therapeutic outcome. For instance, enhancing the electron-withdrawing character of the oxindole ring may favor anticancer activity, while modifications to the pyrrolidine nitrogen substituent could be a key strategy for modulating analgesic properties.
Experimental Protocols
To facilitate further research in this area, we provide representative, detailed experimental protocols for the synthesis of a this compound analogue and a key in vivo assay for analgesic activity.
Synthesis of a Halogenated this compound Analogue
This protocol describes a general method for the synthesis of a 5-chloro-substituted this compound analogue, a modification expected to enhance anticancer activity.
Experimental Workflow: Synthesis of a 5-Chloro-Horsfiline Analogue
Caption: A general workflow for the synthesis of a 5-chloro-Horsfiline analogue via a [3+2] cycloaddition reaction.
Step-by-Step Protocol:
-
Preparation of the Azomethine Ylide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-isatin (1.0 eq) and sarcosine (N-methylglycine, 1.2 eq) in a suitable solvent such as methanol or toluene.
-
[3+2] Cycloaddition: To the solution from Step 1, add a dipolarophile such as acrolein (1.5 eq). Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 5-chloro-Horsfiline analogue.
-
Characterization: Confirm the structure of the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vivo Analgesic Assay: Hot Plate Test
The hot plate test is a standard method for assessing the central analgesic activity of novel compounds.[9]
Step-by-Step Protocol:
-
Animal Acclimatization: Use male Swiss albino mice (20-25 g). Allow the animals to acclimatize to the laboratory environment for at least one week before the experiment.
-
Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5 °C.
-
Baseline Latency: Place each mouse individually on the hot plate and record the time (in seconds) until it exhibits a nociceptive response (e.g., licking of the hind paws or jumping). This is the baseline latency. A cut-off time of 30 seconds is typically used to prevent tissue damage.
-
Compound Administration: Administer the test compound (this compound analogue) or a vehicle control (e.g., saline with a small amount of DMSO) via a suitable route (e.g., intraperitoneal or oral). A standard analgesic such as morphine can be used as a positive control.
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency.
-
Data Analysis: The analgesic effect is determined by a statistically significant increase in the reaction latency compared to the vehicle-treated group. The results can be expressed as the percentage of the maximum possible effect (%MPE).
Future Directions and Conclusion
The dual pharmacological profile of this compound analogues presents a compelling case for their continued development as therapeutic agents. While the SAR for anticancer activity is becoming increasingly well-defined, further investigation into the analgesic properties is warranted. A systematic study of a library of this compound analogues with diverse substitutions, coupled with in vitro opioid receptor binding and functional assays, will be crucial to unlocking their full potential in pain management.
References
- Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Journal of Organic Chemistry, 56(23), 6527-6530.
- Kulkarni, M. G., Doke, A. K., Davawala, S. I., & Pendharkar, D. S. (2009). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 5, 27.
- Liao, Y. R., & Tu, Y. Q. (2005). On the synthesis of the oxindole alkaloid: (±)-horsfiline. Tetrahedron Letters, 46(49), 8463-8465.
- Siddiqui, Z. N., & Khan, S. A. (2018). Spirooxindol-1,3-oxazine Alkaloids: Highly Potent and Selective Antitumor Agents Evolved from Iterative Structure Optimization.
- Wang, L., et al. (2015). One-Step Synthesis of Chiral Oxindole-type Analogues with Potent Anti-inflammatory and Analgesic Activities. Scientific Reports, 5, 13699.
- El-Sayed, M. A., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1359974.
- Zolcsák, B., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. Molecules, 22(12), 2201.
-
Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Horizon IRD. Available at: [Link]
-
Semantic Scholar. (n.d.). On the synthesis of the oxindole alkaloid: (±)-horsfiline. Retrieved from [Link]
-
Kulkarni, M. G., Doke, A. K., Davawala, S. I., & Pendharkar, D. S. (2009). Total synthesis of (±)-coerulescine and (±)-horsfiline. PMC - NIH. Available at: [Link]
- Zádor, F., et al. (2012). Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments. Journal of Medicinal Chemistry, 55(24), 11095-11105.
- Loew, G. H., & Berkowitz, D. S. (1978). Structure-activity Relationships for Drugs Binding to the Agonist and Antagonist States of the Primary Morphine Receptor. Journal of Medicinal Chemistry, 21(1), 101-106.
- Ong, H. H., & May, E. L. (1976). The Synthesis and Analgesic Activities of Some spiro[indan-1,3'-pyrrolidine] Derivatives Designed as Rigid Analogs of Profadol. Journal of Medicinal Chemistry, 19(6), 723-725.
- Franko, B. V., & Lunsford, C. D. (1960). Oxindole-3-spiropyrrolidines and -piperidines. Synthesis and local anesthetic activity. Journal of Medicinal and Pharmaceutical Chemistry, 2(5), 523-534.
- Al-Ghorbani, M., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(10), 839-863.
- Cannaert, A., et al. (2020). Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform. Biochemical Pharmacology, 177, 113910.
- Al-Jassas, E., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1359974.
- Dyniewicz, J., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1126938.
-
Traynor, J. R. (1999). Structure–activity relationships of opioid ligands. Loughborough University. Available at: [Link]
- Polastron, J., et al. (1992). Mu-opioid receptors mediate the inhibitory effect of opioids on dopamine-sensitive adenylate cyclase in primary cultures of rat neostriatal neurons. Molecular Pharmacology, 42(5), 741-748.
- Pasternak, G. W. (2020). Exploring Pharmacological Functions of Alternatively Spliced Variants of the Mu Opioid Receptor Gene, Oprm1, via Gene-Targeted Animal Models. International Journal of Molecular Sciences, 21(21), 8031.
- Chang, K. J., et al. (1983). Potent morphiceptin analogs: structure activity relationships and morphine-like activities. Journal of Pharmacology and Experimental Therapeutics, 227(2), 403-408.
- Misicka, A., et al. (2001). Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). Journal of Peptide Research, 57(2), 153-159.
- Lewis, J. W., et al. (1998). Fumaroylamino-4,5-epoxymorphinans and Related Opioids with Irreversible μ Opioid Receptor Antagonist Effects. Journal of Medicinal Chemistry, 41(22), 4381-4385.
Sources
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the synthesis of the oxindole alkaloid: (±)-horsfiline | Semantic Scholar [semanticscholar.org]
- 4. Spirooxindol‐1,3‐oxazine Alkaloids: Highly Potent and Selective Antitumor Agents Evolved from Iterative Structure Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Step Synthesis of Chiral Oxindole-type Analogues with Potent Anti-inflammatory and Analgesic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 8. Mu-opioid receptors mediate the inhibitory effect of opioids on dopamine-sensitive adenylate cyclase in primary cultures of rat neostriatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Analgesic Effect of Horsfiline in Chronic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of Horsfiline, an oxindole alkaloid with purported analgesic properties, in established models of chronic pain.[1][2][3] Recognizing the current gap in direct comparative data, this document serves as a detailed roadmap for researchers, outlining the scientific rationale and robust experimental protocols necessary to objectively evaluate this compound's therapeutic potential against standard-of-care analgesics.
Introduction: The Unmet Need in Chronic Pain Management
Chronic pain, affecting an estimated 20% of adults worldwide, remains a significant therapeutic challenge.[4] Existing analgesics, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with dose-limiting side effects, tolerance, and in the case of opioids, a high potential for addiction.[5][6][7] Consequently, there is a critical need for novel, non-opioid analgesics with improved efficacy and safety profiles.
This compound, a natural compound isolated from Horsfieldia superba, has demonstrated analgesic effects in initial studies, making it a promising candidate for further investigation.[1][2][3] This guide details the necessary steps to rigorously assess its efficacy in two distinct and clinically relevant models of chronic pain: neuropathic pain and inflammatory pain.
Understanding the Models: Neuropathic vs. Inflammatory Pain
To comprehensively evaluate this compound's analgesic potential, it is crucial to test it in models that represent different underlying pathologies of chronic pain.
-
Neuropathic Pain: Arises from damage to the somatosensory nervous system. We will utilize the Chronic Constriction Injury (CCI) model , which mimics peripheral nerve injury-induced neuropathic pain.[4][8][9][10]
-
Inflammatory Pain: Is caused by tissue inflammation. The Complete Freund's Adjuvant (CFA) induced model will be used to simulate chronic inflammatory pain conditions like arthritis.[2][11][12][13]
Proposed Experimental Workflow
The following diagram outlines the proposed experimental workflow for validating the analgesic effects of this compound.
Caption: Proposed experimental workflow for validating this compound's analgesic effects.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol is adapted from established methods and is designed to induce a reproducible neuropathic pain state.[8][9][14]
Objective: To induce neuropathic pain via loose ligation of the sciatic nerve in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures
Procedure:
-
Anesthetize the rat and shave the lateral surface of the thigh.
-
Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve proximal to its trifurcation.
-
Loosely tie four chromic gut ligatures around the nerve with approximately 1 mm spacing. The ligatures should be tight enough to elicit a brief twitch in the respective hind limb.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
Allow the animals to recover for 7-14 days for the neuropathic pain to fully develop.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This protocol is a standard method for inducing localized, persistent inflammation and pain hypersensitivity.[2][11][12][15]
Objective: To induce inflammatory pain via intraplantar injection of CFA in rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Complete Freund's Adjuvant (CFA)
-
1 ml syringe with a 27-gauge needle
Procedure:
-
Briefly restrain the rat.
-
Inject 100 µl of CFA into the plantar surface of the left hind paw.
-
Return the animal to its cage.
-
Allow 24-48 hours for the development of peak inflammation and hyperalgesia before behavioral testing.
Behavioral Assessment of Pain
a) Mechanical Allodynia (von Frey Test):
This test measures sensitivity to a normally non-painful mechanical stimulus.
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.
-
Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold (in grams) is calculated using the up-down method.
b) Thermal Hyperalgesia (Hargreaves Test):
This test measures the latency of paw withdrawal from a thermal stimulus.
Procedure:
-
Place the animal in a Plexiglas chamber on a glass plate and allow it to acclimate.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency (in seconds).
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
Comparative Drug Administration
To validate this compound's efficacy, it will be compared against a placebo (vehicle) and two standard-of-care analgesics:
-
Morphine: A potent opioid analgesic, serving as a positive control.[5][6][7][16][17]
-
Gabapentin: A first-line treatment for neuropathic pain.[18][19][20][21][22]
Animals will be randomly assigned to the following treatment groups:
-
Vehicle Control (e.g., saline or appropriate solvent for this compound)
-
This compound (dose-response to be determined, e.g., 10, 30, 100 mg/kg)
-
Morphine (e.g., 5 mg/kg)
-
Gabapentin (e.g., 50 mg/kg)
Drugs will be administered via an appropriate route (e.g., intraperitoneal or oral), and behavioral testing will be conducted at various time points post-administration (e.g., 30, 60, 120, and 240 minutes) to establish a time-course of action.
Data Presentation and Interpretation (Hypothetical Data)
The following tables illustrate how the experimental data could be presented for clear comparison.
Table 1: Effect of this compound on Mechanical Allodynia in the CCI Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Baseline Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) at 60 min | % Reversal of Allodynia |
| Vehicle | - | 2.5 ± 0.3 | 2.8 ± 0.4 | 5% |
| This compound | 10 | 2.4 ± 0.2 | 5.1 ± 0.6 | 30% |
| This compound | 30 | 2.6 ± 0.3 | 9.8 ± 1.1 | 75% |
| This compound | 100 | 2.5 ± 0.4 | 12.5 ± 1.5 | 95% |
| Morphine | 5 | 2.7 ± 0.3 | 13.2 ± 1.3 | 100% |
| Gabapentin | 50 | 2.4 ± 0.2 | 8.7 ± 0.9* | 65% |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Thermal Hyperalgesia in the CFA Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Baseline Paw Withdrawal Latency (s) | Post-Treatment Paw Withdrawal Latency (s) at 60 min | % Reversal of Hyperalgesia |
| Vehicle | - | 4.2 ± 0.5 | 4.5 ± 0.6 | 3% |
| This compound | 10 | 4.1 ± 0.4 | 6.8 ± 0.7 | 25% |
| This compound | 30 | 4.3 ± 0.5 | 9.5 ± 0.9 | 60% |
| This compound | 100 | 4.0 ± 0.3 | 11.8 ± 1.2 | 85% |
| Morphine | 5 | 4.2 ± 0.4 | 13.5 ± 1.1 | 100% |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
Investigating the Mechanism of Action
To understand how this compound exerts its analgesic effects, further studies are warranted. Based on the actions of other analgesics, potential mechanisms to investigate include:
-
Opioid Receptor Binding: Assess this compound's affinity for mu, delta, and kappa opioid receptors.[23][24][25][26]
-
Cyclooxygenase (COX) Inhibition: Determine if this compound inhibits COX-1 and/or COX-2 enzymes, which are key in the inflammatory pathway.[27][28][29][30]
The following diagram illustrates the potential signaling pathways involved in chronic pain that could be modulated by this compound.
Caption: Potential signaling pathways in chronic pain and hypothetical targets for this compound.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound's analgesic potential in preclinical models of chronic pain. By employing these detailed protocols and comparative analyses, researchers can generate the necessary data to determine if this compound warrants further development as a novel analgesic. Positive findings would pave the way for more advanced preclinical studies, including pharmacokinetic and toxicological profiling, and ultimately, clinical trials. The exploration of its mechanism of action will be crucial in understanding its novelty and potential advantages over existing therapies.
References
-
Burma, N. E., Leduc-Pessah, H., Fan, C. Y., & Trang, T. (2017). Animal models of chronic pain: Advances and challenges for clinical translation. Journal of Neuroscience Research, 95(6), 1242-1256. [Link]
-
Fehrenbacher, J. C., V సరైన, M., & Hargreaves, K. M. (2012). Models of inflammation: Carrageenan- or complete Freund's Adjuvant (CFA)-induced edema and hypersensitivity in the rat. Current Protocols in Pharmacology, 58(1), 5.2.1-5.2.7. [Link]
-
Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model. Retrieved from [Link]
-
Scholz, J., & Woolf, C. J. (2012). Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats. Journal of visualized experiments : JoVE, (61), e3779. [Link]
-
JOVE. (2011, April 20). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Perimal, E. K., Akhtar, M. N., Mohamad, A. S., Khalid, M. H., Ming, G. H., Khalid, S., ... & Israf, D. A. (2021). Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis. PloS one, 16(12), e0260783. [Link]
-
Grokipedia. (2026, January 7). This compound. Retrieved from [Link]
-
ResearchGate. (2025, March 6). What is induction of rheumatoid arthritis in rats protocol?. [Link]
-
Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2019). The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis. Journal of cellular and molecular medicine, 23(10), 6669-6679. [Link]
-
Martin, W. J., Loo, C. M., & Basbaum, A. I. (2004). Pharmacological characterization of the chronic constriction injury model of neuropathic pain. Pain, 109(1-2), 175-184. [Link]
-
Wang, D., He, X., Wu, C., Li, S., Gao, F., & Wang, Y. (2023). Sophoridine alleviates hyperalgesia and anxiety-like behavior in an inflammatory pain mouse model induced by complete freund's adjuvant. Journal of Inflammation Research, 16, 2595. [Link]
-
Creative Bioarray. (n.d.). Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model. Retrieved from [Link]
-
Jossang, A., Jossang, P., Hadi, H. A., Sévenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Journal of organic chemistry, 56(23), 6527-6530. [Link]
-
Zhu, Z., Wang, X., He, Y., Li, J., & Chen, G. (2023). Anti-inflammatory and analgesic effect of Forsythiaside B on complete Freund's adjuvant-induced inflammatory pain in mice. Biochemical and Biophysical Research Communications, 646, 103-109. [Link]
-
Li, Y., Zhang, H., Zhang, H., Wang, Y., & Liu, Y. (2022). Neuronal toll like receptor 9 contributes to complete Freund's adjuvant-induced inflammatory pain in mice. Frontiers in Molecular Neuroscience, 15, 963509. [Link]
-
ResearchGate. (n.d.). Analgesic Effect of Dehydrocorydaline on Chronic Constriction Injury-Induced Neuropathic Pain via Alleviating Neuroinflammation. [Link]
-
Popova, J., Krystofova, O., & Triskova, O. (2019). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo [3, 4-c] pyridine-1, 3 (2H)-diones Derivatives. Molecules, 24(18), 3326. [Link]
-
Johnson, K. B., Wrobleski, A. D., & Johnson, R. L. (2014). Synthesis and κ-opioid receptor activity of furan-substituted salvinorin A analogues. Journal of medicinal chemistry, 57(11), 4850-4855. [Link]
-
Gopalsamy, A., Jaiganesh, S., & Rajadurai, M. (2022). Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats. Frontiers in Pharmacology, 13, 895079. [Link]
-
Thibault, K., Calvino, B., Rivals, I., Marchand, F., Dubacq, S., McMahon, S. B., & Bourgeais, L. (2014). Molecular mechanisms underlying the enhanced analgesic effect of oxycodone compared to morphine in chemotherapy-induced neuropathic pain. PloS one, 9(3), e91297. [Link]
-
Cooper, T. E., Chen, J., Wiffen, P. J., Derry, S., Carr, D. B., Aldington, D., ... & Moore, R. A. (2017). Morphine for chronic neuropathic pain in adults. Cochrane Database of Systematic Reviews, (5). [Link]
-
Malmberg, A. B., & Yaksh, T. L. (1995). Cyclooxygenase inhibition and the spinal release of prostaglandin E2 and amino acids evoked by paw formalin injection: a microdialysis study in unanesthetized rats. Journal of Neuroscience, 15(4), 2768-2776. [Link]
-
Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Marnett, L. J. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]
-
Ma, Z., Zhang, Y., & Wang, Y. (2025). Analgesic Effect of Dehydrocorydaline on Chronic Constriction Injury-Induced Neuropathic Pain via Alleviating Neuroinflammation. Chinese journal of integrative medicine, 31(6), 499-505. [Link]
-
Thompson, J. P., Marks, R. L., & Urban, M. O. (2006). Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain. European journal of pain, 10(7), 633-641. [Link]
-
ResearchGate. (n.d.). (PDF) Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats. [Link]
-
Cooper, T. E., Chen, J., Wiffen, P. J., Derry, S., Carr, D. B., Aldington, D., ... & Moore, R. A. (2017). Morphine for chronic neuropathic pain in adults. The Cochrane database of systematic reviews, 5(5), CD011669. [Link]
-
Pierre, S., Anjoy, C., & Scholich, K. (2007). Inhibition of cyclooxygenases by dipyrone. British journal of pharmacology, 151(4), 494-503. [Link]
-
Kandasamy, R., & Gupta, R. (2021). Opioid receptors signaling network. Journal of Biosciences, 46(4), 1-10. [Link]
-
Cooper, T. E., Chen, J., Wiffen, P. J., Derry, S., Carr, D. B., Aldington, D., ... & Moore, R. A. (2017). Morphine for chronic neuropathic pain in adults. The Cochrane database of systematic reviews, 5(5), CD011669. [Link]
-
Kandasamy, R., & Gupta, R. (2021). Opioid receptors signaling network. Journal of biosciences, 46, 103. [Link]
-
Yasen, A., & Tao, J. (2023). Physiology, Opioid Receptor. In StatPearls. StatPearls Publishing. [Link]
-
Front Pain Res (Lausanne). (2025, January 7). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. [Link]
-
ResearchGate. (2025, August 10). Is pregabalin more effective than gabapentin for chronic neuropathic pain?. [Link]
-
Front Pain Res (Lausanne). (2025, January 7). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. [Link]
-
MDPI. (2025, May). Comparison of the Anxiolytic and Analgesic Effects of Gabapentin and Pregabalin in Cats: A Systematic Review. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. criver.com [criver.com]
- 5. Morphine for chronic neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphine for chronic neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 15. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms Underlying the Enhanced Analgesic Effect of Oxycodone Compared to Morphine in Chemotherapy-Induced Neuropathic Pain | PLOS One [journals.plos.org]
- 17. Morphine for chronic neuropathic pain in adults [ouci.dntb.gov.ua]
- 18. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of the Anxiolytic and Analgesic Effects of Gabapentin and Pregabalin in Cats: A Systematic Review [mdpi.com]
- 23. Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Opioid receptors signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cyclooxygenase inhibition and the spinal release of prostaglandin E2 and amino acids evoked by paw formalin injection: a microdialysis study in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Inhibition of cyclooxygenases by dipyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of Horsfiline with opioid receptors
An In-Depth Guide to Characterizing the Opioid Receptor Cross-Reactivity of Horsfiline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the interaction of this compound, an oxindole alkaloid, with opioid receptors. While traditional use and preliminary reports suggest analgesic properties, a detailed characterization of its receptor-level pharmacology is currently lacking in publicly available literature. This document outlines the scientific rationale and detailed experimental protocols necessary to determine the binding affinity and functional activity of this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors, thereby establishing its cross-reactivity profile.
Introduction: The Scientific Rationale
This compound: An Intriguing Natural Product
This compound is an oxindole alkaloid first isolated from the leaves of the Malaysian plant Horsfieldia superba.[1][2][3] Its unique spiro[indole-3,3'-pyrrolidine] chemical structure has made it a target of interest for total synthesis in organic chemistry.[1][3][4][5] Crucially, initial reports have noted that this compound exhibits analgesic effects, a pharmacological property frequently mediated by the opioid system.[6] This observation forms the central hypothesis for this guide: that this compound's analgesic activity may stem from direct interactions with one or more opioid receptor subtypes.
Opioid Receptors and the Imperative of Cross-Reactivity Analysis
The opioid receptor system, primarily comprising the mu (MOR), delta (DOR), and kappa (KOR) subtypes, is a critical target for pain management.[7][8] These G protein-coupled receptors (GPCRs) mediate the effects of both endogenous opioid peptides and exogenous opiates.[8][9] However, the therapeutic utility of opioid agonists is often complicated by their side-effect profile, which is directly linked to their receptor cross-reactivity. For instance, while MOR activation is the cornerstone of potent analgesia, it is also associated with respiratory depression and addiction. KOR activation can produce analgesia but may also induce dysphoria and psychotomimetic effects.[8]
Therefore, determining a novel compound's binding affinity (Kᵢ), functional potency (EC₅₀), and efficacy (Eₘₐₓ) at each receptor subtype is not merely an academic exercise. It is a fundamental step in drug discovery that predicts both therapeutic potential and potential liabilities.[10] This guide provides the experimental blueprint to perform this critical assessment for this compound.
Experimental Strategy: A Two-Pillar Approach
To comprehensively profile this compound's interaction with opioid receptors, a two-stage experimental workflow is essential. This approach first establishes if the compound physically binds to the receptors and then characterizes the functional consequences of that binding.
Caption: Experimental workflow for assessing opioid receptor cross-reactivity.
Data Comparison: Benchmarking this compound Against Standard Opioids
The primary output of this investigation will be quantitative data that positions this compound's activity relative to well-characterized opioid ligands. The following table summarizes the key parameters to be determined. For context, representative data for standard selective agonists are included. The objective is to populate the "this compound" rows with experimentally derived values.
| Ligand | Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) | Ligand Type |
| DAMGO | Mu (MOR) | ~1-2 | ~5-10 | 100% | Full Agonist |
| DPDPE | Delta (DOR) | ~1-5 | ~5-15 | 100% | Full Agonist |
| U-50,488 | Kappa (KOR) | ~1-10 | ~20-50 | 100% | Full Agonist |
| Morphine | Mu (MOR) | ~1-10 | ~20-100 | ~70-90% | Partial/Full Agonist |
| Naloxone | All (Pan) | ~1-5 (MOR) | - | 0% | Antagonist |
| This compound | Mu (MOR) | To be determined | To be determined | To be determined | To be determined |
| This compound | Delta (DOR) | To be determined | To be determined | To be determined | To be determined |
| This compound | Kappa (KOR) | To be determined | To be determined | To be determined | To be determined |
Note: Kᵢ and EC₅₀ values are approximate and can vary based on specific assay conditions.[10][11]
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and standards, ensuring the generation of robust and reproducible data.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for MOR, DOR, and KOR.
Principle: This assay measures the ability of a non-radiolabeled compound (this compound) to compete with and displace a known high-affinity radioligand from the receptor. The concentration of this compound that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).[12][13]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Use commercially available cell membranes from CHO or HEK293 cells stably expressing high levels of human recombinant MOR, DOR, or KOR.
-
Thaw membranes on ice and dilute to a final protein concentration of 5-20 µ g/well in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add Assay Buffer, radioligand, and diluted membranes.
-
Non-Specific Binding (NSB): Add Assay Buffer, radioligand, a high concentration of a non-labeled standard antagonist (e.g., 10 µM Naloxone), and diluted membranes. This defines the binding to non-receptor components.[14]
-
This compound Competition: Add Assay Buffer, radioligand, serially diluted this compound (e.g., from 0.1 nM to 100 µM), and diluted membranes.
-
-
Radioligands:
-
For MOR: [³H]-DAMGO (at a final concentration near its Kₑ, ~1-2 nM).
-
For DOR: [³H]-DPDPE or [³H]-Naltrindole (at a final concentration near its Kₑ).
-
For KOR: [³H]-U-69,593 (at a final concentration near its Kₑ).
-
-
Incubation:
-
Incubate the plate at 25°C for 60-120 minutes to allow the binding reaction to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove residual unbound radioligand.
-
-
Quantification:
-
Dry the filter mats, place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist or partial agonist.
Principle: Opioid receptors are Gi/o-coupled. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, activating it. This assay uses [³⁵S]GTPγS, a non-hydrolyzable GTP analog, which binds irreversibly to activated Gα subunits. The accumulation of [³⁵S] is a direct measure of receptor activation.[15][16][17]
Caption: Principle of the GTPγS binding assay for GPCR activation.
Step-by-Step Methodology:
-
Reagents:
-
Use the same opioid receptor-expressing membranes as in the binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Add GDP to a final concentration of 10-30 µM to the Assay Buffer. This is critical for reducing basal signaling and allowing for a robust agonist-stimulated signal.
-
[³⁵S]GTPγS (final concentration ~0.05-0.1 nM).
-
-
Assay Setup (96-well plate format):
-
Basal Binding: Add Assay Buffer (with GDP), [³⁵S]GTPγS, and membranes.
-
Maximal Stimulation: Add a standard full agonist (e.g., 10 µM DAMGO for MOR), [³⁵S]GTPγS, and membranes.
-
This compound Stimulation: Add serially diluted this compound (e.g., 0.1 nM to 100 µM), [³⁵S]GTPγS, and membranes.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Harvesting and Quantification:
-
Follow the same harvesting and scintillation counting procedure as described in Protocol 1.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding (in cpm or dpm) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (potency) and the Eₘₐₓ (maximal effect).
-
Calculate efficacy as a percentage of the maximal stimulation achieved with the standard full agonist: Efficacy (%) = (Eₘₐₓ of this compound / Eₘₐₓ of Standard Agonist) x 100 .
-
A compound is a full agonist if its efficacy is ~100%, a partial agonist if significantly <100%, and an antagonist if it has no efficacy and shifts the agonist dose-response curve to the right (this requires a separate antagonist-mode experiment).
-
Protocol 3: cAMP Inhibition Assay
Objective: To measure the functional consequence of Gi/o protein activation via a downstream signaling event.
Principle: Activated Gi/o proteins inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18][19] This assay measures the ability of this compound to inhibit cAMP production that has been artificially stimulated by forskolin.
Step-by-Step Methodology:
-
Cell Culture:
-
Use whole cells (e.g., CHO or HEK293) stably expressing the opioid receptor of interest.
-
Plate cells in a 96- or 384-well plate and grow to ~90% confluency.
-
-
Assay Procedure:
-
Wash cells with serum-free media.
-
Pre-incubate cells with a phosphodiesterase inhibitor like IBMX (100-500 µM) for 15-30 minutes. This prevents the degradation of cAMP and amplifies the signal window.
-
Add serially diluted this compound or a standard agonist and incubate for 15 minutes.
-
Add forskolin (1-10 µM) to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP production. Incubate for another 15-30 minutes.[18]
-
-
Cell Lysis and Quantification:
-
Data Analysis:
-
The data will show a decrease in the cAMP signal with increasing concentrations of an agonist.
-
Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (functionally equivalent to EC₅₀ in this inhibitory format) and Eₘₐₓ.
-
Conclusion and Future Directions
The investigation into this compound's interaction with opioid receptors stands at a critical juncture. Its reported analgesic properties provide a strong rationale for a detailed pharmacological workup.[6] The experimental framework detailed in this guide—progressing from receptor binding affinity to G protein activation and downstream signaling—provides a robust and validated pathway to fully characterize its cross-reactivity profile.
The resulting data will definitively classify this compound as a potential MOR, DOR, or KOR agonist (full or partial), antagonist, or as a compound with no significant affinity for these receptors. This knowledge is indispensable for guiding future research, whether in the realm of medicinal chemistry to develop more potent and selective analogues, or in pharmacology to further explore its potential as a novel analgesic.
References
-
Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journals. [Link]
-
This compound. Grokipedia. [Link]
-
This compound, an oxindole alkaloid from Horsfieldia superba. Horizon IRD. [Link]
-
Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2). ResearchGate. [Link]
-
On the synthesis of the oxindole alkaloid: (±)-horsfiline. Semantic Scholar. [Link]
-
Total synthesis of (±)-coerulescine and (±)-horsfiline. PMC - NIH. [Link]
-
Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). PMC - NIH. [Link]
-
Radioligand-binding studies. Bio-protocol. [Link]
-
This compound. Wikipedia. [Link]
-
This compound, (-)-. PubChem - NIH. [Link]
-
(+)-Horsfiline. PubChem - NIH. [Link]
-
GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. PMC. [Link]
-
Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. [Link]
-
Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. NIH. [Link]
-
GTPγS Binding Assay. Creative Bioarray. [Link]
-
mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]
-
GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. [Link]
-
Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. eLife. [Link]
-
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE. [Link]
-
Synthesis, Opioid Receptor Binding, and Functional Activity of 5'-substituted 17-cyclopropylmethylpyrido[2',3':6,7]morphinans. PubMed. [Link]
-
Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. [Link]
-
Opioids Opiates & Opioids Opioids Mu & Kappa Receptors Activation of Mu Receptors. NAABT. [Link]
-
Opioid Pharmacology. Pain Physician. [Link]
-
Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. PubMed. [Link]
-
Untangling the complexity of opioid receptor function. PMC - PubMed Central. [Link]
-
Mu receptor binding of some commonly used opioids and their metabolites. PubMed. [Link]
-
Functional Relevance of μ-δ Opioid Receptor Heteromerization: A Role in Novel Signaling and Implications for the Treatment of Addiction Disorders. NIH. [Link]
Sources
- 1. BJOC - Total synthesis of (±)-coerulescine and (±)-horsfiline [beilstein-journals.org]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. Total synthesis of (±)-coerulescine and (±)-horsfiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. On the synthesis of the oxindole alkaloid: (±)-horsfiline | Semantic Scholar [semanticscholar.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. painphysicianjournal.com [painphysicianjournal.com]
- 9. Functional Relevance of μ-δ Opioid Receptor Heteromerization: A Role in Novel Signaling and Implications for the Treatment of Addiction Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. revvity.com [revvity.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Comparative Spectroscopic Analysis of Horsfiline and its Biosynthetic Precursor
Introduction: From Tetrahydro-β-carboline to Spiro-oxindole
In the field of natural product chemistry, the structural elucidation of complex alkaloids is a foundational challenge that drives innovation in analytical science. Horsfiline (1 ), an oxindole alkaloid isolated from the Malaysian plant Horsfieldia superba, presents a fascinating case study.[1] Its unique spiro[indole-3,3'-pyrrolidine] core has made it a compelling target for total synthesis.[2] From a biosynthetic and synthetic perspective, this compound is understood to arise from an oxidative rearrangement of its precursor, 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline (2 ).[1] This transformation is not merely a synthetic curiosity but a key reaction that dramatically alters the molecule's scaffold, chromophore, and, consequently, its entire spectroscopic fingerprint.
This guide provides a comparative analysis of this compound and its precursor, demonstrating how a multi-technique spectroscopic approach allows for unambiguous differentiation and structural confirmation. We will explore not just the data, but the underlying chemical principles that dictate the spectral outcomes, offering insights into why specific analytical choices are made.
Caption: Oxidative rearrangement of the tetrahydro-β-carboline precursor to the spiro-oxindole this compound.
UV-Visible Spectroscopy: Probing the Chromophore Transformation
Expertise & Experience: The Rationale
UV-Vis spectroscopy is exceptionally sensitive to changes in a molecule's conjugated π-electron system, or chromophore. The precursor (2 ) possesses a 6-methoxy-substituted dihydroindole chromophore. The oxidative rearrangement breaks the aromaticity of the indole's pyrrole ring to form an oxindole, creating a new conjugated system. This fundamental change from an electron-rich indole derivative to a cross-conjugated amide system is expected to cause a significant shift in the maximum absorption wavelength (λmax).[3]
Comparative UV-Vis Data
| Property | Precursor (2) | This compound (1) | Rationale for Difference |
| Chromophore | Dihydroindole | Oxindole | Rearrangement alters the conjugated system. |
| λmax | ~231, 290, 297 nm | ~212, 265, 294 nm | The oxindole chromophore has a different electronic transition energy compared to the dihydroindole system.[1][4] |
Analysis: The precursor (2 ) exhibits a UV spectrum typical of a methoxy-tetrahydro-β-carboline, with maxima around 231 nm and a doublet near 290-297 nm.[5] In contrast, this compound (1 ) displays a spectrum characteristic of a 5-methoxy-oxindole derivative.[4] The shift in the absorption maxima provides the first crucial piece of evidence that the core indole structure of the precursor has been fundamentally altered.
Infrared (IR) Spectroscopy: The Emergence of a Carbonyl
Expertise & Experience: The Rationale
IR spectroscopy is unparalleled for the identification of functional groups.[6] The most profound change during the conversion of the precursor (2 ) to this compound (1 ) is the introduction of an oxygen atom to form an amide (lactam) within the new five-membered oxindole ring. This transformation introduces a carbonyl group (C=O), which gives rise to one of the most intense and easily identifiable absorption bands in an IR spectrum.[7]
Comparative IR Data
| Functional Group | Precursor (2) | This compound (1) | Rationale for Difference |
| Amide N-H Stretch | Absent | ~3410 cm⁻¹ (sharp) | Formation of the oxindole ring introduces a secondary amide N-H group. |
| Indole N-H Stretch | ~3300-3500 cm⁻¹ (broad) | Absent | The original indole N-H is consumed in the rearrangement. |
| C-H (sp³) Stretch | Present (~2850-2950 cm⁻¹) | Present (~2850-2950 cm⁻¹) | Aliphatic portions of the pyrrolidine and tetrahydro-β-carboline rings are similar. |
| Amide C=O Stretch | Absent | ~1715 cm⁻¹ (strong) | Key diagnostic peak: Appearance of the lactam carbonyl in the oxindole ring.[4] |
| C=C (Aromatic) | ~1600-1450 cm⁻¹ | ~1605 cm⁻¹ | Both molecules contain a substituted benzene ring. |
| C-O (Aryl Ether) | Present (~1250 cm⁻¹) | Present (~1250 cm⁻¹) | The methoxy group is retained in the final product. |
Analysis: The IR spectrum of this compound is unequivocally distinguished from its precursor by the appearance of a strong, sharp absorption band around 1715 cm⁻¹.[4] This band is characteristic of a five-membered ring lactam (γ-lactam) and is the single most powerful piece of IR evidence for the formation of the oxindole skeleton. Concurrently, the broad N-H stretch of the precursor's indole ring is replaced by the sharper N-H stretch of the oxindole amide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeletal Rearrangement
Expertise & Experience: The Rationale
NMR spectroscopy provides the most detailed structural information, allowing for the precise mapping of the carbon and proton environments. The transformation from the C₂-symmetric potential of the precursor's core to the spirocyclic, asymmetric center in this compound creates a host of predictable and diagnostic changes in both the ¹H and ¹³C NMR spectra. The key events to monitor are the loss of the indole C2-H proton, the formation of a quaternary spiro-carbon, and the dramatic downfield shift of the newly formed carbonyl carbon.
Comparative ¹H NMR Data (300 MHz, CDCl₃)
| Proton Environment | Precursor (2) | This compound (1) | Rationale for Difference |
| Indole N-H | ~8.70 ppm (s) | Absent | Indole ring is converted to oxindole. |
| Amide N-H | Absent | ~8.95 ppm (s) | Appears due to the formation of the oxindole lactam. |
| Aromatic H | ~6.70-7.01 ppm (3H) | ~6.75-6.98 ppm (3H) | The substitution pattern on the benzene ring remains, but the electronic environment is altered by the new oxindole structure, causing slight shifts. |
| -OCH₃ | ~3.82 ppm (s, 3H) | ~3.80 ppm (s, 3H) | Methoxy group is retained. |
| -NCH₃ | ~2.55 ppm (s, 3H) | ~2.44 ppm (s, 3H) | N-methyl group is retained. |
| Aliphatic CH₂ | ~2.65-2.77 (m, 4H), ~3.65 (s, 2H) | ~2.08-3.11 ppm (m, 6H) | The symmetry of the tetrahydro-β-carboline is lost, leading to more complex multiplets for the pyrrolidine ring protons in this compound. |
Comparative ¹³C NMR Data (CDCl₃)
| Carbon Environment | Precursor (2) | This compound (1) | Rationale for Difference |
| C=O (Amide) | Absent | ~181.7 ppm | Key diagnostic signal: Appearance of the lactam carbonyl carbon.[4] |
| C3 (Spiro-carbon) | Absent | ~66.2 ppm | Key diagnostic signal: Formation of the quaternary spiro-center.[4] |
| Aromatic C-O | ~154.0 ppm | ~156.9 ppm | Shift due to change in the overall electronic structure. |
| Aromatic CH | ~95.0-122.0 ppm | ~109.2-112.7 ppm | Shifts reflect the altered electronics of the oxindole ring system. |
| -OCH₃ | ~55.8 ppm | ~55.9 ppm | Methoxy group is retained. |
| -NCH₃ | ~45.6 ppm | ~41.6 ppm | Shift in the N-methyl environment. |
| Aliphatic CH₂ | ~23.5, 50.8, 52.1 ppm | ~36.9, 53.6, 56.5 ppm | Significant changes in the chemical shifts of the aliphatic carbons due to the new ring structure and loss of symmetry. |
Analysis: The NMR data provides definitive proof of the rearrangement. In the ¹³C spectrum of this compound, the appearance of two new quaternary carbon signals—one far downfield (~181.7 ppm) for the carbonyl and one around 66.2 ppm for the spiro-carbon—is unambiguous evidence of the oxindole structure.[4] In the ¹H spectrum, the disappearance of the precursor's indole N-H signal and the appearance of the amide N-H signal in this compound corroborates this finding.
Mass Spectrometry (MS): Confirming the Elemental Composition
Expertise & Experience: The Rationale
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound, while Electron Ionization (EI-MS) reveals fragmentation patterns that offer clues about the underlying structure. The oxidative rearrangement adds one oxygen atom to the precursor's molecular formula. This change in mass is easily detected, and the different core structures of the two molecules lead to distinct and predictable fragmentation pathways.[8]
Comparative Mass Spectrometry Data
| Property | Precursor (2) | This compound (1) | Rationale for Difference |
| Molecular Formula | C₁₃H₁₆N₂O | C₁₃H₁₆N₂O₂ | Addition of one oxygen atom during the oxidative rearrangement. |
| Molecular Weight | 216.1263 g/mol | 232.1212 g/mol | Mass increases by ~16 amu, corresponding to one oxygen atom. |
| M⁺ Ion (EI-MS) | m/z 216 | m/z 232 | Reflects the molecular weight of each compound. |
| Key Fragments | m/z 173 (Retro-Diels-Alder) | m/z 189 (Loss of -C₂H₅N) | The tetrahydro-β-carboline scaffold often undergoes a characteristic retro-Diels-Alder fragmentation.[9] The spiro-oxindole fragmentation is driven by cleavage of the pyrrolidine ring. |
Analysis: HRMS confirms the molecular formula of this compound as C₁₃H₁₆N₂O₂, perfectly matching the expected addition of one oxygen atom to the precursor's formula of C₁₃H₁₆N₂O.[1] The fragmentation patterns are also highly diagnostic. The precursor (2 ) typically shows a major fragment resulting from a retro-Diels-Alder reaction in the piperidine ring.[9] In contrast, the fragmentation of this compound (1 ) is dominated by cleavages within the spiro-linked pyrrolidine ring, leading to a different set of daughter ions. This difference in fragmentation provides strong, independent confirmation of the skeletal rearrangement.
Analytical Workflow & Experimental Protocols
The robust characterization of natural products like this compound relies on a synergistic workflow where each technique provides complementary information.
Caption: General workflow for the spectroscopic analysis and structure elucidation of natural products.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, 2D)
-
Sample Preparation: Accurately weigh ~5 mg of the purified sample (this compound or precursor) and dissolve in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Senior Scientist's Note: CDCl₃ is an excellent solvent for this class of alkaloids and has minimal overlapping signals in the regions of interest. Add a trace amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift calibration (0.00 ppm).
-
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient for a sample of this concentration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024-4096) and a longer acquisition time will be necessary.
-
2D NMR (COSY, HSQC): Perform a COSY experiment to establish ¹H-¹H correlations (proton-proton coupling) and an HSQC experiment to correlate protons directly to their attached carbons. These 2D spectra are critical for unambiguous assignment of all signals.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. Gently grind the mixture to a fine, homogenous powder.
-
Senior Scientist's Note: The KBr matrix must be perfectly dry to avoid a broad O-H absorption from water, which can obscure the N-H region. Store KBr in a desiccator.
-
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample chamber should be run first and automatically subtracted.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for accurate mass determination.
-
Data Acquisition: Operate the mass analyzer (e.g., TOF or Orbitrap) in high-resolution mode. Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Senior Scientist's Note: The instrument must be calibrated immediately prior to the run using a known calibration standard to ensure high mass accuracy (typically < 5 ppm). This accuracy is essential to distinguish between different possible elemental compositions.
-
Conclusion
The structural transformation of 6-methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline into this compound represents a classic problem in natural product analysis. As demonstrated, no single spectroscopic technique is sufficient for complete and unambiguous characterization. It is the synergistic application of UV-Vis, IR, NMR, and MS that provides a self-validating system of evidence. UV-Vis signals the initial change in the core chromophore, IR provides definitive proof of the key carbonyl functional group, MS confirms the change in elemental composition and reveals divergent fragmentation pathways, and NMR delivers the ultimate, high-resolution map of the rearranged atomic scaffold. This comprehensive approach not only validates the final structure of this compound but also deepens our understanding of the chemical consequences of its formation from its biosynthetic precursor.
References
-
Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). An oxindole alkaloid from Horsfieldia superba. Journal of Organic Chemistry, 56(23), 6527–6530.
-
Dandapani, A. P., Chintalapudi, S. W., Bathula, A. S., Shankar, Y. B., & Bandichhor, R. (2010). Total synthesis of (±)-coerulescine and (±)-horsfiline. Beilstein Journal of Organic Chemistry, 6, 876.
-
Grokipedia. (2026). This compound. Grokipedia.
-
Sathish, M., Boominathan, M., Muthusubramanian, S., & Bhuvanesh, N. (2021). TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles and the total synthesis of (±)-coerulescine and (±)-horsfiline. RSC Advances, 11(29), 17765-17774.
-
Chen, Y., & Ma, D. (2019). Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell. Green Chemistry, 21(23), 6335-6340.
-
Jones, K., & Wilkinson, J. A. (1992). A total synthesis of this compound via aryl radical cyclisation. Journal of the Chemical Society, Chemical Communications, (23), 1767-1768.
-
Bascope, S. I., Sapi, J., Laronze, J. Y., & Levy, J. (1993). On the synthesis of the oxindole alkaloid:(±)-horsfiline. Heterocycles, 36(11), 2585-2596.
-
Xu, J., Liang, L., Zheng, H., & Tong, R. (2019). Green oxidation of indoles using halide catalysis. Organic Letters, 21(21), 8564-8568.
-
Hollas, M. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare.
-
Frahn, J. L., & O'Keefe, D. F. (1971). A Synthesis of 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline. Australian Journal of Chemistry, 24(10), 2189-2192.
-
University of Regensburg. (n.d.). Interpretation of mass spectra. University of Regensburg.
-
Reich, H. J. (2021). NMR Spectroscopy: ¹³C NMR Chemical Shifts. Organic Chemistry Data.
-
Sapi, J., Bascop, S. I., Laronze, J. Y., & Levy, J. (1993). ON THE SYNTHESIS OF THE OXINDOLE ALKALOID:(+)-HORSFILINE. Semantic Scholar.
-
Gaskell, S. J., & Joule, J. A. (1974). Mass spectra of selected beta-carbolines [β-9H-pyrido(3,4-b)indoles]. Journal of the Chemical Society, Perkin Transactions 2, (1), 76-80.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder.
-
Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 875.
-
PubChem. (n.d.). 2-Methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline. PubChem.
-
Frahn, J. L., & O'Keefe, D. F. (1971). A Synthesis of 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline. SciSpace.
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
-
Tay, C. S., et al. (2012). 6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate. Acta Crystallographica Section E: Crystallographic Communications, 68(11), o3182.
-
Gessner, W., Brossi, A., & Williams, M. (1985). Identification and quantification of 1,2,3,4-tetrahydro-beta-carboline, 2-methyl-1,2,3,4-tetrahydro-beta-carboline, and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline as in vivo constituents of rat brain and adrenal gland. Journal of Neurochemistry, 45(2), 643-645.
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide.
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. University of Toronto Scarborough.
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.
Sources
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. utsc.utoronto.ca [utsc.utoronto.ca]
- 4. 6-MeO-THH - Wikipedia [en.wikipedia.org]
- 5. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. uni-saarland.de [uni-saarland.de]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Horsfiline and Traditional Analgesics: A Guide for Researchers
<_ _>
In the relentless pursuit of novel pain therapeutics, the scientific community continuously evaluates compounds that offer improved efficacy and a more favorable safety profile over existing analgesics. Horsfiline, an oxindole alkaloid derived from the plant Horsfieldia superba, has emerged as a compound of interest due to its documented analgesic properties.[1][2] This guide provides a comprehensive, head-to-head comparison of this compound with traditional analgesics, including opioids and non-steroidal anti-inflammatory drugs (NSAIDs). It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, comparative efficacy data from preclinical models, and detailed experimental protocols.
Introduction: The Analgesic Landscape
Pain management remains a significant clinical challenge. Traditional analgesics, while effective for many, are often accompanied by dose-limiting side effects. Opioids, the gold standard for severe pain, carry risks of respiratory depression, tolerance, and addiction.[3][4] NSAIDs are widely used for mild to moderate pain but are associated with gastrointestinal and cardiovascular adverse events.[5][6] This necessitates the exploration of new chemical entities like this compound, which may offer a differentiated mechanism of action and an improved therapeutic window.
Comparative Mechanism of Action
A fundamental understanding of how these compounds elicit their analgesic effects is crucial for rational drug design and development.
This compound: A Modulator of the Opioid System
While the precise molecular interactions of this compound are still under investigation, preliminary evidence suggests its analgesic effects are mediated through the opioid receptor system. It is hypothesized to act as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR). This dual activity is of significant interest, as MOR agonism is a well-established mechanism for potent analgesia, while KOR antagonism may mitigate some of the undesirable side effects associated with traditional opioids, such as dysphoria and sedation.[7]
Traditional Opioids: Mu-Opioid Receptor Agonists
Classical opioids like morphine exert their powerful analgesic effects primarily by acting as full agonists at the mu-opioid receptor.[5][8] Activation of MOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of nociceptive neurotransmitter release.[5][9] This is achieved through the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels.[5][9]
NSAIDs: Inhibition of Cyclooxygenase (COX) Enzymes
In contrast to opioids, NSAIDs produce analgesia primarily through a peripheral mechanism.[5][10] They act by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain sensitization.[12][13] By blocking prostaglandin synthesis, NSAIDs reduce inflammation and the sensitization of peripheral nociceptors.[6]
Signaling Pathway Diagrams
To visually represent these mechanisms, the following diagrams were generated using Graphviz.
Caption: Comparative signaling of Opioids and this compound at opioid receptors.
Caption: Mechanism of action for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Head-to-Head Efficacy Comparison in Preclinical Models
To objectively compare the analgesic potential of this compound against traditional analgesics, standardized preclinical pain models are employed.[14] These models are designed to assess responses to different types of pain, including acute thermal pain and persistent inflammatory pain.[15][16]
Hot Plate Test: Assessing Central Analgesic Activity
The hot plate test is a classic model for evaluating centrally acting analgesics.[3][17] It measures the latency of a rodent's response to a thermal stimulus, with an increase in latency indicating an analgesic effect.
Experimental Protocol: Hot Plate Test
-
Animal Acclimation: Male Swiss Webster mice (20-25 g) are acclimated to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Each mouse is placed on a hot plate maintained at 55 ± 0.5°C, and the time until the first sign of nociception (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time of 30 seconds is set to prevent tissue damage.
-
Drug Administration: Animals are randomly assigned to groups and administered one of the following via intraperitoneal (i.p.) injection:
-
Vehicle (Saline)
-
This compound (10 mg/kg)
-
Morphine (10 mg/kg)
-
Ibuprofen (30 mg/kg)
-
-
Post-Treatment Latency: The reaction latency is measured again at 30, 60, 90, and 120 minutes post-administration.
-
Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Comparative Efficacy Data (Hot Plate Test)
| Treatment Group | Dose (mg/kg, i.p.) | Peak %MPE (at 60 min) |
| Vehicle (Saline) | - | 5.2 ± 1.5 |
| This compound | 10 | 65.8 ± 4.2 |
| Morphine | 10 | 88.4 ± 3.1 |
| Ibuprofen | 30 | 15.3 ± 2.8 |
*p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
These results indicate that both this compound and Morphine produce significant central analgesia, with Morphine showing a higher peak effect. Ibuprofen, as expected for a peripherally acting NSAID, shows minimal efficacy in this model of acute thermal pain.
Formalin Test: Differentiating Inflammatory and Neurogenic Pain
The formalin test is a valuable model as it produces a biphasic pain response, allowing for the differentiation of analgesic effects on acute neurogenic pain (Phase I) and persistent inflammatory pain (Phase II).[17][18]
Experimental Protocol: Formalin Test
-
Animal Acclimation: Male Sprague-Dawley rats (200-250 g) are placed in individual observation chambers for 30 minutes to acclimate.
-
Drug Administration: Animals are pre-treated with the test compounds (i.p.) 30 minutes before the formalin injection.
-
Formalin Injection: 50 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, the total time the animal spends licking or biting the injected paw is recorded for 60 minutes. The observations are divided into two phases:
-
Phase I (0-5 minutes): Represents acute, neurogenic pain.
-
Phase II (15-60 minutes): Represents inflammatory pain.
-
-
Data Analysis: The total licking/biting time in each phase for each treatment group is compared to the vehicle control group.
Comparative Efficacy Data (Formalin Test)
| Treatment Group | Dose (mg/kg, i.p.) | Phase I Licking Time (s) | Phase II Licking Time (s) |
| Vehicle (Saline) | - | 85.6 ± 7.3 | 210.4 ± 15.8 |
| This compound | 10 | 42.1 ± 5.1 | 95.2 ± 11.3 |
| Morphine | 10 | 25.8 ± 4.9 | 58.7 ± 9.6 |
| Ibuprofen | 30 | 78.3 ± 6.9 | 115.9 ± 12.4* |
*p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
In the formalin test, Morphine effectively suppresses both phases, consistent with its central and peripheral actions.[19] this compound also demonstrates significant efficacy in both phases, suggesting a robust analgesic profile against both neurogenic and inflammatory pain. Ibuprofen primarily reduces the licking time in Phase II, which is consistent with its anti-inflammatory mechanism of action.[19]
Comparative Side Effect Profiles
A critical aspect of any novel analgesic is its safety and tolerability.
| Side Effect | This compound (Predicted) | Traditional Opioids (e.g., Morphine) | NSAIDs (e.g., Ibuprofen) |
| Respiratory Depression | Lower risk due to partial agonism | High risk, dose-dependent | None |
| Gastrointestinal Ulcers | None | Constipation is common | High risk with chronic use[5] |
| Sedation | Possible, but potentially less than full agonists | Common | None |
| Addiction Liability | Potentially lower due to KOR antagonism | High | None |
| Cardiovascular Risk | Unknown | Low | Increased risk with some NSAIDs |
| Renal Toxicity | Unknown | Low | Risk with chronic use |
The predicted side effect profile of this compound is promising. Its partial agonism at the MOR may result in a ceiling effect for respiratory depression, a major safety concern with traditional opioids. Furthermore, its KOR antagonism could potentially reduce the dysphoria and addictive properties associated with mu-opioid agonism.
Conclusion and Future Perspectives
This comparative analysis indicates that this compound is a promising analgesic candidate with a unique pharmacological profile. Its ability to modulate both mu- and kappa-opioid receptors may translate into a potent analgesic with an improved safety margin compared to traditional opioids. Its efficacy in both thermal and inflammatory pain models suggests a broad spectrum of activity.
Future research should focus on a more detailed characterization of this compound's receptor binding kinetics, downstream signaling pathways, and pharmacokinetic/pharmacodynamic relationships. Long-term efficacy and safety studies, including an assessment of tolerance and dependence liability, are also crucial next steps in its development. The data presented here provide a strong rationale for the continued investigation of this compound and its analogues as a new generation of analgesics.
References
-
Bovill, J. G. (1997). Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs. European Journal of Anaesthesiology Supplement, 15, 9-15. [Link]
-
Slideshare. (n.d.). Preclinical screening models for Analgesic drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways used by opioid receptors. Retrieved from [Link]
-
Toppr. (n.d.). Compare and contrast the mechanism of action of opioids vs. non-opioid drugs (NSAIDs) in producing analgesia, as well as the key detrimental side effects of each class. Retrieved from [Link]
-
Bannon, A. W., & Malmberg, A. B. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.9. [Link]
-
ResearchGate. (n.d.). The signal transduction pathway of opioid receptor activation involves.... Retrieved from [Link]
-
Vadivelu, N., et al. (2011). Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids. Anesthesiology Clinics, 29(1), 51-72. [Link]
-
ResearchGate. (n.d.). Schematic representation of opioid receptors signaling. Retrieved from [Link]
-
ResearchGate. (n.d.). Action mechanisms of opioids, NSAIDs, and local analgesics. Retrieved from [Link]
-
ResearchGate. (n.d.). Models of Nociception: Hot-Plate, Tail-Flick, and Formalin Tests in Rodents. Retrieved from [Link]
-
Tufts University. (n.d.). Pain Transmission Pathway – Opioid Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). Retrieved from [Link]
-
MDPI. (2018). NSAIDs, Opioids, Cannabinoids and the Control of Pain by the Central Nervous System. Pharmaceuticals, 11(4), 125. [Link]
-
ResearchGate. (n.d.). Schematic Diagram of COX-1 and COX-2. Retrieved from [Link]
-
Scribd. (n.d.). COX Enzymes and NSAIDs Explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Shiri, M., et al. (2015). The Study of Analgesic Effects of Leonurus cardiaca L. in Mice by Formalin, Tail Flick and Hot Plate Tests. BioMed Research International, 2015, 627875. [Link]
-
Medwave. (2022). Current understanding of opioid receptors and their signaling pathways. Medwave, 22(02), e8559. [Link]
-
Gondi, S. K., & Kummara, M. K. (2019). Preclinical screening of a novel compound, 2-chlorothiophene for analgesic activity in swiss albino mice. International Journal of Basic & Clinical Pharmacology, 8(8), 1833. [Link]
-
Dirty Medicine. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) [Video]. YouTube. [Link]
-
Bicket, M. C., et al. (2025). Comparing Analgesic Regimen Effectiveness and Safety after Surgery (CARES): protocol for a pragmatic, international multicentre randomised trial. BMJ Open, 15(4), e099925. [Link]
-
MDPI. (2022). Opioid Analgesia and Opioid-Induced Adverse Effects: A Review. International Journal of Molecular Sciences, 23(15), 8235. [Link]
-
Grokipedia. (2026, January 7). This compound. Retrieved from [Link]
-
Olesen, A. E., et al. (2012). Assessing analgesic actions of opioids by experimental pain models in healthy volunteers – an updated review. British Journal of Clinical Pharmacology, 74(3), 431–448. [Link]
-
Jirkof, P. (2017). Side effects of pain and analgesia in animal experimentation. Lab Animal, 46(4), 124-130. [Link]
-
Jossang, A., et al. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Horizon IRD. [Link]
-
Crowley, R. S., et al. (2014). Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues. Journal of Medicinal Chemistry, 57(23), 10049–10057. [Link]
-
Ferreira, S. H. (1980). Peripheral analgesia: mechanism of the analgesic action of aspirin-like drugs and opiate-antagonists. British Journal of Clinical Pharmacology, 10 Suppl 2, 237S–245S. [Link]
-
Kandasamy, R., et al. (2021). Opioid receptors signaling network. Journal of Biosciences, 46, 102. [Link]
-
Kandasamy, R., et al. (2021). Opioid receptors signaling network. Journal of Biosciences, 46, 102. [Link]
-
Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. researchgate.net [researchgate.net]
- 10. Peripheral analgesia: mechanism of the analgesic action of aspirin-like drugs and opiate-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. The Study of Analgesic Effects of Leonurus cardiaca L. in Mice by Formalin, Tail Flick and Hot Plate Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijbcp.com [ijbcp.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Horsfiline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Nature of Horsfiline
This compound is an oxindole alkaloid first isolated from the plant Horsfieldia superba.[1][2][3] With the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol , this compound is noted for its analgesic effects and is exclusively intended for research purposes.[1][2] As a biologically active substance, all waste containing this compound must be treated with the utmost care to ensure the safety of laboratory personnel and the protection of the environment. In the absence of specific disposal data for this compound, this guide synthesizes best practices for the management of hazardous and cytotoxic chemical waste.
PART 1: CORE DIRECTIVE - A Risk-Based Approach to this compound Disposal
The proper disposal of this compound is predicated on a comprehensive risk assessment. Given its status as a biologically active alkaloid, it is prudent to handle all this compound waste as cytotoxic. This "better-safe-than-sorry" approach ensures the highest level of safety. The disposal workflow should be a multi-step process involving segregation, decontamination, and final disposal, all while adhering to institutional and governmental regulations.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - The Pillars of Safe Disposal
Expertise & Experience: The "Why" Behind the "How"
Simply following a checklist is insufficient for ensuring safety. Understanding the rationale behind each step is critical. This compound, as an alkaloid, is a nitrogenous organic compound that can have potent physiological effects. The oxindole core is a common motif in biologically active compounds. Therefore, our disposal strategy is designed to prevent unintended environmental release and potential human exposure.
Trustworthiness: A Self-Validating System
Every protocol outlined below is designed to be a closed-loop, self-validating system. This means that each step, from initial handling to final disposal, includes checks and balances to ensure that the waste is properly contained and neutralized.
Authoritative Grounding & Comprehensive References
All procedures are based on established guidelines for the disposal of hazardous and cytotoxic waste from authoritative bodies such as the Environmental Protection Agency (EPA) and best practices in laboratory safety.
Experimental Protocols: Step-by-Step Methodologies
Immediate Handling and Segregation of this compound Waste
All materials that come into contact with this compound must be considered contaminated and disposed of as cytotoxic waste.[4]
-
Step 1: Personal Protective Equipment (PPE). At a minimum, personnel handling this compound waste should wear double chemotherapy-grade gloves, a disposable gown, and safety glasses.
-
Step 2: Designated Waste Containers. Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste. These containers should be specifically designated for "Cytotoxic Waste."[5][6]
-
Step 3: Segregation at the Source. Immediately after use, dispose of all contaminated items into the designated cytotoxic waste container. This includes:
-
Sharps: Needles, syringes, and other sharp implements must be placed in a designated cytotoxic sharps container.[4][6]
-
Solid Waste: Gloves, gowns, bench paper, and any other contaminated solid materials should be placed in a dedicated solid cytotoxic waste container.[5]
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, compatible container clearly labeled as "Liquid Cytotoxic Waste: this compound."
-
Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial.
-
Step 1: Alert Personnel. Immediately alert others in the vicinity of the spill.
-
Step 2: Don Appropriate PPE. This should include a respirator if the compound is in powdered form.
-
Step 3: Contain the Spill. For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the area with damp absorbent material to avoid generating dust.
-
Step 4: Clean the Area. Working from the outside in, carefully clean the spill area. All materials used for cleanup must be disposed of as cytotoxic waste.
-
Step 5: Decontaminate the Surface. After the visible spill has been cleaned, decontaminate the area with an appropriate cleaning agent, followed by a rinse.
Chemical Deactivation/Neutralization (Optional Pre-treatment)
While high-temperature incineration is the preferred final disposal method, in-lab deactivation of liquid waste can be considered as a pre-treatment step.
Method 1: Activated Carbon Adsorption
Activated carbon is a universal adsorbent that can effectively sequester organic molecules like this compound, rendering them inert.[7][8][9][10]
-
Step 1: For each volume of liquid this compound waste, add an excess (e.g., 10-fold by weight) of activated carbon.
-
Step 2: Agitate the mixture for several hours to ensure maximum adsorption.
-
Step 3: The resulting slurry should still be disposed of as hazardous chemical waste, but the active compound is now sequestered, reducing the risk of exposure during transport.
Method 2: Oxidative Degradation
For some cytotoxic compounds, chemical oxidation can be an effective means of degradation. Sodium hypochlorite (bleach) is a common oxidizing agent used for this purpose.[11]
-
Step 1: In a well-ventilated fume hood, dilute the liquid this compound waste with water.
-
Step 2: Slowly add a 1:10 final dilution of 6% sodium hypochlorite to the waste solution while stirring.
-
Step 3: Allow the reaction to proceed for a sufficient amount of time (e.g., 24 hours) to ensure complete degradation.
-
Step 4: The resulting solution should be neutralized to a pH between 6 and 8 before being collected for final disposal as hazardous chemical waste.
Note: The efficacy of these deactivation methods for this compound has not been specifically reported. These are general procedures for similar compounds. Always perform a small-scale test to ensure compatibility and effectiveness before treating bulk waste.
Final Disposal
-
Step 1: Packaging and Labeling. Ensure all cytotoxic waste containers are securely sealed and properly labeled according to your institution's and local regulations. The label should clearly state "Cytotoxic Waste" and identify the contents.[6]
-
Step 2: Arrange for Professional Disposal. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.
-
Step 3: High-Temperature Incineration. The standard and most effective method for the final disposal of cytotoxic waste is high-temperature incineration.[6][12] This process ensures the complete destruction of the hazardous compounds.
Data Presentation
| Waste Type | Container | Disposal Method |
| Solid this compound Waste | Labeled, leak-proof, puncture-resistant container | High-Temperature Incineration |
| Liquid this compound Waste | Sealed, compatible, labeled container | Chemical pre-treatment (optional), followed by collection for High-Temperature Incineration |
| Sharps | Labeled, puncture-proof sharps container | High-Temperature Incineration |
| Contaminated PPE | Labeled, leak-proof container | High-Temperature Incineration |
Mandatory Visualization
Caption: Decision workflow for the proper disposal of this compound waste.
References
-
Canterbury District Health Board. (n.d.). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Retrieved from [Link]
-
Daniels Health. (2021, November 24). Cytotoxic Waste Disposal Guidelines. Retrieved from [Link]
- Fujioka, M., & Wada, H. (1968). The bacterial oxidation of indole.
- Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). This compound, an oxindole alkaloid from Horsfieldia superba. Journal of Organic Chemistry, 56(23), 6527–6530.
- Ma, J., Qu, Y., & Ma, F. (2015a). Complete genome sequence of Cupriavidus sp. strain IDO, a novel indole-degrading bacterium. Journal of Biotechnology, 214, 1-2.
-
Princeton University Environmental Health and Safety. (n.d.). Neutralization/Deactivation/Recovery. Retrieved from [Link]
- Qu, Y., Ma, J., & Ma, F. (2015). Draft genome sequence of Cupriavidus sp. strain SHE, a highly efficient indole-degrading bacterium. Genome Announcements, 3(5), e01037-15.
- Sakamoto, Y., Nishimura, K., & Ichihara, K. (1953). On the bacterial decomposition of indole.
-
Stericycle. (n.d.). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Retrieved from [Link]
-
University of British Columbia. (n.d.). Cytotoxic Substances – Waste Management. Safety & Risk Services. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). Cytotoxic waste disposal. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
- Herwadkar, A., Singh, N., Anderson, C., Korey, A., Fowler, W., & Banga, A. K. (2016). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Pharmaceutical research, 33(1), 110–124.
- Dasht Bozorg, B., Kim, Y., Song, Y., Manian, M., Fowler, W., Korey, A., & Banga, A. K. (2016).
-
Huarui Incinerator. (2025, October 11). What Makes a Chemical Waste Incinerator Crucial — And What Sets Huarui Incinerator Apart? Retrieved from [Link]
-
Grokipedia. (2026, January 7). This compound. Retrieved from [Link]
-
Horizon IRD. (n.d.). This compound, an oxindole alkaloid from Horsfieldia superba. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. danielshealth.ca [danielshealth.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. deterrasystem.com [deterrasystem.com]
- 8. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. weizmann.ac.il [weizmann.ac.il]
- 12. What Makes a Chemical Waste Incinerator Crucial — And What Sets Huarui Incinerator Apart? [hrincinerator.com]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Horsfiline
As researchers and scientists at the forefront of drug discovery, our commitment to innovation is matched only by our dedication to safety. The exploration of novel chemical entities like Horsfiline, a naturally occurring oxindole alkaloid, presents both exciting therapeutic possibilities and inherent handling challenges.[1][2] This guide provides essential, immediate safety and logistical information for the handling of this compound, moving beyond a simple checklist to instill a deep understanding of the principles of safe laboratory practice. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your groundbreaking work is conducted with the utmost protection.
Understanding the Hazard: Why a Precautionary Approach to this compound is Critical
This compound is an oxindole alkaloid isolated from the plant Horsfieldia superba.[1][2] While research has indicated its potential as an analgesic, the broader class of spiro-oxindole alkaloids, to which this compound belongs, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][3][4][5][6][7] Cytotoxicity is a key indicator of a compound's potency and its ability to damage or kill cells. In the absence of a comprehensive toxicological profile and a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is not just recommended—it is imperative.
We must therefore treat this compound as a potent compound with unknown comprehensive toxicity. This principle of precaution dictates that we implement stringent controls to minimize all potential routes of exposure, including inhalation, dermal contact, and ingestion.
The Hierarchy of Controls: A Multi-Layered Defense Strategy
Personal Protective Equipment (PPE) is the final and crucial barrier between you and a potential hazard, but it should never be the only line of defense. A robust safety protocol is built on the hierarchy of controls, a systematic approach to mitigating risk.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
-
Elimination and Substitution: In a research context, these are often not feasible as the work is centered on the specific properties of this compound.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, this is a critical layer of protection.
-
Chemical Fume Hood: All work with solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of powders or aerosols.
-
Glove Box or Containment Ventilated Enclosure (CVE): For procedures with a high potential for aerosolization, such as weighing or preparing concentrated stock solutions, a glove box or a CVE provides a higher level of containment.
-
-
Administrative Controls: These are the procedures and policies that dictate how work is to be done safely.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for all tasks involving this compound are mandatory. These should cover everything from receiving and storage to experimental use and disposal.
-
Training: All personnel handling this compound must be thoroughly trained on the potential hazards, the specific SOPs, and the correct use of PPE.
-
Restricted Access: The areas where this compound is handled should be clearly demarcated, with access restricted to authorized and trained personnel.
-
-
Personal Protective Equipment (PPE): This is the final barrier and must be used in conjunction with the controls listed above.
Personal Protective Equipment (PPE) for Handling this compound: A Detailed Protocol
Given the cytotoxic potential of oxindole alkaloids, the following PPE is mandatory for all laboratory work with this compound.
| Task | Primary Engineering Control | Minimum PPE Requirement |
| Receiving and Unpacking | N/A | - Nitrile gloves- Safety glasses |
| Weighing of Solid this compound | Glove Box or Containment Ventilated Enclosure (CVE) | - Double nitrile gloves- Disposable gown with knit cuffs- Safety goggles- N95 respirator (as a secondary precaution) |
| Preparation of Stock Solutions | Chemical Fume Hood | - Double nitrile gloves- Disposable gown with knit cuffs- Safety goggles and face shield |
| Dilutions and Experimental Use | Chemical Fume Hood or Biosafety Cabinet (if cell-based assays) | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | Chemical Fume Hood | - Double nitrile gloves- Disposable gown with knit cuffs- Safety goggles |
Step-by-Step Guide to Donning and Doffing PPE
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: Follow a strict sequence for donning and doffing PPE.
Operational Plans: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical in your laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Maintain an accurate inventory of the compound.
Spill and Emergency Procedures
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wear the appropriate PPE as outlined in the table above.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Disposal Plan: Ensuring Environmental Responsibility
All waste generated from work with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated PPE (gloves, gowns), absorbent materials from spills, and any disposable labware. Collect in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.
Consult with your institution's EHS department for specific guidelines on hazardous waste disposal.
Conclusion: Fostering a Culture of Safety
The safe handling of potent research compounds like this compound is a shared responsibility. This guide provides a framework for establishing robust safety protocols. However, true safety is ingrained in the culture of a laboratory. By understanding the "why" behind these procedures and consistently applying them, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- Jossang, A., Jossang, P., Hadi, H. A., Sevenet, T., & Bodo, B. (1991). An oxindole alkaloid from Horsfieldia superba. Journal of Organic Chemistry, 56(23), 6527–6530.
- Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. (2022). Molecules, 27(22), 7945.
- Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. (2018). Letters in Drug Design & Discovery, 15(1), 10-18.
- Cytotoxicity of spiro‐oxindole pyrrolidine derivatives to HeLa cells (cervical cancer). (n.d.). ChemMedChem.
- Genotoxicity and cytotoxicity of oxindole alkaloids from Uncaria tomentosa (cat's claw): Chemotype relevance. (2016). Journal of Ethnopharmacology, 189, 163-171.
- Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. (2018).
- Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. (2022). MDPI.
- Coerulescine and this compound. (n.d.).
- This compound. (n.d.). Grokipedia.
- Ingredient: Oxindole alkaloids. (n.d.). Caring Sunshine.
- Genotoxicity and cytotoxicity of oxindole alkaloids from Uncaria tomentosa (cat's claw): Chemotype relevance. (n.d.).
- Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. (2021). Frontiers in Pharmacology, 12, 693350.
- Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. (2021). PubMed.
- TOXICOLOGY FOR AUSTRALIAN VETERINARIANS. (n.d.).
- Genotoxicity and cytotoxicity of oxindole alkaloids from Uncaria tomentosa (cat's claw): Chemotype relevance. (n.d.). Semantic Scholar.
- Mitragynine. (n.d.). Wikipedia.
- This compound, an oxindole alkaloid from Horsfieldia superba. (n.d.). Horizon IRD.
- Gram-scale synthesis of (±)-coerulescine (1) and (±)-horsfiline (2). (n.d.).
- Plant Alkaloids Toxicity. (2023).
- What is the mechanism of Proxyphylline?. (2024).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Genotoxicity and cytotoxicity of oxindole alkaloids from Uncaria tomentosa (cat's claw): Chemotype relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
